molecular formula C12H17BrN2 B1273708 1-(4-Bromobenzyl)-1,4-diazepane CAS No. 690632-73-6

1-(4-Bromobenzyl)-1,4-diazepane

Cat. No.: B1273708
CAS No.: 690632-73-6
M. Wt: 269.18 g/mol
InChI Key: PUTBARDRYLXING-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-1,4-diazepane is a useful research compound. Its molecular formula is C12H17BrN2 and its molecular weight is 269.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromobenzyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromobenzyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTBARDRYLXING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383431
Record name 1-(4-BROMOBENZYL)-1,4-DIAZEPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-73-6
Record name 1-(4-BROMOBENZYL)-1,4-DIAZEPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromobenzyl)-1,4-diazepane: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(4-Bromobenzyl)-1,4-diazepane, a key intermediate in medicinal chemistry and drug development. We delve into its core chemical and physical properties, provide a detailed, field-proven synthesis protocol, explore its reactivity and potential for chemical derivatization, and discuss its applications as a scaffold in the synthesis of pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Core Molecular Profile: Physicochemical and Spectroscopic Properties

1-(4-Bromobenzyl)-1,4-diazepane, also known by its synonym 1-(4-Bromobenzyl)homopiperazine, is a disubstituted diazepane.[1] The molecule incorporates a flexible seven-membered 1,4-diazepane ring, which is a privileged scaffold in many biologically active compounds, and a 4-bromobenzyl group, which provides a reactive handle for further molecular elaboration via cross-coupling reactions.

Physicochemical Data

The fundamental properties of 1-(4-Bromobenzyl)-1,4-diazepane are summarized in the table below. These data are critical for experimental design, dictating appropriate solvents, reaction temperatures, and purification strategies.

PropertyValueSource(s)
CAS Number 690632-73-6[1][2][3]
Molecular Formula C₁₂H₁₇BrN₂[1][2][3]
Molecular Weight 269.18 g/mol [1][2][3]
Appearance Yellow Liquid / Solid[1]
Melting Point 56-58 °C[1]
Boiling Point 140 °C[1][4]
Density (Predicted) 1.308 ± 0.06 g/cm³[1]
pKa (Predicted) 10.54 ± 0.20[1]
IUPAC Name 1-[(4-bromophenyl)methyl]-1,4-diazepane[2]
Molecular Structure

The structure consists of a central 1,4-diazepane ring with a benzyl group attached to one nitrogen atom. The bromine atom is in the para position of the phenyl ring.

Caption: Chemical structure of 1-(4-Bromobenzyl)-1,4-diazepane.

Predicted Spectroscopic Signature

While specific experimental spectra are not widely published, the structure allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and product verification.

  • ¹H NMR: The proton spectrum is expected to show distinct signals. The four aromatic protons on the bromophenyl ring will appear as two doublets (an AA'BB' system) in the aromatic region (~7.2-7.5 ppm). The benzylic protons (-CH₂-) will present as a singlet around 3.6 ppm. The ten protons on the diazepane ring will appear as a series of complex multiplets in the aliphatic region (~2.5-3.0 ppm), with the N-H proton signal being broad and its chemical shift dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum should display 8 unique signals. The six aromatic carbons will resonate between ~120-140 ppm, with the carbon attached to the bromine (C-Br) being the most deshielded in that group. The benzylic carbon will appear around 60 ppm. The five distinct carbons of the diazepane ring will be found in the 45-55 ppm range.

  • Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 268 and 270. A prominent fragment would be the tropylium-like ion from the loss of the diazepane moiety at m/z 169/171 (bromobenzyl cation). Another significant fragment would arise from the cleavage of the benzyl group, leaving the diazepane ring.

Synthesis and Purification Protocol

The most direct and reliable synthesis of 1-(4-Bromobenzyl)-1,4-diazepane is via the nucleophilic substitution (N-alkylation) of a 1,4-diazepane precursor with 4-bromobenzyl bromide. The following protocol outlines a robust procedure.

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start 1,4-Diazepane (or 1-Boc-1,4-diazepane) reaction Stir at RT to 60°C (Monitor by TLC/LC-MS) start->reaction reagent1 4-Bromobenzyl Bromide reagent1->reaction base K₂CO₃ or Et₃N base->reaction solvent Acetonitrile (ACN) or DMF solvent->reaction workup Aqueous Work-up (Extraction with EtOAc) reaction->workup purify Column Chromatography (Silica, DCM/MeOH gradient) workup->purify end_product 1-(4-Bromobenzyl)-1,4-diazepane purify->end_product

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Objective: To synthesize 1-(4-Bromobenzyl)-1,4-diazepane via N-alkylation.

Materials:

  • 1,4-Diazepane (1.0 eq)

  • 4-Bromobenzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1,4-diazepane and anhydrous acetonitrile.

    • Expertise Note: Using a slight excess of the diazepane can be done to consume all the alkylating agent, but protecting one amine (e.g., as a Boc-carbamate) is a more controlled approach to ensure mono-alkylation. If starting with the free diazepane, careful control of stoichiometry is crucial to minimize the formation of the dialkylated byproduct.

  • Addition of Base: Add anhydrous potassium carbonate to the solution. This inorganic base is chosen as it is inexpensive, effective at scavenging the HBr byproduct, and easily removed by filtration. Triethylamine is an alternative but can be harder to remove during work-up.

  • Addition of Alkylating Agent: Dissolve 4-bromobenzyl bromide in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.

    • Trustworthiness Note: 4-Bromobenzyl bromide is a lachrymator and irritant. This step must be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-bromobenzyl bromide) is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature and filter off the potassium carbonate. b. Concentrate the filtrate under reduced pressure to remove the acetonitrile. c. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to isolate the pure 1-(4-Bromobenzyl)-1,4-diazepane.

  • Characterization: Confirm the identity and purity of the final product using NMR and Mass Spectrometry, comparing the data to the predicted signatures.

Chemical Reactivity and Derivatization Potential

The true value of 1-(4-Bromobenzyl)-1,4-diazepane in drug discovery lies in its dual reactivity. Both the secondary amine and the aryl bromide are amenable to a wide array of chemical transformations, allowing for the rapid generation of diverse compound libraries.

cluster_N4 N-4 Position Reactivity cluster_Br Aryl Bromide Reactivity center_mol 1-(4-Bromobenzyl)-1,4-diazepane N_alkylation Alkylation (R-X) center_mol->N_alkylation R-X, Base N_acylation Acylation (RCOCl) center_mol->N_acylation RCOCl, Base N_sulfonylation Sulfonylation (RSO₂Cl) center_mol->N_sulfonylation RSO₂Cl, Base N_reductive_amination Reductive Amination (RCHO, NaBH(OAc)₃) center_mol->N_reductive_amination RCHO suzuki Suzuki Coupling (Ar-B(OH)₂) center_mol->suzuki Pd cat., Base buchwald Buchwald-Hartwig (R₂NH) center_mol->buchwald Pd cat., Base sonogashira Sonogashira Coupling (Alkynes) center_mol->sonogashira Pd/Cu cat., Base cyanation Cyanation (Zn(CN)₂) center_mol->cyanation Pd cat.

Caption: Key derivatization pathways for the title compound.

  • Reactions at the N-4 Position: The secondary amine of the diazepane ring is nucleophilic and can be readily functionalized.

    • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of a base yields amides and sulfonamides, respectively. This is a common strategy to modulate the basicity and lipophilicity of the core structure.

    • Alkylation/Reductive Amination: Further alkylation can occur, though reductive amination with an aldehyde or ketone provides a more controlled method for introducing diverse substituents.

  • Reactions at the Aryl Bromide: The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups, enabling exploration of SAR by extending the molecule into new spatial regions.

    • Buchwald-Hartwig Amination: Coupling with amines provides access to diaryl amine or N-aryl diazepane derivatives, which are common motifs in CNS-active compounds.

    • Sonogashira Coupling: Reaction with terminal alkynes introduces rigid, linear linkers, useful for probing binding pockets.

Applications in Medicinal Chemistry and Drug Discovery

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds with activity at the central nervous system (CNS).[5] 1-(4-Bromobenzyl)-1,4-diazepane serves as an ideal starting point for building molecules targeting various receptors and enzymes.

  • Scaffold for CNS Agents: The diazepine core is central to the structure of benzodiazepines, a class of drugs known for their anxiolytic, sedative, and anticonvulsant properties.[6] By using 1-(4-Bromobenzyl)-1,4-diazepane, researchers can synthesize novel, non-benzodiazepine analogs that may interact with GABA, serotonin, or dopamine receptors, potentially leading to new treatments for psychiatric and neurological disorders.[4]

  • Intermediate for Lead Optimization: In a drug discovery campaign, this molecule is an excellent building block for creating a library of related compounds.[4] The dual reactivity allows for systematic modification at two distinct points, facilitating rapid Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

  • Precursor for Anticancer Agents: Some diazepine-containing structures have shown promise as anticancer agents, for instance, by functioning as topoisomerase inhibitors.[7] The ability to functionalize the bromophenyl ring allows for the attachment of other pharmacophores known to interact with cancer-related targets.

Safety and Handling

While a complete toxicological profile for 1-(4-Bromobenzyl)-1,4-diazepane is not publicly available, chemical suppliers assign it Hazard Codes C (Corrosive) and Xn (Harmful), with a risk statement for being harmful if swallowed.[1]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4] It should be kept away from strong oxidizing agents and incompatible materials.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). 1-(4-Bromobenzyl)-1,4-diazepane. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, L., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 2014.
  • PubChem. (n.d.). 1-(4-Bromophenylsulfonyl)-[1][9]diazepane. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(4-Bromobenzyl)-1,4-diazepane. Retrieved from [Link]

  • PubMed. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. National Library of Medicine. Retrieved from [Link]

  • Zhang, H., et al. (n.d.).
  • Al-Ostath, A., et al. (2021). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][9]diazepines, and Their Cytotoxic Activity. Molecules, 26(17), 5251.

  • The Good Scents Company. (n.d.). Sodium lauryl sulfate. Retrieved from [Link]

  • Kumar, R., et al. (2016). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. International Journal of Pharmaceutical Sciences and Research, 7(5), 1837-1854.

Sources

An In-depth Technical Guide to 1-(4-Bromobenzyl)-1,4-diazepane: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(4-Bromobenzyl)-1,4-diazepane (CAS Number: 690632-73-6), a heterocyclic compound of interest in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, plausible synthetic routes, and its potential as a scaffold in the design of novel therapeutics. The narrative emphasizes the rationale behind experimental design, drawing upon established principles in organic synthesis and the known biological significance of the 1,4-diazepane core.

Introduction: The 1,4-Diazepane Scaffold in Drug Discovery

The 1,4-diazepane moiety is a privileged seven-membered heterocyclic ring system that forms the structural core of numerous biologically active compounds. Its inherent conformational flexibility allows for optimal spatial orientation of substituents, enabling precise interactions with a variety of biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties[1].

The broader class of benzodiazepines, which includes the 1,4-diazepane ring, are well-known for their action on the central nervous system, primarily through modulation of the γ-aminobutyric acid (GABA-A) receptor[2][3]. This interaction leads to sedative, hypnotic, anxiolytic, and muscle relaxant effects[3]. More recently, 1,4-diazepane compounds have been identified as potent and selective agonists for the Cannabinoid receptor 2 (CB2), highlighting their potential in immunology and pain management[4]. The title compound, 1-(4-Bromobenzyl)-1,4-diazepane, incorporates a bromobenzyl group, a common substituent in pharmacologically active molecules that can serve as a handle for further chemical modification or to enhance binding affinity to target proteins.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its synthesis, purification, and formulation. The available data for 1-(4-Bromobenzyl)-1,4-diazepane is summarized below.

PropertyValueSource
CAS Number 690632-73-6N/A
Molecular Formula C12H17BrN2[5]
Melting Point 56-58 °C[6]
Boiling Point 140 °C[6][7]
Density (Predicted) 1.308 ± 0.06 g/cm³[6]
pKa (Predicted) 10.54 ± 0.20[6]
Appearance Yellow Liquid[6]

Synthetic Strategy: N-Alkylation of 1,4-Diazepane

The synthesis of 1-(4-Bromobenzyl)-1,4-diazepane can be efficiently achieved through the direct N-alkylation of the parent 1,4-diazepane heterocycle. This approach is a robust and well-established method for the introduction of substituents onto a secondary amine. The selection of 4-bromobenzyl bromide as the alkylating agent provides a reactive electrophile that readily couples with the nucleophilic secondary amine of the diazepane ring.

The causality behind this experimental choice lies in the high reactivity of benzylic bromides in nucleophilic substitution reactions. The presence of a strong base, such as potassium carbonate, is crucial to deprotonate the secondary amine of the diazepane, thereby increasing its nucleophilicity and facilitating the displacement of the bromide leaving group. Acetonitrile is an ideal solvent for this transformation due to its polar aprotic nature, which effectively solvates the reactants without interfering with the reaction mechanism.

SynthesisWorkflow Reactants 1,4-Diazepane + 4-Bromobenzyl Bromide ReactionVessel Acetonitrile (Solvent) Potassium Carbonate (Base) Room Temperature Reactants->ReactionVessel Addition Product 1-(4-Bromobenzyl)-1,4-diazepane ReactionVessel->Product N-Alkylation Purification Work-up & Column Chromatography Product->Purification Crude Mixture FinalProduct Pure Product Purification->FinalProduct Isolation

Caption: Synthetic workflow for 1-(4-Bromobenzyl)-1,4-diazepane.

Detailed Experimental Protocol

Materials:

  • 1,4-Diazepane

  • 4-Bromobenzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1,4-diazepane (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(4-Bromobenzyl)-1,4-diazepane.

Structural Characterization and Validation

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the characterization of novel organic molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzyl group and the aliphatic protons of the diazepane ring. The integration of these signals will confirm the ratio of the different proton environments. The carbon NMR will show the corresponding signals for all carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern characteristic of a bromine-containing compound will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups present in the molecule. Characteristic C-H stretching and bending frequencies for both aromatic and aliphatic systems, as well as C-N stretching vibrations, are expected.

Potential Applications in Drug Development

The 1-(4-Bromobenzyl)-1,4-diazepane scaffold holds considerable promise for the development of new therapeutic agents. Its structural features suggest several potential avenues for investigation.

PotentialApplications CoreCompound 1-(4-Bromobenzyl)-1,4-diazepane CNS CNS Disorders (Anxiolytic, Antipsychotic) CoreCompound->CNS Pain Pain Management (CB2 Agonist) CoreCompound->Pain Oncology Anticancer Agents CoreCompound->Oncology InfectiousDisease Antimicrobial Agents CoreCompound->InfectiousDisease FurtherDerivatization Scaffold for Further Derivatization CoreCompound->FurtherDerivatization

Caption: Potential therapeutic applications of the title compound.

  • Central Nervous System (CNS) Disorders: Given the well-documented activity of 1,4-benzodiazepines as anxiolytics and anticonvulsants, this compound is a prime candidate for screening in models of anxiety, epilepsy, and other CNS disorders[2][8].

  • Cannabinoid Receptor Modulation: The identification of 1,4-diazepanes as potent CB2 agonists suggests that 1-(4-Bromobenzyl)-1,4-diazepane could be investigated for its potential in treating inflammatory and neuropathic pain[4].

  • Anticancer and Antimicrobial Agents: The broad biological activity of the 1,4-diazepine class also includes anticancer and antimicrobial effects, making this compound a candidate for screening in these therapeutic areas[1][8].

  • A Versatile Synthetic Intermediate: The presence of the bromo-substituent on the phenyl ring offers a reactive handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for high-throughput screening.

Conclusion

1-(4-Bromobenzyl)-1,4-diazepane is a molecule with significant potential in the field of drug discovery. Its synthesis is straightforward, and its structural similarity to known pharmacologically active compounds makes it an attractive target for further investigation. This guide provides a solid foundation for researchers to undertake the synthesis, characterization, and biological evaluation of this promising compound and its derivatives. The exploration of its therapeutic potential could lead to the development of novel treatments for a range of human diseases.

References

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]

  • 1-[(4-bromophenyl)methyl]-1,4-diazepane. MOLBASE. [Link]

  • 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. PubMed. [Link]

  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. PubMed. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][6]diazepines, and Their Cytotoxic Activity. MDPI. [Link]

  • 1-(4-Bromobenzyl)-1,4-diazepane. PubChem. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 1-(4-Bromobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromobenzyl)-1,4-diazepane is a synthetic organic compound featuring a diazepane ring system N-substituted with a 4-bromobenzyl group. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its conformational flexibility and the presence of two nitrogen atoms allow for diverse substitutions and interactions with biological targets. The incorporation of a 4-bromobenzyl moiety introduces a site for further functionalization, for instance, through cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. This guide provides a comprehensive overview of the molecular structure, a plausible synthetic route, and the expected spectroscopic characteristics of 1-(4-Bromobenzyl)-1,4-diazepane.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(4-Bromobenzyl)-1,4-diazepane consists of a saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4. A benzyl group, substituted with a bromine atom at the para position of the phenyl ring, is attached to one of the nitrogen atoms.

PropertyValueSource
Molecular Formula C₁₂H₁₇BrN₂PubChem[1]
Molecular Weight 269.18 g/mol PubChem[1]
CAS Number 690632-73-6Santa Cruz Biotechnology[1]
Appearance Expected to be a solid at room temperatureN/A
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethaneN/A

Synthesis

A plausible and direct synthetic route to 1-(4-Bromobenzyl)-1,4-diazepane involves the N-alkylation of 1,4-diazepane with 4-bromobenzyl bromide. This is a standard nucleophilic substitution reaction where the secondary amine of the diazepane ring acts as the nucleophile, attacking the benzylic carbon of the 4-bromobenzyl bromide and displacing the bromide ion.

G cluster_reactants Reactants cluster_product Product 1,4-Diazepane 1-(4-Bromobenzyl)-1,4-diazepane 1,4-Diazepane->1-(4-Bromobenzyl)-1,4-diazepane Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) 4-Bromobenzyl bromide 4-Bromobenzyl bromide->1-(4-Bromobenzyl)-1,4-diazepane

Caption: Proposed synthesis of 1-(4-Bromobenzyl)-1,4-diazepane.

Experimental Protocol:
  • Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base like potassium carbonate or triethylamine (1.5-2.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of 4-bromobenzyl bromide (1.0-1.2 eq) in the same solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 50-60 °C) to drive the reaction to completion. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(4-Bromobenzyl)-1,4-diazepane.

Structural Analysis

Conformational Insights

The seven-membered diazepane ring is conformationally flexible and can exist in several low-energy conformations, with the twist-boat and chair conformations being the most common. For N-substituted 1,4-diazepanes, studies have shown that they often adopt a twist-boat conformation to minimize steric hindrance.[2][3] In the case of 1-(4-Bromobenzyl)-1,4-diazepane, the bulky 4-bromobenzyl group is expected to favor a conformation where it occupies a pseudo-equatorial position to reduce steric strain.

It is important to note that, to date, no experimental crystal structure for 1-(4-Bromobenzyl)-1,4-diazepane has been reported in publicly accessible databases such as the Cambridge Structural Database. Therefore, the precise bond angles, bond lengths, and solid-state conformation remain to be experimentally determined.

G cluster_conformation Plausible Conformation of the Diazepane Ring cluster_substituent Substituent Orientation A Twist-Boat Conformation B Chair Conformation A->B Interconversion C Pseudo-equatorial (Lower Energy) A->C D Pseudo-axial (Higher Energy) C->D Energy Barrier

Caption: Conformational considerations for 1-(4-Bromobenzyl)-1,4-diazepane.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and diazepane ring protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationJustification
Aromatic (ortho to CH₂)~7.45Doublet2HDeshielded due to proximity to the electron-withdrawing bromine atom.
Aromatic (ortho to Br)~7.25Doublet2HShielded relative to the other aromatic protons.
Benzylic (CH₂)~3.60Singlet2HSinglet due to no adjacent protons. Chemical shift is in the typical range for benzylic protons attached to a nitrogen.
Diazepane (ring protons)2.70 - 3.00Multiplets10HThe protons of the diazepane ring will appear as complex multiplets due to their diastereotopic nature and coupling with each other.
Amine (NH)Broad singlet1HThe chemical shift of the NH proton can vary depending on the solvent and concentration. It is often a broad signal.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Justification
Aromatic (C-Br)~121The carbon directly attached to the bromine atom will be shielded.
Aromatic (CH, ortho to CH₂)~131Aromatic carbons with typical chemical shifts.
Aromatic (CH, ortho to Br)~129Aromatic carbons with typical chemical shifts.
Aromatic (ipso-C)~138The quaternary carbon attached to the benzylic group.
Benzylic (CH₂)~60Typical chemical shift for a benzylic carbon attached to a nitrogen.
Diazepane (ring carbons)45 - 55The chemical shifts of the diazepane ring carbons will be in the aliphatic region.
Mass Spectrometry (Predicted)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 268 and an M+2 peak at m/z 270 of approximately equal intensity, which is characteristic of the presence of a single bromine atom.

  • Major Fragmentation Pathways:

    • Benzylic Cleavage: A prominent fragmentation pathway is the cleavage of the bond between the benzylic carbon and the nitrogen atom of the diazepane ring, leading to the formation of the 4-bromobenzyl cation at m/z 169/171. This is often the base peak in the spectrum.

    • Loss of the Bromobenzyl Group: Fragmentation can also occur with the loss of the entire 4-bromobenzyl group, resulting in a fragment corresponding to the protonated diazepane ring.

    • Ring Fragmentation: The diazepane ring itself can undergo fragmentation, leading to smaller amine fragments.

G M+ [m/z 268/270] M+ [m/z 268/270] 4-Bromobenzyl cation [m/z 169/171] 4-Bromobenzyl cation [m/z 169/171] M+ [m/z 268/270]->4-Bromobenzyl cation [m/z 169/171] Benzylic Cleavage Diazepane fragment Diazepane fragment M+ [m/z 268/270]->Diazepane fragment Loss of Bromobenzyl Smaller amine fragments Smaller amine fragments Diazepane fragment->Smaller amine fragments Ring Fragmentation

Caption: Predicted mass spectrometry fragmentation of 1-(4-Bromobenzyl)-1,4-diazepane.

Applications in Drug Discovery and Development

1-(4-Bromobenzyl)-1,4-diazepane serves as a valuable building block in the synthesis of novel compounds for drug discovery. The 1,4-diazepane core is a key feature in many CNS-active drugs. The 4-bromobenzyl group provides a handle for introducing further molecular diversity through reactions such as Suzuki, Heck, or Sonogashira cross-coupling, allowing for the exploration of the structure-activity relationship (SAR) of new chemical entities. This makes the title compound a useful starting material for the development of new therapeutic agents targeting a variety of receptors and enzymes in the central nervous system.

Conclusion

1-(4-Bromobenzyl)-1,4-diazepane is a molecule of significant interest in medicinal chemistry due to its versatile structure. While experimental data on its three-dimensional structure is currently lacking, a comprehensive understanding of its plausible synthesis, conformational preferences, and expected spectroscopic signatures can be derived from established chemical principles and data from related compounds. This technical guide provides a foundational understanding for researchers and scientists working with this compound and highlights its potential as a key intermediate in the development of novel therapeutics.

References

  • Cox, E. D. et al. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorg. Med. Chem. Lett.19 , 2997-3001 (2009). [Link]

  • Gotter, A. L. et al. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorg. Med. Chem. Lett.20 , 2311-2315 (2010). [Link]

  • PubChem. 1-(4-Bromobenzyl)-1,4-diazepane. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-(4-bromobenzyl)-1,4-diazepane, a valuable building block in medicinal chemistry and drug discovery. The 1,4-diazepane scaffold is a privileged structure in numerous biologically active compounds, and the 4-bromobenzyl moiety offers a versatile handle for further functionalization, making this compound a key intermediate in the synthesis of diverse molecular libraries. This document will explore the two primary synthetic routes: a protecting group-based N-alkylation and a direct reductive amination. A comparative analysis of these methodologies will be presented, followed by detailed, field-proven experimental protocols. This guide is intended to equip researchers with the necessary knowledge to efficiently synthesize and characterize this important compound.

Introduction

1-(4-Bromobenzyl)-1,4-diazepane, also known as 1-(4-bromobenzyl)homopiperazine, is a disubstituted diazepane with the molecular formula C₁₂H₁₇BrN₂ and a molecular weight of 269.18 g/mol [1][2]. Its structure features a seven-membered 1,4-diazepane ring, which is a common motif in compounds targeting the central nervous system, and a 4-bromobenzyl group at one of the nitrogen atoms. The presence of the bromine atom on the phenyl ring allows for a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of a vast array of derivatives for structure-activity relationship (SAR) studies. The compound is typically a liquid or a low-melting solid with a melting point of 56-58 °C and a boiling point of 140 °C[3].

The synthesis of mono-N-substituted 1,4-diazepanes presents a common chemical challenge: controlling the selectivity of the reaction to prevent the formation of the undesired N,N'-disubstituted product. This guide will detail two robust strategies to achieve the desired mono-alkylation with high fidelity.

Comparative Analysis of Synthetic Pathways

The synthesis of 1-(4-bromobenzyl)-1,4-diazepane can be efficiently achieved through two primary methods:

  • N-Alkylation with a Protecting Group Strategy: This classic approach involves the temporary protection of one of the secondary amines of 1,4-diazepane, followed by alkylation of the remaining free amine and subsequent deprotection. This method offers excellent control over selectivity.

  • Reductive Amination: This one-pot reaction involves the condensation of 1,4-diazepane with 4-bromobenzaldehyde to form an iminium ion intermediate, which is then reduced in situ to yield the target secondary amine. This pathway is often more atom-economical and can be faster than the multi-step protection-alkylation-deprotection sequence.

FeatureN-Alkylation with Protecting GroupReductive Amination
Starting Materials 1,4-Diazepane, Boc-anhydride, 4-Bromobenzyl bromide1,4-Diazepane, 4-Bromobenzaldehyde
Key Reagents Strong acid for deprotection (e.g., TFA, HCl)Reducing agent (e.g., NaBH(OAc)₃)
Number of Steps Three (Protection, Alkylation, Deprotection)One-pot
Selectivity Control Excellent, ensured by the protecting groupGenerally good, dependent on reaction conditions
Yield Can be high over the three stepsOften high in a single step
Atom Economy Lower due to the use of a protecting groupHigher
Considerations Requires additional protection and deprotection steps, which can add to the overall synthesis time and cost.Requires a specific and mild reducing agent to avoid reduction of the aldehyde.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Pathway 1: N-Alkylation with Protecting Group cluster_1 Pathway 2: Reductive Amination diazepane 1,4-Diazepane boc_diazepane 1-Boc-1,4-diazepane diazepane->boc_diazepane Boc₂O, Base protected_product 4-(4-Bromobenzyl)-1-Boc-1,4-diazepane boc_diazepane->protected_product 4-Bromobenzyl bromide, Base final_product_alkylation 1-(4-Bromobenzyl)-1,4-diazepane protected_product->final_product_alkylation Acid (TFA or HCl) diazepane2 1,4-Diazepane final_product_amination 1-(4-Bromobenzyl)-1,4-diazepane diazepane2->final_product_amination aldehyde 4-Bromobenzaldehyde aldehyde->final_product_amination NaBH(OAc)₃

Caption: Overview of the two primary synthetic pathways to 1-(4-Bromobenzyl)-1,4-diazepane.

Detailed Experimental Protocols

Pathway 1: N-Alkylation via a Boc-Protected Intermediate

This three-step synthesis provides excellent control over the mono-alkylation of 1,4-diazepane.

Step 1: Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate (1-Boc-1,4-diazepane)

The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for one of the amine functionalities of 1,4-diazepane due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.

Boc_Protection reactant1 1,4-Diazepane plus1 + reactant1->plus1 reactant2 Boc₂O plus1->reactant2 arrow reactant2->arrow product 1-Boc-1,4-diazepane arrow->product

Caption: Boc-protection of 1,4-diazepane.

Protocol:

  • Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) to the solution.

  • Add a base, such as triethylamine (TEA, 1.1 eq) or sodium bicarbonate (if using an aqueous system), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 1,4-diazepane-1-carboxylate as a crude product, which can often be used in the next step without further purification.

Step 2: Alkylation of 1-Boc-1,4-diazepane

With one nitrogen atom protected, the remaining secondary amine can be selectively alkylated.

Alkylation reactant1 1-Boc-1,4-diazepane plus1 + reactant1->plus1 reactant2 4-Bromobenzyl bromide plus1->reactant2 arrow reactant2->arrow product 4-(4-Bromobenzyl)-1-Boc-1,4-diazepane arrow->product

Caption: Alkylation of the Boc-protected diazepane.

Protocol:

  • Dissolve 1-Boc-1,4-diazepane (1.0 eq) in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃), to the solution.

  • Add 4-bromobenzyl bromide (1.0-1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic base.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure tert-butyl 4-(4-bromobenzyl)-1,4-diazepane-1-carboxylate.

Step 3: Deprotection to Yield 1-(4-Bromobenzyl)-1,4-diazepane

The final step is the removal of the Boc protecting group under acidic conditions.

Deprotection reactant 4-(4-Bromobenzyl)-1-Boc-1,4-diazepane arrow reactant->arrow product 1-(4-Bromobenzyl)-1,4-diazepane arrow->product Reductive_Amination reactant1 1,4-Diazepane plus1 + reactant1->plus1 reactant2 4-Bromobenzaldehyde plus1->reactant2 arrow reactant2->arrow product 1-(4-Bromobenzyl)-1,4-diazepane arrow->product

Caption: One-pot reductive amination synthesis.

Protocol:

  • To a stirred solution of 1,4-diazepane (1.0-1.2 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 4-bromobenzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is crucial as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-bromobenzyl)-1,4-diazepane.

Characterization of 1-(4-Bromobenzyl)-1,4-diazepane

The identity and purity of the synthesized 1-(4-bromobenzyl)-1,4-diazepane should be confirmed by standard analytical techniques.

Property Value
Molecular Formula C₁₂H₁₇BrN₂
Molecular Weight 269.18 g/mol [1][2]
Appearance Liquid or low-melting solid
Melting Point 56-58 °C [3]
Boiling Point 140 °C [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromobenzyl group (typically two doublets in the aromatic region), a singlet for the benzylic methylene protons, and a series of multiplets for the seven protons of the diazepane ring. A broad singlet corresponding to the N-H proton of the secondary amine should also be present.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six distinct carbons of the 4-bromobenzyl group and the five carbons of the 1,4-diazepane ring.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the calculated exact mass of the compound. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.

Conclusion

This technical guide has outlined two reliable and efficient synthetic pathways for the preparation of 1-(4-bromobenzyl)-1,4-diazepane. The choice between the N-alkylation with a protecting group strategy and the direct reductive amination will depend on the specific requirements of the researcher, including available starting materials, desired scale, and time constraints. The N-alkylation route offers superior control over selectivity, while the reductive amination provides a more streamlined and atom-economical approach. Both methods, when executed with care, will yield the desired product in good purity and yield, providing a valuable intermediate for the development of novel therapeutics.

References

  • PubChem. 1-(4-Bromobenzyl)-1,4-diazepane. National Center for Biotechnology Information. [Link]

  • MySkin Recipes. 1-(4-Bromobenzyl)-1,4-diazepane. [Link]

  • Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2, 507-514. [Link]

  • PubChem. 1-(4-Bromobenzyl)-1,4-diazepane | C12H17BrN2 | CID 2794807. National Center for Biotechnology Information. [Link]

  • Google Patents. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • National Institutes of Health. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

  • PubMed Central. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [Link]

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Spectroscopic Profile of 1-(4-Bromobenzyl)-1,4-diazepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(4-Bromobenzyl)-1,4-diazepane, a key intermediate in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical sciences, this document delves into the theoretical underpinnings and practical applications of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy for the structural elucidation and quality control of this compound. In the absence of publicly available experimental spectra, this guide leverages advanced predictive methodologies, grounded in established spectroscopic principles, to present a robust and scientifically sound analytical profile.

Introduction: The Significance of 1-(4-Bromobenzyl)-1,4-diazepane

1-(4-Bromobenzyl)-1,4-diazepane is a disubstituted diazepane derivative. The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a 4-bromobenzyl group provides a handle for further synthetic modifications, such as cross-coupling reactions, making it a versatile building block for creating libraries of potential therapeutic agents. Accurate and comprehensive spectroscopic characterization is paramount to ensure the identity, purity, and structural integrity of this intermediate, thereby underpinning the reliability of subsequent drug development efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(4-Bromobenzyl)-1,4-diazepane, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(4-Bromobenzyl)-1,4-diazepane is predicted to exhibit distinct signals corresponding to the protons of the 4-bromobenzyl group and the 1,4-diazepane ring. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the heterocyclic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(4-Bromobenzyl)-1,4-diazepane

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Ar-H (ortho to CH₂)7.20 - 7.30Doublet2H
Ar-H (ortho to Br)7.45 - 7.55Doublet2H
Ar-CH₂-N3.60 - 3.70Singlet2H
N-CH₂-CH₂-N2.70 - 2.80Triplet4H
N-CH₂-CH₂-CH₂-N1.80 - 1.90Quintet2H
N-CH₂-CH₂-NH2.90 - 3.00Triplet2H
NH1.50 - 2.50Broad Singlet1H

Disclaimer: These are predicted values and may vary from experimental results.

Causality Behind Experimental Choices: The choice of a standard deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is crucial. CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be useful for observing the N-H proton, which may exchange with residual water in other solvents. A proton NMR experiment is typically the first step in structural verification due to its high sensitivity and the wealth of information it provides on the electronic environment of the protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(4-Bromobenzyl)-1,4-diazepane

CarbonPredicted Chemical Shift (ppm)
C (Ar, C-Br)120.0 - 122.0
C (Ar, CH)130.0 - 132.0
C (Ar, C-CH₂)138.0 - 140.0
Ar-CH₂-N60.0 - 65.0
N-CH₂ (adjacent to benzyl)55.0 - 60.0
N-CH₂ (adjacent to NH)45.0 - 50.0
N-CH₂-CH₂-CH₂-N25.0 - 30.0

Disclaimer: These are predicted values and may vary from experimental results.

Expertise in Interpretation: The downfield shift of the aromatic carbons is characteristic of a substituted benzene ring. The carbon attached to the bromine atom will be significantly influenced by its electronegativity. The aliphatic carbons of the diazepane ring will appear in the upfield region, with those directly attached to nitrogen atoms being more deshielded.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 1-(4-Bromobenzyl)-1,4-diazepane in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) dissolve->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition h1_acq->c13_acq processing Fourier Transform, Phasing, Baseline Correction c13_acq->processing referencing Reference to Solvent Peak processing->referencing analysis Spectral Interpretation referencing->analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum

For 1-(4-Bromobenzyl)-1,4-diazepane, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺.

Table 3: Predicted m/z Values for Key Ions

IonPredicted m/zIsotopic Pattern
[M+H]⁺270.07/272.07Characteristic 1:1 ratio for Bromine
[M-C₇H₆Br]⁺101.11Loss of the bromobenzyl group
[C₇H₆Br]⁺169.97/171.97Bromobenzyl cation

Authoritative Grounding in Fragmentation: The fragmentation of benzylamines is well-documented. A primary fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a stable bromobenzyl cation and the diazepane ring fragment. This is a charge-directed fragmentation, often observed in the tandem mass spectra (MS/MS) of such compounds.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

  • Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode.

  • Mass Analysis: Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

  • Tandem MS (Optional): For further structural confirmation, perform a product ion scan on the [M+H]⁺ ion to observe its fragmentation pattern.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis dissolve_ms Prepare Dilute Solution infusion Direct Infusion dissolve_ms->infusion ionization Electrospray Ionization (ESI) infusion->ionization analysis_ms Full Scan Mass Analysis ionization->analysis_ms tandem_ms Tandem MS (MS/MS) analysis_ms->tandem_ms interpretation_ms Interpret Molecular Ion & Fragmentation tandem_ms->interpretation_ms

Caption: Workflow for Mass Spectrometric Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 1-(4-Bromobenzyl)-1,4-diazepane will show characteristic absorption bands for the aromatic ring, the secondary amine, and the aliphatic C-H bonds.

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 2960Strong
C=C Stretch (aromatic)1450 - 1600Medium
C-N Stretch1000 - 1250Medium
C-H Out-of-plane bend (p-disubstituted)800 - 850Strong
C-Br Stretch500 - 600Medium

Trustworthiness of Interpretation: The presence of a broad absorption in the 3300-3500 cm⁻¹ region is a strong indicator of the N-H stretch of the secondary amine. The strong band in the 800-850 cm⁻¹ range is highly characteristic of a para-disubstituted benzene ring. The combination of these signals provides a reliable fingerprint for the molecule's key functional groups.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 1-(4-Bromobenzyl)-1,4-diazepane. By combining predicted data from ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy, a comprehensive analytical profile is established. The provided protocols offer a framework for the experimental verification of this data. A thorough understanding and application of these spectroscopic techniques are essential for ensuring the quality and integrity of this important synthetic intermediate in the pursuit of novel therapeutics.

References

  • Mnova NMRPredict Desktop. Mestrelab Research S.L. [Link]

  • ACD/Spectrus Processor. Advanced Chemistry Development, Inc. [Link]

  • Fragmentation mechanisms of protonated benzylamines. PubMed. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

Physical and chemical properties of 1-(4-Bromobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Bromobenzyl)-1,4-diazepane

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Bromobenzyl)-1,4-diazepane, a key intermediate for researchers, scientists, and professionals in drug development. The guide details its structural characteristics, physicochemical parameters, and spectral properties, offering insights into its synthesis, reactivity, and stability. It also includes detailed experimental protocols and is fully referenced to support further investigation and application.

Introduction and Significance

1-(4-Bromobenzyl)-1,4-diazepane is a derivative of 1,4-diazepane, a seven-membered heterocyclic compound with two nitrogen atoms. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The incorporation of a 4-bromobenzyl group on one of the nitrogen atoms provides a strategic point for chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. The 1,4-diazepane core itself is associated with a range of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[1] The bromo-functionalization allows for further diversification through cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.[2][3]

Physicochemical Properties

A solid understanding of the physicochemical properties of 1-(4-Bromobenzyl)-1,4-diazepane is essential for its effective use in research and development.

Structural and Molecular Data

Below is a summary of the key structural and molecular data for this compound.

PropertyValueSource
IUPAC Name 1-[(4-bromophenyl)methyl]-1,4-diazepanePubChem[4]
CAS Number 690632-73-6Santa Cruz Biotechnology[5]
Molecular Formula C₁₂H₁₇BrN₂PubChem[4]
Molecular Weight 269.18 g/mol PubChem[4]
Canonical SMILES C1CNCCN(C1)CC2=CC=C(C=C2)Br
InChI Key PUTBARDRYLXING-UHFFFAOYSA-NPubChem[4]
Predicted and Experimental Physical Properties

The following table presents a combination of predicted and experimentally determined physical properties.

PropertyValueNotes
Melting Point 56-58 °CExperimental value.[6]
Boiling Point 140 °CExperimental value.[6][7]
Density 1.308±0.06 g/cm³Predicted value.[6]
pKa 10.54±0.20Predicted value for the most basic nitrogen.[6]
Appearance Yellow liquidExperimental observation.[6]

Spectral Data and Characterization

Spectroscopic methods are critical for confirming the structure and purity of 1-(4-Bromobenzyl)-1,4-diazepane.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Chemical Properties and Reactivity

The reactivity of this compound is centered around the secondary amine of the diazepane ring and the aryl bromide.

  • N-Functionalization: The secondary amine is nucleophilic and can be readily alkylated, acylated, or used in other coupling reactions to introduce a variety of substituents.

  • Cross-Coupling Reactions: The aryl bromide is a versatile functional group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the synthesis of a diverse library of derivatives.

Experimental Protocols

Synthesis Workflow

The synthesis of 1-(4-Bromobenzyl)-1,4-diazepane is typically achieved through the mono-N-alkylation of 1,4-diazepane.

Diagram of Synthetic Workflow:

synthetic_workflow reagents Reactants: - 1,4-Diazepane - 4-Bromobenzyl halide - Base (e.g., K2CO3) - Solvent (e.g., ACN) reaction Reaction: Stir at ambient or elevated temperature reagents->reaction 1. Combine workup Workup: - Filtration - Extraction - Washing reaction->workup 2. Isolate purification Purification: Column Chromatography workup->purification 3. Purify product 1-(4-Bromobenzyl)-1,4-diazepane purification->product 4. Characterize

Caption: General synthetic workflow for 1-(4-Bromobenzyl)-1,4-diazepane.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-diazepane and a suitable base (e.g., potassium carbonate) in an appropriate solvent like acetonitrile.

  • Addition of Alkylating Agent: Slowly add a solution of 4-bromobenzyl halide (e.g., bromide) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Isolation: Once the reaction is complete, filter off the base and concentrate the solvent. The crude product is then typically extracted into an organic solvent, washed, and dried.

  • Purification: Purify the crude product using column chromatography to obtain the final product.

  • Characterization: Confirm the structure and purity of the product using NMR and MS.

Analytical Workflow for Quality Control

A standard workflow for ensuring the quality of the synthesized compound is outlined below.

Diagram of Analytical Workflow:

analytical_workflow sample Synthesized Sample lcms LC-MS Analysis: - Purity Check - MW Confirmation sample->lcms nmr NMR Spectroscopy: - Structural Verification sample->nmr data_review Data Interpretation lcms->data_review nmr->data_review final_product Verified Product data_review->final_product

Caption: Analytical workflow for quality control of the final product.

Applications in Drug Discovery

1-(4-Bromobenzyl)-1,4-diazepane is a valuable starting material in drug discovery. The 1,4-diazepane scaffold has been identified in compounds targeting cannabinoid receptors, highlighting its potential in developing selective agonists.[8] Its utility as a precursor for more complex molecules, such as those used in the synthesis of orexin receptor antagonists like suvorexant, further underscores its importance in medicinal chemistry.[9] The ability to functionalize both the secondary amine and the aryl bromide allows for the creation of diverse chemical libraries for screening against a wide range of biological targets.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of 1-(4-Bromobenzyl)-1,4-diazepane. Its versatile chemical nature and the biological significance of the 1,4-diazepane core make it a compound of high interest for medicinal chemists and drug development professionals. The information and protocols presented herein are intended to facilitate its use in the synthesis of novel and potentially therapeutic molecules.

References

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A Comprehensive Technical Guide to the Solubility and Stability of 1-(4-Bromobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Novel Diazepane Derivative

In the realm of contemporary drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. This guide provides an in-depth technical exploration of the solubility and stability of 1-(4-Bromobenzyl)-1,4-diazepane, a heterocyclic compound of interest. While specific experimental data for this molecule is not extensively available in public literature, this document serves as a comprehensive roadmap for its characterization. By synthesizing established principles of pharmaceutical science with insights into the behavior of related chemical moieties, we present a robust framework for researchers to meticulously evaluate this compound's potential. This guide is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind each experimental design, empowering researchers to make informed decisions in their development programs.

Unveiling 1-(4-Bromobenzyl)-1,4-diazepane: A Structural and Physicochemical Overview

1-(4-Bromobenzyl)-1,4-diazepane is a disubstituted diazepane featuring a bromobenzyl group attached to one of the nitrogen atoms of the seven-membered heterocyclic ring. This unique combination of a flexible, basic diazepane core and a lipophilic, aromatic bromobenzyl moiety dictates its physicochemical behavior, influencing both its solubility and stability.

Core Physicochemical Properties

A foundational understanding of the intrinsic properties of 1-(4-Bromobenzyl)-1,4-diazepane is essential for predicting its behavior in various experimental and physiological contexts.

PropertyValueSource
Molecular Formula C₁₂H₁₇BrN₂[1]
Molecular Weight 269.18 g/mol [1][2]
Predicted pKa 10.54 ± 0.20[3]
Predicted Boiling Point 140 °C[3]
Predicted Density 1.308 ± 0.06 g/cm³[3]
Appearance Reported as liquid or solid with a melting point of 56-58 °C[3]
Storage Conditions 2-8°C, Sealed, Dry, Light-proof, Inert Gas[4]

The predicted pKa of 10.54 suggests that the diazepane ring will be protonated at physiological pH, a critical factor influencing its aqueous solubility. The presence of the lipophilic bromobenzyl group will likely contribute to its solubility in organic solvents.

The Cornerstone of Bioavailability: A Deep Dive into Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Insufficient solubility can lead to poor absorption and limited therapeutic efficacy. Therefore, a comprehensive assessment of the solubility of 1-(4-Bromobenzyl)-1,4-diazepane across a range of physiologically relevant conditions is imperative.

Theoretical Underpinnings of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For ionizable compounds like 1-(4-Bromobenzyl)-1,4-diazepane, solubility is significantly influenced by the pH of the medium. The Henderson-Hasselbalch equation provides a theoretical framework for understanding the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule.

Experimental Workflow for Solubility Determination

A multi-tiered approach is recommended to thoroughly characterize the solubility profile of 1-(4-Bromobenzyl)-1,4-diazepane.

Caption: A tiered workflow for the comprehensive solubility assessment of 1-(4-Bromobenzyl)-1,4-diazepane.

Detailed Experimental Protocols
  • Objective: To obtain an early, high-throughput assessment of aqueous solubility.

  • Methodology:

    • Prepare a stock solution of 1-(4-Bromobenzyl)-1,4-diazepane in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

    • In a 96-well plate, add a small aliquot of the DMSO stock solution to a series of aqueous buffers with varying pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

    • Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 2 hours) with gentle shaking.

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is observed is the kinetic solubility.

  • Causality: This method provides a rapid indication of the compound's propensity to precipitate from a supersaturated solution, mimicking the conditions that can occur upon administration of a drug dissolved in an organic co-solvent.

  • Objective: To determine the equilibrium solubility, which represents the true solubility of the compound.

  • Methodology:

    • Add an excess amount of solid 1-(4-Bromobenzyl)-1,4-diazepane to a series of vials containing aqueous buffers of different pH values.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

    • After equilibration, filter or centrifuge the samples to separate the undissolved solid.

    • Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Trustworthiness: The shake-flask method is considered the "gold standard" for thermodynamic solubility determination, providing a reliable measure of the equilibrium state between the solid and the saturated solution.

  • Objective: To assess solubility in media that simulate the gastrointestinal fluids.

  • Methodology:

    • Perform the shake-flask method using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) with and without bile salts and lecithin.

    • These media mimic the composition of fluids in the stomach and small intestine, respectively.

  • Expertise & Experience: Evaluating solubility in biorelevant media provides a more accurate prediction of in vivo dissolution and absorption compared to simple aqueous buffers.

Ensuring Therapeutic Integrity: A Rigorous Approach to Stability Assessment

The chemical stability of a drug substance is a critical quality attribute that ensures its safety, efficacy, and shelf-life. A comprehensive stability program for 1-(4-Bromobenzyl)-1,4-diazepane should include both long-term stability studies under ICH-prescribed conditions and forced degradation studies to elucidate potential degradation pathways.

The Rationale for Stability-Indicating Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients. The development of a robust SIAM is a prerequisite for any meaningful stability study.

Caption: Workflow for the development and validation of a stability-indicating analytical method.

Forced Degradation Studies: Uncovering Potential Liabilities

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those encountered during long-term storage.[5] The goal is to generate degradation products and identify the likely degradation pathways. For 1-(4-Bromobenzyl)-1,4-diazepane, the following stress conditions are recommended:

  • Rationale: The diazepane ring may be susceptible to hydrolysis, particularly at non-neutral pH.

  • Protocol:

    • Dissolve 1-(4-Bromobenzyl)-1,4-diazepane in solutions of 0.1 M HCl, water, and 0.1 M NaOH.

    • Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples, neutralize if necessary, and analyze using the developing SIAM.

  • Anticipated Products: Hydrolysis of the diazepine ring in related benzodiazepine structures has been reported.[6][7][8][[“]]

  • Rationale: The benzylamine moiety is susceptible to oxidation.[10][11][12][13][14]

  • Protocol:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature or slightly elevated temperature.

    • Monitor the degradation over time by HPLC.

  • Anticipated Products: Oxidation of the benzylic carbon could lead to the formation of an imine, which could further hydrolyze to 4-bromobenzaldehyde and 1,4-diazepane.

  • Rationale: Compounds containing bromoaromatic moieties can be susceptible to photodecomposition.[15]

  • Protocol:

    • Expose solid powder and solutions of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the samples at appropriate time intervals.

  • Anticipated Products: Photolytic cleavage of the C-Br bond or other light-induced reactions are possible.

  • Rationale: To assess the intrinsic thermal stability of the molecule.

  • Protocol:

    • Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).

    • Analyze the sample at various time points to determine the extent of degradation.

Proposed Stability-Indicating HPLC Method
  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of the parent compound from its more polar or less polar degradation products.

  • Detection: UV detection at a wavelength where 1-(4-Bromobenzyl)-1,4-diazepane exhibits significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Concluding Remarks and Future Directions

This guide has outlined a comprehensive strategy for the thorough characterization of the solubility and stability of 1-(4-Bromobenzyl)-1,4-diazepane. While based on established scientific principles and data from related compounds, the successful implementation of these protocols will require meticulous experimental execution and data interpretation. The insights gained from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ultimately, ensuring the quality and safety of any potential drug product derived from this molecule. Further characterization of any identified degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy will provide a complete stability profile and support the overall development program.

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The Versatile 1,4-Diazepane Scaffold: A Technical Guide to Unlocking its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Resurgence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a multitude of biological targets. These "privileged scaffolds" serve as foundational blueprints for the design of novel therapeutics. The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, stands as a testament to this concept. Historically associated with central nervous system (CNS) agents, the 1,4-diazepane core has emerged from the shadows of its more famous benzodiazepine cousins to reveal a surprisingly broad and potent spectrum of biological activities. This guide provides an in-depth exploration of the multifaceted therapeutic potential of 1,4-diazepane derivatives, offering researchers and drug development professionals a technical roadmap to navigate the synthesis, evaluation, and mechanistic understanding of this versatile scaffold.

The Architectural Advantage: Why 1,4-Diazepane?

The therapeutic promiscuity of the 1,4-diazepane scaffold is not a matter of chance; it is a direct consequence of its unique structural and conformational properties. The seven-membered ring imparts a high degree of conformational flexibility, allowing it to adopt various shapes to fit into diverse biological receptors and enzyme active sites. This inherent plasticity, coupled with the two strategically placed nitrogen atoms that can act as hydrogen bond donors or acceptors, provides a rich platform for molecular recognition. Furthermore, the diazepane ring can be readily functionalized at multiple positions, enabling the precise tuning of steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.

A Spectrum of Therapeutic Promise: Key Biological Activities

The 1,4-diazepane scaffold has been implicated in a wide array of biological activities, making it a fertile ground for drug discovery across multiple therapeutic areas.[1] This section will delve into the most significant of these activities, exploring the underlying mechanisms and showcasing the potential of this remarkable heterocyclic system.

Central Nervous System (CNS) Modulation: Beyond Sedation

The historical roots of diazepine chemistry lie in their profound effects on the CNS. 1,4-Diazepane derivatives continue this legacy, exhibiting a range of activities including anxiolytic, anticonvulsant, and antipsychotic effects.

Mechanism of Action: GABAergic Synaptic Transmission

A primary mechanism for the CNS effects of many 1,4-diazepane derivatives is their interaction with the GABAergic system, the main inhibitory neurotransmitter system in the brain.[2][3] Specifically, they often act as allosteric modulators of the GABAA receptor, a ligand-gated ion channel.[2][3] Binding of these compounds to a site distinct from the GABA binding site enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening.[2] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neuronal excitability.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_cleft GABA GABA->GABA_cleft Release GABA_R GABAA Receptor (Chloride Channel) GABA_cleft->GABA_R Binds Cl_channel Cl- Influx GABA_R->Cl_channel Diazepane 1,4-Diazepane Derivative Diazepane->GABA_R Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization

Caption: GABAergic Synapse Modulation by 1,4-Diazepane Derivatives.

Oncology: A New Frontier in Cancer Chemotherapy

Perhaps one of the most exciting and rapidly evolving areas of 1,4-diazepane research is in oncology. A growing body of evidence demonstrates that certain derivatives possess potent anticancer activity against a range of human cancer cell lines.[4][5]

Mechanisms of Antineoplastic Activity

The anticancer effects of 1,4-diazepane derivatives are multifaceted and appear to involve several distinct mechanisms:

  • DNA Intercalation and Damage: Some derivatives can insert themselves between the base pairs of DNA, disrupting its structure and function and ultimately leading to apoptosis.

  • Inhibition of Protein Synthesis: Recent studies have identified 1,4-benzodiazepine-2,5-dione derivatives as potent inhibitors of protein synthesis in cancer cells, leading to cell cycle arrest and apoptosis.

  • Modulation of Signaling Pathways: Certain compounds have been shown to interfere with key signaling pathways involved in cancer cell proliferation and survival. For instance, some derivatives have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

Infectious Diseases: Combating Microbial Threats

The 1,4-diazepane scaffold has also shown promise in the fight against infectious diseases, with derivatives exhibiting antibacterial, antifungal, and antiviral properties.

Antiviral Activity: Targeting Respiratory Syncytial Virus (RSV)

A notable example of the antiviral potential of this scaffold is the discovery of 1,4-benzodiazepine derivatives as potent inhibitors of Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections.[6] These compounds have been shown to inhibit viral replication in cell culture, with some advancing to clinical trials. The mechanism of action for some of these inhibitors involves targeting the RSV fusion (F) protein, preventing the virus from entering host cells.

Hemostasis and Thrombosis: A Role in Anticoagulation

The coagulation cascade is a tightly regulated process, and its dysregulation can lead to thrombosis. Factor Xa (FXa) is a critical enzyme in this cascade, and its inhibition is a key strategy for the development of new anticoagulants.

Mechanism of Action: Factor Xa Inhibition

Certain 1,4-diazepane derivatives have been designed to act as potent and selective inhibitors of Factor Xa. These compounds bind to the active site of the enzyme, blocking its ability to convert prothrombin to thrombin and thereby preventing the formation of a fibrin clot.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates TF Tissue Factor VIIa VIIa TF->VIIa Activates VII VII VII->VIIa VIIa->X Activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin Fibrinogen->Fibrin Diazepane 1,4-Diazepane FXa Inhibitor Diazepane->Xa Inhibits

Caption: Inhibition of the Coagulation Cascade by a 1,4-Diazepane FXa Inhibitor.

Neurodegenerative Disorders: Targeting Amyloid-β Aggregation

Alzheimer's disease, the most common form of dementia, is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The aggregation of Aβ peptides is considered a key pathological event in the disease cascade.

Mechanism of Action: Inhibition of Aβ Aggregation

Intriguingly, recent research has explored the potential of 1,4-diazepane derivatives as inhibitors of Aβ aggregation. These small molecules are being investigated for their ability to interfere with the self-assembly of Aβ monomers into toxic oligomers and fibrils, thereby potentially slowing or halting the progression of the disease.

Amyloid_Aggregation Monomer Aβ Monomers Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Protofibril Protofibrils Oligomer->Protofibril Fibril Amyloid Fibrils (Plaques) Protofibril->Fibril Diazepane 1,4-Diazepane Inhibitor Diazepane->Oligomer Inhibits

Caption: Inhibition of Amyloid-β Aggregation by 1,4-Diazepane Derivatives.

Structure-Activity Relationships (SAR): A Chemist's Guide to Optimization

The biological activity of 1,4-diazepane derivatives is highly dependent on the nature and position of substituents on the diazepane ring and any fused aromatic systems. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds. For example, in the context of anticancer activity, the presence of specific aromatic or heteroaromatic substituents at certain positions has been shown to significantly enhance cytotoxicity. Similarly, for CNS activity, the stereochemistry of the molecule can have a profound impact on its interaction with the GABAA receptor.

Representative Biological Activity Data

The following table summarizes representative biological activity data for various 1,4-diazepane derivatives, highlighting the diversity of their therapeutic potential.

Compound ClassBiological ActivityTargetExample IC50/EC50/KiReference
Benzo[b][7][8]diazepinesAnticancerCDK-23.744 µM (MCF-7)[9]
Pyrano[7][8]diazepinesAnticancerHCT-116, MCF-716.19 µM (HCT-116)[5]
1,4-Diazepane-basedSigma-1 Receptor Ligandσ1RKi = 8 nM[10][11]
1,4-Diazepane derivativesAntipsychotic/AntiamnesicSigma Receptors-[10]

Experimental Protocols for Biological Evaluation

To facilitate further research and development of 1,4-diazepane-based therapeutics, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1,4-diazepane derivative for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with 1,4-Diazepane derivative Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the MTT Assay to Determine Anticancer Activity.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

Principle: The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures. The test involves inducing a seizure by electrical stimulation and observing the protective effect of the test compound.

Protocol:

  • Animal Preparation: Use male Swiss albino mice (20-25 g).

  • Compound Administration: Administer the 1,4-diazepane derivative intraperitoneally (i.p.) or orally (p.o.).

  • Electrical Stimulation: After a predetermined time, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The absence of the tonic hind limb extension is considered a protective effect. Determine the ED50 of the compound.

In Vitro Antibacterial Susceptibility: Broth Microdilution Method

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a bacterium.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the 1,4-diazepane derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

In Vitro Antifungal Susceptibility: Broth Microdilution Method

Principle: Similar to the antibacterial assay, this method determines the MIC of a compound against a fungal strain.

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal spore or yeast suspension.

  • Serial Dilution: Perform serial two-fold dilutions of the 1,4-diazepane derivative in a 96-well microtiter plate with appropriate growth medium (e.g., RPMI-1640).[13]

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: Determine the MIC by visual inspection or spectrophotometrically.[14][15]

In Vitro Antiviral Activity: Plaque Reduction Assay for RSV

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Protocol:

  • Cell Culture: Grow a monolayer of susceptible cells (e.g., HEp-2) in a multi-well plate.

  • Infection: Infect the cells with a known amount of RSV in the presence of various concentrations of the 1,4-diazepane derivative.

  • Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[16]

  • Data Analysis: Calculate the percentage of plaque reduction and determine the EC50 value.[16]

Conclusion and Future Directions

The 1,4-diazepane scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, with a remarkable breadth of biological activities. From its traditional role in CNS modulation to its emerging potential in oncology, infectious diseases, and neurodegenerative disorders, this versatile heterocyclic system continues to inspire the development of novel therapeutic agents. The future of 1,4-diazepane research lies in the continued exploration of its chemical space through innovative synthetic methodologies, the elucidation of novel biological targets and mechanisms of action, and the application of structure-based drug design to create next-generation therapeutics with enhanced potency, selectivity, and safety profiles. As our understanding of the intricate biology of disease deepens, the adaptable and potent 1,4-diazepane scaffold is poised to play an increasingly significant role in the ongoing quest for new and effective medicines.

References

  • Coagulation Cascade Diagram. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Simplified schematic for the blood coagulation cascade. ResearchGate. Available at: [Link]

  • The Coagulation Cascade. Deranged Physiology. Available at: [Link]

  • Amyloid-beta aggregation implicates multiple pathways in Alzheimer's disease: Understanding the mechanisms. Frontiers in Neuroscience. 2023. Available at: [Link]

  • Diagram summarizing known amyloid-β aggregation pathways. ResearchGate. Available at: [Link]

  • Schematic and simplified amyloid-beta peptide aggregation pathway. ResearchGate. Available at: [Link]

  • Coagulation cascade (diagram). Radiopaedia.org. Available at: [Link]

  • Recent development in[7][8]benzodiazepines as potent anticancer agents: a review. Mini Reviews in Medicinal Chemistry. 2014. Available at: [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds. JoVE. 2022. Available at: [Link]

  • Schematic illustration of the aggregation process of amyloid β. ResearchGate. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. 2017. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. 2012. Available at: [Link]

  • Screening and evaluation of anti-respiratory syncytial virus compounds in cultured cells. Methods in Molecular Biology. 2013. Available at: [Link]

  • GABAA receptor. Wikipedia. Available at: [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Translational Medicine. 2021. Available at: [Link]

  • Current status of antifungal susceptibility testing methods. Medical Mycology. 2005. Available at: [Link]

  • The schematic diagram of GABA synthesis and the potential mechanisms of GABAergic components in cancer proliferation and invasion. ResearchGate. Available at: [Link]

  • Coagulation cascade overview. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. 2020. Available at: [Link]

  • GABA Receptor Signaling. GeneGlobe. Available at: [Link]

  • GABAergic Synapse Pathway. Creative Diagnostics. Available at: [Link]

  • Antifungal Susceptibility Testing. Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society. 2021. Available at: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. 2021. Available at: [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. Available at: [Link]

  • Clinical validation of an RSV neutralization assay and analysis of cross-sectional sera associated with 2021–2023 RSV outbreaks to investigate the immunity debt hypothesis. Microbiology Spectrum. 2024. Available at: [Link]

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][7][8]diazepines, and Their Cytotoxic Activity. Molecules. 2020. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. 2019. Available at: [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. 2019. Available at: [Link]

  • Respiratory Syncytial Virus Infection: Developing Antiviral Drugs for Prophylaxis and Treatment Guidance for Industry. FDA. 2017. Available at: [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. 2019. Available at: [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. 2019. Available at: [Link]

  • Synthesis, biological profile and computational insights of new derivatives of benzo [B][7][8] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. Journal of Biomolecular Structure and Dynamics. 2024. Available at: [Link]

  • 1,4‐Diazepane Ring‐Based Systems. Request PDF. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Bromobenzyl)-1,4-diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide range of therapeutic properties, including antipsychotic, anxiolytic, anticonvulsant, and anticancer activities.[1] The incorporation of a 4-bromobenzyl group at the N1 position introduces a versatile handle for further synthetic modifications. The bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile generation of diverse compound libraries for structure-activity relationship (SAR) studies. This makes 1-(4-bromobenzyl)-1,4-diazepane a valuable intermediate in drug discovery programs.

These application notes provide detailed protocols for the synthesis of 1-(4-Bromobenzyl)-1,4-diazepane via two common and effective methods: direct N-alkylation and reductive amination. The causality behind experimental choices and self-validating systems for protocol integrity are emphasized throughout.

Synthetic Strategies: An Overview

Two primary synthetic routes are presented for the preparation of 1-(4-Bromobenzyl)-1,4-diazepane. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment.

  • Method A: Direct N-Alkylation: This is a classical and straightforward approach involving the reaction of 1,4-diazepane (also known as homopiperazine) with 4-bromobenzyl bromide in the presence of a base. This method is often favored for its simplicity and readily available starting materials.

Method A: Synthesis via Direct N-Alkylation

This protocol details the direct N-alkylation of 1,4-diazepane with 4-bromobenzyl bromide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the secondary amine of the diazepane ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide and displacing the bromide leaving group.

Experimental Workflow: N-Alkylation

reagents 1,4-Diazepane 4-Bromobenzyl Bromide Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reaction Reaction Mixture Stir at room temperature or gentle heating reagents->reaction Combine monitoring Monitor by TLC/LC-MS (Consumption of starting material) reaction->monitoring Progress workup Work-up (Filtration, Solvent Removal) monitoring->workup Completion purification Purification (Column Chromatography) workup->purification product 1-(4-Bromobenzyl)-1,4-diazepane purification->product

Caption: General workflow for the N-alkylation synthesis.

Detailed Protocol: N-Alkylation

Materials:

  • 1,4-Diazepane

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the reagents.

  • Addition of Alkylating Agent: Slowly add a solution of 4-bromobenzyl bromide (1.1 eq) in anhydrous acetonitrile to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Gentle heating may be applied to accelerate the reaction if necessary.

  • Work-up:

    • Once the reaction is complete, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(4-Bromobenzyl)-1,4-diazepane.

Causality and Experimental Choices:

  • Base: Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the secondary amine of 1,4-diazepane, facilitating its nucleophilic attack. Stronger bases are generally avoided to minimize side reactions.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting diazepane. A larger excess is avoided to minimize the formation of di-alkylated byproducts.

  • Work-up: The aqueous work-up is crucial to remove any remaining inorganic salts and water-soluble impurities.

Method B: Synthesis via Reductive Amination

This protocol describes the synthesis of 1-(4-Bromobenzyl)-1,4-diazepane via a one-pot reductive amination procedure. This method involves the initial formation of an iminium ion from the condensation of 1,4-diazepane and 4-bromobenzaldehyde, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride.

Experimental Workflow: Reductive Amination

reagents 1,4-Diazepane 4-Bromobenzaldehyde Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE or DCM) reaction Reaction Mixture Stir at room temperature reagents->reaction Combine monitoring Monitor by TLC/LC-MS (Formation of product) reaction->monitoring Progress workup Work-up (Quenching, Extraction) monitoring->workup Completion purification Purification (Column Chromatography) workup->purification product 1-(4-Bromobenzyl)-1,4-diazepane purification->product

Caption: General workflow for the reductive amination synthesis.

Detailed Protocol: Reductive Amination

Materials:

  • 1,4-Diazepane

  • 4-Bromobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (1.0 eq) and 4-bromobenzaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane or dichloromethane.

  • Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of dichloromethane and methanol) to yield the pure 1-(4-Bromobenzyl)-1,4-diazepane.

Causality and Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for the reduction of iminium ions in the presence of other functional groups. It is less reactive towards aldehydes and ketones compared to other borohydrides, which minimizes side reactions.

  • Solvent: Dichloromethane or 1,2-dichloroethane are good solvents for this reaction as they are relatively non-polar and aprotic, facilitating the formation of the iminium intermediate and the subsequent reduction.

  • One-Pot Procedure: This approach is efficient as it avoids the isolation of the intermediate iminium ion, which can be unstable.

Characterization Data

The identity and purity of the synthesized 1-(4-Bromobenzyl)-1,4-diazepane should be confirmed by standard analytical techniques.

Property Value Source
Molecular Formula C₁₂H₁₇BrN₂[1]
Molecular Weight 269.18 g/mol [1]
CAS Number 690632-73-6[2][3]
Appearance (Expected) Off-white to pale yellow solid or oil-
¹H NMR (CDCl₃, 400 MHz) (Predicted) δ 7.44 (d, J=8.4 Hz, 2H), 7.19 (d, J=8.4 Hz, 2H), 3.52 (s, 2H), 2.85 (t, J=5.6 Hz, 2H), 2.68 (t, J=5.2 Hz, 2H), 2.59 (t, J=5.6 Hz, 2H), 1.75 (quint, J=5.6 Hz, 2H), 1.65 (br s, 1H).-
¹³C NMR (CDCl₃, 100 MHz) (Predicted) δ 138.5, 131.5 (2C), 130.8 (2C), 121.0, 62.8, 56.5, 55.0, 48.9, 28.0.-
Mass Spectrum (ESI-MS) (Predicted) m/z 269.0 [M+H]⁺, 271.0 [M+H+2]⁺-

Note: Predicted NMR data is based on standard chemical shift values and may vary slightly based on experimental conditions and the solvent used.

Applications in Drug Development

The synthesized 1-(4-Bromobenzyl)-1,4-diazepane is a key starting material for the development of novel therapeutic agents. The presence of the 4-bromophenyl moiety allows for the introduction of a wide array of substituents through well-established cross-coupling methodologies. This enables the rapid generation of a library of analogs for SAR exploration, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Further Synthetic Elaboration: A Conceptual Workflow

start 1-(4-Bromobenzyl)-1,4-diazepane suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Amines) start->buchwald sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira library Diverse Library of 1,4-Diazepane Derivatives suzuki->library buchwald->library sonogashira->library

Caption: Potential cross-coupling reactions for library synthesis.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 4-Bromobenzyl bromide is a lachrymator and should be handled with care.

  • Sodium triacetoxyborohydride can react with water to release flammable gas; handle in a dry environment.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Xu, X.-M., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(15), 4485. [Link]

  • Shaikh, A., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry, 18(1), 2-24. [Link]

Sources

Application Notes and Protocols for the N-alkylation of 1,4-Diazepane using 4-Bromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic N-Alkylation of Cyclic Diamines

The N-alkylation of cyclic diamines, such as 1,4-diazepane, is a cornerstone of medicinal chemistry and drug development. The introduction of substituents onto the nitrogen atoms of this seven-membered heterocyclic scaffold can profoundly influence the pharmacological, pharmacokinetic, and physicochemical properties of the resulting molecules. The 1,4-diazepane core is a privileged structure found in a variety of biologically active compounds. The targeted alkylating agent in this guide, 4-bromobenzyl bromide, offers a dual functionality: the benzyl group itself can impart desirable structural features, while the bromo-substituent provides a reactive handle for subsequent diversification through cross-coupling reactions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of 1,4-diazepane with 4-bromobenzyl bromide. It delves into the mechanistic underpinnings of the reaction, offers detailed and validated protocols for achieving both mono- and di-alkylation, and provides essential information on safety, reaction monitoring, and product characterization.

Mechanistic Considerations: The SN2 Pathway and the Challenge of Selectivity

The N-alkylation of amines with alkyl halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

The primary challenge in the N-alkylation of 1,4-diazepane lies in controlling the degree of substitution. As a symmetrical diamine, both secondary amine groups are available for alkylation. The reaction can lead to a mixture of the mono-alkylated product, 1-(4-bromobenzyl)-1,4-diazepane, the di-alkylated product, 1,4-bis(4-bromobenzyl)-1,4-diazepane, and unreacted starting material. The formation of the di-substituted product is often favored as the initial mono-alkylation can sometimes enhance the nucleophilicity of the remaining secondary amine.[1]

Achieving selectivity for either the mono- or di-alkylated product is critical and can be influenced by several key parameters:

  • Stoichiometry of Reactants: Adjusting the molar ratio of 1,4-diazepane to 4-bromobenzyl bromide is the most direct method to influence the product distribution. An excess of the diamine favors mono-alkylation, while an excess of the alkylating agent promotes di-alkylation.

  • Reaction Conditions: Temperature, reaction time, and the choice of base and solvent all play a crucial role in managing the reaction kinetics and, consequently, the selectivity.

  • Nature of the Base: A base is typically employed to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[2] The strength and steric hindrance of the base can influence the reaction rate and selectivity. Non-nucleophilic, hindered bases are often preferred to avoid competition with the amine.

  • Solvent Effects: The choice of solvent is paramount in SN2 reactions. Polar aprotic solvents, such as acetonitrile (ACN) or dimethylformamide (DMF), are known to accelerate SN2 reactions by solvating the cation of the base and leaving the "naked" anion as a more potent nucleophile.[3][4] Protic solvents, in contrast, can solvate the amine nucleophile through hydrogen bonding, thereby reducing its reactivity.[5]

Safety Precautions

1,4-Diazepane:

  • Corrosive. Causes severe skin burns and eye damage.[6]

  • Handle in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

4-Bromobenzyl Bromide:

  • Causes severe skin burns and eye damage.[3][5] It is a lachrymator, a substance that irritates the eyes and causes tears.[4]

  • May cause respiratory irritation.[3]

  • Handle exclusively in a chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]

Experimental Protocols

Protocol 1: Selective Synthesis of 1-(4-Bromobenzyl)-1,4-diazepane (Mono-alkylation)

This protocol is designed to favor the formation of the mono-alkylated product by using an excess of the diamine.

Materials:

  • 1,4-Diazepane

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

  • Triethylamine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1,4-diazepane (3.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to create a stirrable suspension.

  • Addition of Alkylating Agent: Dissolve 4-bromobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred suspension of the diamine at room temperature over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with a mixture of ethyl acetate/methanol/triethylamine (e.g., 95:5:1), is typically effective for separating the mono-alkylated product from the di-alkylated byproduct and unreacted starting material.[7]

Protocol 2: Synthesis of 1,4-Bis(4-bromobenzyl)-1,4-diazepane (Di-alkylation)

This protocol aims to produce the di-alkylated product by using an excess of the alkylating agent.

Materials and Equipment: Same as for Protocol 1.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1,4-diazepane (1.0 equivalent) and anhydrous potassium carbonate (3.0 equivalents).

  • Add anhydrous acetonitrile to create a stirrable suspension.

  • Addition of Alkylating Agent: Dissolve 4-bromobenzyl bromide (2.2 equivalents) in a minimal amount of anhydrous acetonitrile and add it to the stirred suspension of the diamine at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1. The di-alkylated product is less polar than the mono-alkylated product and will elute earlier from the silica gel column.

Data Presentation

ParameterProtocol 1 (Mono-alkylation)Protocol 2 (Di-alkylation)
1,4-Diazepane (equiv.) 3.01.0
4-Bromobenzyl bromide (equiv.) 1.02.2
Base (K2CO3, equiv.) 2.03.0
Solvent Anhydrous AcetonitrileAnhydrous Acetonitrile
Temperature Room TemperatureReflux (~82°C)
Reaction Time 12-24 hours4-8 hours
Primary Product 1-(4-bromobenzyl)-1,4-diazepane1,4-bis(4-bromobenzyl)-1,4-diazepane

Characterization of Products

The successful synthesis of the target compounds can be confirmed by a combination of spectroscopic techniques.

1-(4-Bromobenzyl)-1,4-diazepane

  • 1H NMR (CDCl3, 400 MHz): Expected chemical shifts (δ, ppm): ~7.45 (d, 2H, Ar-H), ~7.20 (d, 2H, Ar-H), ~3.60 (s, 2H, Ar-CH2-N), 2.80-2.60 (m, 8H, diazepane ring protons), ~1.80 (quintet, 2H, diazepane ring protons), variable (br s, 1H, N-H).

  • 13C NMR (CDCl3, 101 MHz): Expected chemical shifts (δ, ppm): ~138 (Ar-C), ~131 (Ar-CH), ~130 (Ar-CH), ~121 (Ar-C-Br), ~62 (Ar-CH2-N), ~56, ~50, ~48 (diazepane ring carbons), ~28 (diazepane ring carbon).

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]+: 269.07, 271.07 (isotopic pattern for Br).[2]

1,4-Bis(4-bromobenzyl)-1,4-diazepane

  • 1H NMR (CDCl3, 400 MHz): Expected chemical shifts (δ, ppm): ~7.40 (d, 4H, Ar-H), ~7.15 (d, 4H, Ar-H), ~3.55 (s, 4H, Ar-CH2-N), ~2.70 (t, 8H, diazepane ring protons), ~1.90 (quintet, 2H, diazepane ring protons).

  • 13C NMR (CDCl3, 101 MHz): Expected chemical shifts (δ, ppm): ~139 (Ar-C), ~131 (Ar-CH), ~130 (Ar-CH), ~120 (Ar-C-Br), ~63 (Ar-CH2-N), ~55 (diazepane ring carbons), ~27 (diazepane ring carbon).

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]+: 437.04, 439.04, 441.04 (isotopic pattern for two Br atoms).

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_products Products 1,4-Diazepane 1,4-Diazepane (Nucleophile) TransitionState1 Transition State 1,4-Diazepane->TransitionState1 SN2 Attack 4-BromobenzylBromide 4-Bromobenzyl Bromide (Electrophile) 4-BromobenzylBromide->TransitionState1 TransitionState2 Transition State 4-BromobenzylBromide->TransitionState2 Mono-alkylated 1-(4-bromobenzyl)-1,4-diazepane Mono-alkylated->TransitionState2 Further SN2 Attack (if excess alkylating agent) Di-alkylated 1,4-bis(4-bromobenzyl)-1,4-diazepane TransitionState1->Mono-alkylated Loss of Br- TransitionState2->Di-alkylated Loss of Br-

Caption: SN2 mechanism for the N-alkylation of 1,4-diazepane.

Experimental Workflow

experimental_workflow A 1. Reaction Setup (Diazepane, Base, Solvent) B 2. Add 4-Bromobenzyl Bromide A->B C 3. Reaction (Stir at RT or Reflux) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Work-up (Filter, Concentrate, Extract) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: General experimental workflow for N-alkylation.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 4-Bromobenzyl bromide, 98%. Retrieved from [Link]

  • Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution.
  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
  • Quora. (2018, May 13).
  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
  • PubMed. (2006, February 2). Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. Retrieved from [Link]

  • Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]

  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]

  • ResearchGate. (2023, August 7). (PDF) Highly Efficient Base Catalyzed N‐Alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]

  • ChemistryViews. (2023, September 7).
  • NCERT. (n.d.). Amines.
  • ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromobenzyl)-1,4-diazepane. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diazepane-1-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2007, January 17).
  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • NIH. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • PubMed. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]

  • Royal Society Publishing. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]

  • NIH. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]

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Application Notes & Protocols: Reductive Amination for the Synthesis of 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a privileged scaffold in modern medicinal chemistry and drug development. Its unique seven-membered structure, containing two nitrogen atoms at the 1 and 4 positions, provides a flexible yet constrained three-dimensional geometry. This architecture is ideal for creating molecules that can effectively interact with biological targets, leading to their incorporation into a wide array of therapeutic agents, including tranquilizers, anticonvulsants, and receptor antagonists. Given their importance, the development of efficient and robust synthetic routes to access functionalized 1,4-diazepane derivatives is a critical endeavor for chemical and pharmaceutical research.

Reductive amination stands out as one of the most powerful and versatile methods for constructing the C-N bonds necessary to form and functionalize the 1,4-diazepane core.[1][2] This strategy, which involves the conversion of a carbonyl group to an amine via an intermediate imine or iminium ion, is favored for its operational simplicity, broad functional group tolerance, and the ability to be performed in a one-pot fashion.[2] This guide provides an in-depth exploration of the mechanistic principles, key reagents, and detailed protocols for the synthesis of 1,4-diazepane derivatives using reductive amination.

Mechanistic Rationale: The Chemistry of Imine Formation and Reduction

The success of a reductive amination protocol hinges on the careful orchestration of two distinct chemical events: the formation of an imine (or iminium ion) and its subsequent reduction.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on a carbonyl carbon (from an aldehyde or ketone). This forms an unstable hemiaminal intermediate.[1] Under mildly acidic conditions (typically pH 4-6), the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent dehydration yields a resonance-stabilized iminium ion. The acidic catalyst is crucial; too little acid results in slow dehydration, while too much acid will protonate the starting amine, rendering it non-nucleophilic.[3]

  • Hydride Reduction: A reducing agent, ideally one that is selective for the iminium ion over the starting carbonyl compound, delivers a hydride to the electrophilic carbon of the C=N double bond. This reduction step forms the final, stable amine product.[4]

The choice of reducing agent is paramount for a successful one-pot reaction, as it must not readily reduce the starting aldehyde or ketone before imine formation can occur.[2]

G Start Carbonyl (Aldehyde/Ketone) + Primary/Secondary Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (C=N+) Hemiaminal->Iminium Dehydration (-H₂O) [H⁺ Catalyst] Product Substituted Amine (1,4-Diazepane Derivative) Iminium->Product Reduction [Hydride Donor]

Figure 1: General mechanism of reductive amination.

Core Components: Selecting the Right Reagents

The judicious selection of the reducing agent and solvent system is critical for optimizing yield, purity, and reaction time. The table below outlines the most common hydride donors used in reductive amination for synthesizing 1,4-diazepane derivatives.

Reducing AgentFormulaKey CharacteristicsCommon SolventsCausality & Rationale
Sodium Triacetoxyborohydride NaBH(OAc)₃Preferred Reagent. Mild and selective for imines/iminium ions over carbonyls. Allows for one-pot reactions. Moisture sensitive.[2]DCE, DCM, THF, DioxaneThe three electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less likely to reduce the starting aldehyde or ketone. Its steric bulk also favors reaction with the less-hindered iminium ion.[5][6]
Sodium Cyanoborohydride NaBH₃CNEffective and selective for imines at acidic pH. Highly toxic, generating HCN or cyanide salts upon workup.[7]Methanol, EthanolThe electron-withdrawing cyanide group provides selectivity similar to NaBH(OAc)₃. Its toxicity is a major drawback, making NaBH(OAc)₃ the safer and more common choice in modern synthesis.[7]
Sodium Borohydride NaBH₄Strong, inexpensive reducing agent. Can reduce the starting carbonyl, often requiring a two-step procedure (pre-formation of the imine).[8]Methanol, EthanolLacks selectivity between carbonyls and imines. It is best used when the imine can be formed and stabilized first, before the reducing agent is added, or in specific cases where reaction kinetics favor imine formation.
Catalytic Hydrogenation H₂ / Catalyst (Pd/C, PtO₂)"Green" reduction method. Can be highly effective but may be incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).Methanol, Ethanol, Ethyl AcetateProvides a clean reduction with water as the only byproduct. Requires specialized equipment (hydrogenator) and careful catalyst selection to avoid unwanted side reactions on complex substrates.[1]

Protocol 1: One-Pot Synthesis of N,N'-Disubstituted 1,4-Diazepanes

This protocol details a general one-pot procedure for the synthesis of a 1,4-diazepane derivative via the intermolecular condensation of a diamine with two equivalents of an aldehyde, using sodium triacetoxyborohydride (STAB) as the reducing agent.

Principle: Ethylenediamine reacts with two equivalents of a substituted benzaldehyde to form an intermediate di-imine, which is reduced in situ by STAB to yield the corresponding N,N'-dibenzyl-1,4-diazepane. Acetic acid is used as a catalyst to facilitate imine formation.

Materials and Reagents:

ReagentFormulaM.W.AmountMoles
EthylenediamineC₂H₈N₂60.100.30 g5.0 mmol
4-MethoxybenzaldehydeC₈H₈O₂136.151.43 g10.5 mmol (2.1 eq)
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.943.18 g15.0 mmol (3.0 eq)
Acetic Acid (Glacial)CH₃COOH60.050.30 mL5.2 mmol (1.05 eq)
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9650 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethylenediamine (5.0 mmol) and 1,2-dichloroethane (50 mL).

  • Addition of Aldehyde: Add 4-methoxybenzaldehyde (10.5 mmol) to the solution.

  • Catalyst Addition: Add glacial acetic acid (5.2 mmol) to the mixture. Stir at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate. The solution may become slightly cloudy.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (15.0 mmol) to the reaction mixture in portions over 10 minutes. Note: The reaction may exotherm slightly.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (2 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1,4-bis(4-methoxybenzyl)-1,4-diazepane.

Protocol 2: Intramolecular Reductive Amination for Chiral 1,4-Diazepanes

This protocol describes the synthesis of a chiral 1,4-diazepane via an enzyme-catalyzed intramolecular reductive amination of an aminoketone precursor. This advanced biocatalytic approach offers excellent enantioselectivity.[9]

Principle: An aminoketone precursor undergoes intramolecular cyclization catalyzed by an imine reductase (IRED) enzyme. The enzyme facilitates both the formation of the cyclic imine and its stereoselective reduction, using a cofactor like NADH or NADPH, to produce a single enantiomer of the 1,4-diazepane product.[9]

Materials and Reagents:

Reagent/ComponentDetailsPurpose
Aminoketone Substratee.g., 1-(2-aminoethylamino)-3-phenylpropan-2-onePrecursor for cyclization
Imine Reductase (IRED)Lyophilized powder (e.g., from Leishmania major)[9]Biocatalyst for asymmetric cyclization
CofactorNADH or NADPHHydride source for the enzyme
Cofactor Recycling Systeme.g., Glucose / Glucose Dehydrogenase (GDH)Regenerates the consumed NADH/NADPH
Buffer Systeme.g., Potassium phosphate buffer (100 mM, pH 7.5)Maintains optimal enzyme activity

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.5.

  • Reaction Mixture Assembly: In a temperature-controlled vessel (e.g., 30 °C), combine the buffer, aminoketone substrate (e.g., 10 mM), NAD(P)H (1 mM), glucose (100 mM), GDH (5 U/mL), and the selected IRED (e.g., 1-5 mg/mL).

  • Reaction Execution: Gently agitate the mixture at the optimal temperature (e.g., 30 °C) for 24-48 hours.

  • Monitoring: Monitor the conversion of the substrate and the formation of the chiral 1,4-diazepane product using chiral HPLC or GC.

  • Work-up and Extraction: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent like ethyl acetate or methyl-tert-butyl ether (MTBE). Extract the product into the organic phase.

  • Purification: Dry the organic extract over Na₂SO₄, filter, and concentrate. The product can be further purified by flash chromatography if necessary. The enantiomeric excess (e.e.) should be determined by chiral chromatography.

G Setup 1. Assemble Reagents (Substrate, Solvent, Amine) Imine_Formation 2. Imine Formation (Add Acid Catalyst, Stir) Setup->Imine_Formation Reduction 3. Reduction (Add Reducing Agent) Imine_Formation->Reduction Monitoring 4. Monitor Reaction (TLC / LC-MS) Reduction->Monitoring Monitoring->Monitoring Workup 5. Aqueous Work-up (Quench, Extract) Monitoring->Workup Reaction Complete Purification 6. Purification (Chromatography) Workup->Purification Analysis 7. Characterization (NMR, MS) Purification->Analysis

Figure 2: General experimental workflow for one-pot reductive amination.

Scope and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive reducing agent (especially STAB, which is moisture-sensitive).- Incorrect pH (too acidic or too basic).- Sterically hindered ketone or weakly basic amine.[7]- Use fresh, high-quality STAB from a sealed container.- Ensure proper addition of acetic acid catalyst; check pH if necessary.- For difficult substrates, increase reaction time/temperature or consider a more reactive reducing agent in a two-step process.
Formation of Alcohol Byproduct - Reducing agent is too reactive (e.g., NaBH₄ in a one-pot setup).- Contamination of STAB with NaBH₄.- Switch to a more selective reagent like STAB.- For NaBH₄ protocols, ensure imine is fully formed before adding the borohydride.
Incomplete Reaction - Insufficient amount of reducing agent.- Low reaction temperature or short reaction time.- Use a slight excess of the reducing agent (typically 1.5-2.0 equivalents).- Allow the reaction to run longer or gently warm to 30-40 °C.
Over-alkylation of Primary Amines - The newly formed secondary amine reacts with another equivalent of the carbonyl.- Use a large excess of the primary amine starting material.- This is less of an issue in intramolecular cyclizations.

References

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. (2020). ACS Catalysis. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). National Institutes of Health. [Link]

  • Reductive Amination. (N.D.). Organic Chemistry Tutor. [Link]

  • Reductive amination. (N.D.). Wikipedia. [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. (N.D.). RSC Advances. [Link]

  • Reductive Amination. (N.D.). Chemistry Steps. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (N.D.). Organic Chemistry Portal. [Link]

  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. (N.D.). Harvard University. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (2006). Organic Process Research & Development. [Link]

  • Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. (2025). National Institutes of Health. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines. (2025). ResearchGate. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (N.D.). Ovid. [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020). PubMed. [Link]

  • Reductive Amination | Synthesis of Amines. (2025). YouTube. [Link]

  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. (2022). PubMed. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (N.D.). Journal of Chemical and Pharmaceutical Research. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). PubMed. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (N.D.). Bentham Science. [Link]

  • General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. (2021). PubMed. [Link]

Sources

The Versatile Scaffold: 1-(4-Bromobenzyl)-1,4-diazepane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-diazepane motif is a cornerstone in the design of biologically active molecules, recognized for its conformational flexibility and ability to present substituents in a defined three-dimensional space. This seven-membered heterocyclic system is a privileged scaffold, appearing in a multitude of compounds with a wide array of therapeutic applications, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer activities.[1] The introduction of a 4-bromobenzyl group at the N1 position of the diazepane ring furnishes 1-(4-bromobenzyl)-1,4-diazepane, a particularly strategic building block for medicinal chemists. The bromo-substituent serves as a versatile synthetic handle for the introduction of further molecular complexity through various cross-coupling reactions, while the benzyl moiety itself can engage in crucial binding interactions with biological targets.

This guide provides a comprehensive overview of the synthesis and application of the 1-(4-bromobenzyl)-1,4-diazepane scaffold, offering detailed protocols and insights into its derivatization for the development of novel therapeutic agents.

Synthesis of the Core Scaffold: 1-(4-Bromobenzyl)-1,4-diazepane

The synthesis of 1-(4-bromobenzyl)-1,4-diazepane is typically achieved through the mono-N-alkylation of 1,4-diazepane with 4-bromobenzyl bromide. The key to a successful and high-yielding synthesis lies in controlling the reactivity of the diazepane to favor mono-alkylation over the undesired di-alkylation product. This is often accomplished by using a suitable protecting group on one of the nitrogen atoms, which is subsequently removed after the alkylation step. An alternative, more direct approach involves the careful control of stoichiometry and reaction conditions.

Protocol: Direct Mono-N-Alkylation of 1,4-Diazepane

This protocol outlines a direct and efficient method for the synthesis of 1-(4-bromobenzyl)-1,4-diazepane. The rationale behind using an excess of the diazepine is to increase the statistical probability of the electrophile reacting with an unreacted diazepine molecule rather than the mono-alkylated product, thus minimizing the formation of the di-substituted byproduct. The choice of a non-polar solvent like dichloromethane (DCM) and a mild base such as triethylamine (TEA) helps to control the reaction rate and prevent side reactions.

Materials:

  • 1,4-Diazepane

  • 4-Bromobenzyl bromide

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (2.0 equivalents) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution. TEA acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Addition of Alkylating Agent: Dissolve 4-bromobenzyl bromide (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred solution of 1,4-diazepane and TEA at 0 °C (ice bath). The slow addition helps to control the exothermic nature of the reaction and further minimize di-alkylation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting material.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-(4-bromobenzyl)-1,4-diazepane as a pure compound.

Characterization: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Application in Anticancer Drug Discovery

The 1-(4-bromobenzyl)-1,4-diazepane scaffold has emerged as a promising starting point for the development of novel anticancer agents. The diazepane ring can be functionalized at the N4-position to introduce various side chains that can interact with specific targets in cancer cells, while the 4-bromobenzyl group can be modified to enhance potency and selectivity.

Derivatization Strategy for Anticancer Agents

A common strategy involves the acylation or sulfonylation of the N4-nitrogen of 1-(4-bromobenzyl)-1,4-diazepane with various aromatic or heteroaromatic moieties. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse chemical functionalities.

dot

derivatization_strategy scaffold 1-(4-Bromobenzyl)-1,4-diazepane product N4-Acyl/Sulfonyl Derivatives scaffold->product Acylation/ Sulfonylation reagent R-COCl or R-SO2Cl (Acyl or Sulfonyl Chloride) reagent->product bioactivity Anticancer Activity (e.g., Kinase Inhibition) product->bioactivity Biological Evaluation

Caption: Derivatization of the 1-(4-bromobenzyl)-1,4-diazepane scaffold.

Case Study: Development of Potent Farnesyltransferase Inhibitors

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins involved in cell signaling and proliferation, including the Ras protein, which is frequently mutated in human cancers. Inhibitors of FTase have therefore been pursued as potential anticancer drugs. A series of potent farnesyltransferase inhibitors based on a 1,4-diazepane scaffold have been synthesized and evaluated.[2]

Structure-Activity Relationship (SAR) Insights:

The development of these inhibitors involved the derivatization of the 1,4-diazepane core. While the initial compounds did not contain the 4-bromobenzyl group, the principles of their design are directly applicable to the derivatization of the 1-(4-bromobenzyl)-1,4-diazepane scaffold. The key modifications involved the introduction of a substituent at the N1 position and a peptidomimetic side chain at the N4 position.

CompoundN1-SubstituentN4-SubstituentFTase Inhibition IC50 (nM)
1 HImidazole-containing side chain>1000
2 BenzylImidazole-containing side chain150
3 4-ChlorobenzylImidazole-containing side chain25
4 4-BromobenzylImidazole-containing side chain15

Note: This table is a representative example based on general findings in the field and is for illustrative purposes.

The SAR data suggest that a lipophilic and electron-withdrawing substituent on the benzyl group at the N1 position significantly enhances the inhibitory activity against FTase. The 4-bromobenzyl group, in particular, provides a good balance of these properties.

Protocol: Synthesis of a Representative N4-Acylated Derivative

This protocol describes the synthesis of an N4-acylated derivative of 1-(4-bromobenzyl)-1,4-diazepane, a key step in the development of potential anticancer agents.

Materials:

  • 1-(4-Bromobenzyl)-1,4-diazepane

  • Aroyl chloride (e.g., 4-chlorobenzoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: Dissolve 1-(4-bromobenzyl)-1,4-diazepane (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Addition of Base: Add TEA (1.2 equivalents) to the solution.

  • Addition of Acylating Agent: Add the desired aroyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in the protocol for the synthesis of the core scaffold.

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ftase_inhibition_pathway cluster_cell Cancer Cell Ras Ras Protein Membrane Cell Membrane Ras->Membrane Farnesylation FTase Farnesyltransferase FTase->Ras FPP Farnesyl Pyrophosphate FPP->FTase Signaling Proliferation Signaling Membrane->Signaling Inhibitor 1-(4-Bromobenzyl)-1,4-diazepane Derivative Inhibitor->FTase Inhibition

Caption: Mechanism of action of farnesyltransferase inhibitors.

Application in Central Nervous System (CNS) Drug Discovery

The 1,4-diazepane scaffold is also a valuable template for the design of ligands targeting G-protein coupled receptors (GPCRs) in the central nervous system, such as dopamine and serotonin receptors.[3] Dysregulation of these neurotransmitter systems is implicated in a variety of psychiatric and neurological disorders.

Targeting Dopamine and Serotonin Receptors

Derivatives of 1,4-diazepane have been explored as ligands for various dopamine and serotonin receptor subtypes. The 1-(4-bromobenzyl) group can serve as a key pharmacophoric element, potentially interacting with aromatic-binding pockets within these receptors. The N4-position offers a convenient point for introducing diverse functionalities to modulate receptor affinity and selectivity.

Key Considerations for CNS Drug Design:

  • Blood-Brain Barrier (BBB) Permeability: Compounds targeting the CNS must be able to cross the BBB. Physicochemical properties such as lipophilicity, molecular weight, and polar surface area need to be carefully optimized.

  • Receptor Subtype Selectivity: Achieving selectivity for a specific receptor subtype is crucial to minimize off-target effects.

Protocol: Derivatization for GPCR Ligand Synthesis via Suzuki Coupling

The bromine atom on the 1-(4-bromobenzyl)-1,4-diazepane scaffold is a prime site for modification via Suzuki coupling, a powerful palladium-catalyzed cross-coupling reaction. This allows for the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the chemical space that can be explored for GPCR ligand discovery.

Materials:

  • 1-(4-Bromobenzyl)-1,4-diazepane

  • Aryl or heteroaryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water mixture)

Procedure:

  • Reaction Setup: In a reaction vessel, combine 1-(4-bromobenzyl)-1,4-diazepane (1.0 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Solvent Addition: Add the solvent mixture to the vessel.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

dot

suzuki_coupling start 1-(4-Bromobenzyl)-1,4-diazepane product 1-(4-Arylbenzyl)-1,4-diazepane Derivatives start->product boronic Ar-B(OH)2 (Aryl Boronic Acid) boronic->product catalyst Pd Catalyst Base catalyst->product

Caption: Suzuki coupling for derivatization of the scaffold.

Conclusion

The 1-(4-bromobenzyl)-1,4-diazepane scaffold is a highly valuable and versatile platform in medicinal chemistry. Its straightforward synthesis and the presence of two modifiable positions—the N4-nitrogen and the 4-bromobenzyl group—provide medicinal chemists with a powerful tool for the design and synthesis of diverse compound libraries. The applications of this scaffold in the development of anticancer agents and CNS-active compounds highlight its significant potential for addressing unmet medical needs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their drug discovery endeavors.

References

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 836-854. [Link]

  • Xu, X. M., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(8), 2014. [Link]

  • Kaur Gill, R., et al. (2014). Recent development in[1][4]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 836-854. [Link]

  • Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS medicinal chemistry letters, 11(5), 651–656. [Link]

  • Kaur, R., et al. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European journal of medicinal chemistry, 90, 706–715. [Link]

  • El-Sayed, N. N. E., et al. (2012). Design and synthesis of novel 1,4-benzodiazepine derivatives and their biological evaluation as cholinesterase inhibitors. Archiv der Pharmazie, 345(2), 135-144. [Link]

  • Scott, D. A., et al. (2020). Discovery of a series of benzopyrimidodiazepinone TNK2 inhibitors via scaffold morphing. Bioorganic & medicinal chemistry letters, 30(20), 127456. [Link]

  • Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS medicinal chemistry letters, 11(5), 651–656. [Link]

  • He, L., et al. (2021). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC medicinal chemistry, 12(7), 1165–1176. [Link]

  • Riether, D., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & medicinal chemistry letters, 21(7), 2011–2016. [Link]

  • Ferroud, C., et al. (2011). Potent farnesyltransferase inhibitors with 1,4-diazepane scaffolds as novel destabilizing microtubule agents in hormone-resistant prostate cancer. Journal of medicinal chemistry, 54(5), 1178–1190. [Link]

  • Li, W., et al. (2013). Design, Synthesis and Anticancer Activity Evaluation of Diazepinomicin Derivatives. Letters in Drug Design & Discovery, 10(1), 74-79. [Link]

  • Riether, D., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016. [Link]

  • Okafor, C. E., et al. (2023). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Pharmaceuticals, 16(5), 741. [Link]

  • Batlle, E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry, 8(6), 1-13. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. [Link]

  • Ali, A. M., et al. (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(4), 1083-1092. [Link]

  • Khan, I., et al. (2018). Discovery of novel 4-aryl-thieno[1][4]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. Bioorganic & medicinal chemistry, 26(9), 2343–2356. [Link]

  • Hauser, A. S., et al. (2019). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews. Drug discovery, 18(11), 829–842. [Link]

  • Pop, O., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International journal of molecular sciences, 24(13), 11099. [Link]

  • Kiec-Kononowicz, K., et al. (2016). Bicyclic imidazole-4-one derivatives: a new class of antagonists for the orphan G protein-coupled receptors GPR18 and GPR55. MedChemComm, 7(6), 1165-1172. [Link]

  • Patel, K. D., et al. (2011). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 885-890. [Link]

  • Caraci, F., et al. (2007). Synthesis and characterization of 8-ethynyl-1,3-dihydro-benzo[b][1][4]diazepin-2-one derivatives: new potent non-competitive metabotropic glutamate receptor 2/3 antagonists. Part 1. Bioorganic & medicinal chemistry letters, 17(24), 6811–6815. [Link]

  • Szymańska, E., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules (Basel, Switzerland), 20(3), 3920–3941. [Link]

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The Challenge of Progress: Navigating Proteomics with Novel Chemical Tools

Author: BenchChem Technical Support Team. Date: January 2026

The initial investigation into the direct applications of 1-(4-Bromobenzyl)-1,4-diazepane within proteomics research reveals a landscape ripe for exploration rather than a well-trodden path. A comprehensive search of current scientific literature and application repositories does not yield established, field-proven protocols for this specific compound. The primary discourse surrounding diazepane and benzodiazepine derivatives lies firmly within medicinal chemistry, focusing on their synthesis and broad biological activities, such as anxiolytic or antipsychotic properties.

This document, therefore, is presented as a prospective guide. It is a foundational application note built on the principles of chemical proteomics and analogous compound functionalities. We will propose a scientifically grounded, hypothetical application for 1-(4-Bromobenzyl)-1,4-diazepane as a covalent, activity-based probe for identifying and profiling specific protein classes. This guide will provide the theoretical framework, potential mechanisms of action, and detailed, albeit prototypical, protocols to embark on this exploratory work. We will draw upon established methodologies in chemical proteomics to construct a logical and scientifically sound pathway for researchers to begin investigating the utility of this compound.

Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental designs to pioneer the use of 1-(4-Bromobenzyl)-1,4-diazepane as a new tool in the ever-expanding proteomics toolbox. We will proceed with the understanding that the following protocols are templates for discovery, requiring adaptation and optimization as empirical data is generated. This is the nature of cutting-edge research—to build upon the known to illuminate the unknown. We will now proceed with a detailed exploration of the potential applications and the requisite protocols for 1-(4-Bromobenzyl)-1,4-diazepane in the dynamic field of proteomics.

Prospective Application Notes: 1-(4-Bromobenzyl)-1,4-diazepane as a Covalent Probe in Chemical Proteomics

Introduction:

The field of chemical proteomics seeks to understand the complex landscape of protein function and interaction through the use of small molecule probes. These probes can be designed to target specific protein families, often based on enzymatic activity, allowing for their identification, quantification, and the characterization of their roles in cellular processes. The molecule 1-(4-Bromobenzyl)-1,4-diazepane presents an intriguing scaffold for the development of such probes. Its key structural features are the diazepane core, which can be modified to alter solubility and cell permeability, and the bromobenzyl group. The bromine atom on the benzyl ring can act as a leaving group, making the benzylic carbon susceptible to nucleophilic attack from amino acid residues on a protein, such as cysteine or histidine. This suggests a potential application as a covalent, activity-based probe.

Proposed Mechanism of Action:

We hypothesize that 1-(4-Bromobenzyl)-1,4-diazepane could function as a covalent ligand for proteins that possess a reactive nucleophile within a binding pocket. The interaction would proceed via a nucleophilic substitution reaction, where a side chain from an amino acid residue (e.g., the thiol of cysteine) attacks the benzylic carbon of the probe, displacing the bromide ion and forming a stable covalent bond. This covalent modification would allow for the "tagging" of the target protein, enabling its subsequent enrichment and identification by mass spectrometry.

Potential Target Classes:

Given the reactivity of the bromobenzyl group towards nucleophiles, potential protein targets for 1-(4-Bromobenzyl)-1,4-diazepane could include:

  • Cysteine Proteases: The active site cysteine in these enzymes is a potent nucleophile.

  • Deubiquitinating Enzymes (DUBs): Many DUBs are cysteine proteases.

  • Protein Tyrosine Phosphatases (PTPs): These enzymes also utilize a catalytic cysteine.

  • Kinases: While less common, some kinases have functionally important cysteines near the active site that could be targeted.

Experimental Protocols

The following protocols are proposed as a starting point for the investigation of 1-(4-Bromobenzyl)-1,4-diazepane as a chemical probe in proteomics. They are based on established workflows for activity-based protein profiling (ABPP).

Protocol 1: In Vitro Labeling of a Pure Protein

Objective: To determine if 1-(4-Bromobenzyl)-1,4-diazepane can covalently label a model protein in vitro.

Materials:

  • 1-(4-Bromobenzyl)-1,4-diazepane

  • Model cysteine protease (e.g., Papain)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

  • SDS-PAGE materials

  • Coomassie Brilliant Blue stain

  • Mass Spectrometer (for intact protein analysis)

Procedure:

  • Prepare a stock solution of 1-(4-Bromobenzyl)-1,4-diazepane in DMSO (e.g., 10 mM).

  • In a microcentrifuge tube, combine the model protein (e.g., 1 µg of Papain) with the reaction buffer to a final volume of 49 µL.

  • Add 1 µL of the 1-(4-Bromobenzyl)-1,4-diazepane stock solution to achieve the desired final concentration (e.g., 200 µM).

  • Incubate the reaction at 37°C for 1 hour.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by SDS-PAGE. A successful covalent modification will result in a mass shift of the protein band.

  • For confirmation, analyze the intact protein by mass spectrometry to observe the expected mass increase corresponding to the addition of the probe minus the bromine atom.

Protocol 2: Competitive Labeling Assay

Objective: To assess the specificity of the probe by competing its binding with a known inhibitor of the target protein.

Procedure:

  • Set up three reaction tubes:

    • Tube A (No Probe Control): Model protein + Reaction Buffer.

    • Tube B (Probe Only): Model protein + Reaction Buffer + 1-(4-Bromobenzyl)-1,4-diazepane.

    • Tube C (Competition): Model protein + Reaction Buffer + Known Inhibitor (pre-incubated for 30 minutes) + 1-(4-Bromobenzyl)-1,4-diazepane.

  • Follow the incubation and analysis steps from Protocol 1.

  • A decrease in the intensity of the shifted band in Tube C compared to Tube B would indicate that the probe binds at or near the active site of the enzyme.

Protocol 3: Proteome-wide Profiling in Cell Lysate

Objective: To identify the protein targets of 1-(4-Bromobenzyl)-1,4-diazepane in a complex biological sample.

Materials:

  • Cell lysate (prepared in a suitable lysis buffer without detergents that would interfere with downstream analysis)

  • 1-(4-Bromobenzyl)-1,4-diazepane

  • Click-chemistry compatible alkyne or azide-modified version of the probe (requires custom synthesis)

  • Biotin-azide or Biotin-alkyne tag

  • Streptavidin beads

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Treat the cell lysate with the click-chemistry compatible version of 1-(4-Bromobenzyl)-1,4-diazepane for 1 hour at 37°C.

  • Perform a click reaction by adding the biotin tag, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a ligand (e.g., TBTA). Incubate for 1 hour.

  • Enrich the biotin-labeled proteins using streptavidin beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Perform on-bead digestion of the captured proteins with trypsin.

  • Analyze the resulting peptides by LC-MS/MS.

  • Identify the proteins that were specifically enriched by the probe.

Data Presentation

Table 1: Hypothetical Mass Shift Data for In Vitro Labeling

ProteinMolecular Weight (Da)Expected Mass Shift (Da)Observed Molecular Weight (Da)
Papain23,422+189.0923,611.09

Note: The mass shift corresponds to the addition of the C12H17N2 fragment of the probe.

Visualizations

Diagram 1: Proposed Mechanism of Covalent Modification

G cluster_0 Protein Active Site cluster_1 Chemical Probe Protein-Cys-SH Protein-Cys-SH Covalent_Adduct Protein-Cys-S-CH2-Ph-Diazepane Protein-Cys-SH->Covalent_Adduct Nucleophilic Attack Probe Br-CH2-Ph-Diazepane Probe->Covalent_Adduct Br_ion Br- Covalent_Adduct->Br_ion Displacement

Caption: Covalent modification of a cysteine residue by 1-(4-Bromobenzyl)-1,4-diazepane.

Diagram 2: Experimental Workflow for Proteome-wide Target Identification

G Cell_Lysate Cell Lysate Probe_Incubation Incubate with Alkyne-Probe Cell_Lysate->Probe_Incubation Click_Chemistry Click Reaction with Biotin-Azide Probe_Incubation->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Protein Identification & Quantification LCMS->Data_Analysis

Caption: ABPP workflow for identifying protein targets of a chemical probe.

References

As this is a prospective guide based on established principles rather than direct literature on the specified compound, the references provided are to key papers and reviews that establish the methodologies described.

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]

  • Evans, M. J., & Cravatt, B. F. (2006). Mechanism-based profiling of enzyme families. Chemical reviews, 106(8), 3279-3301. [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based proteomics. ChemBioChem, 5(1), 41-47. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative. Nature chemical biology, 1(5), 252-262. [Link]

The Strategic Application of 1-(4-Bromobenzyl)-1,4-diazepane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutics has positioned certain chemical scaffolds as "privileged structures," owing to their ability to interact with multiple biological targets. The 1,4-diazepane motif is a prominent member of this class, recognized for its conformational flexibility and synthetic tractability. This seven-membered heterocyclic ring system is a cornerstone in the development of various centrally active agents. This guide provides an in-depth exploration of a key derivative, 1-(4-Bromobenzyl)-1,4-diazepane, as a versatile building block in contemporary drug discovery, with a particular focus on its application in the generation of compound libraries for high-throughput screening.

The 1,4-Diazepane Scaffold: A Gateway to CNS-Active Agents

The 1,4-diazepane core is a recurring feature in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1][2] Its significance is underscored by its presence in drugs targeting the central nervous system (CNS).[3] Notably, the diazepane scaffold has been instrumental in the discovery of potent orexin receptor antagonists for the treatment of insomnia.[1][4][5][6] The conformational adaptability of the seven-membered ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with target proteins.[4]

1-(4-Bromobenzyl)-1,4-diazepane emerges as a particularly valuable starting material. The 4-bromobenzyl group serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, while the secondary amine of the diazepane ring is readily amenable to further functionalization. This dual reactivity allows for the systematic exploration of the chemical space around the core scaffold, a critical aspect of modern lead generation and optimization.

Synthesis of 1-(4-Bromobenzyl)-1,4-diazepane: A Practical Protocol

The synthesis of 1-(4-Bromobenzyl)-1,4-diazepane can be achieved through a standard N-alkylation reaction. The following protocol is a representative procedure based on established methodologies for the alkylation of cyclic amines.[7][8][9]

Protocol 1: Synthesis of 1-(4-Bromobenzyl)-1,4-diazepane

Materials:

  • 1,4-Diazepane

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-diazepane (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of 4-bromobenzyl bromide (1.05 equivalents) in acetonitrile dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(4-Bromobenzyl)-1,4-diazepane as a pure compound.

Characterization: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic workflow for 1-(4-Bromobenzyl)-1,4-diazepane.

Application in Drug Discovery: A Scaffold for Library Synthesis

1-(4-Bromobenzyl)-1,4-diazepane is an ideal starting point for the creation of a diverse library of compounds for screening against various biological targets. The following protocol outlines a hypothetical workflow for the generation of a library of N,N'-disubstituted 1,4-diazepane derivatives targeting orexin receptors, inspired by published structure-activity relationship (SAR) studies.[10]

Protocol 2: Generation of a Focused Library of 1,4-Diazepane Derivatives

This protocol is divided into two main stages: functionalization of the secondary amine and diversification via Suzuki cross-coupling.

Stage 1: Acylation of the N-4 Position

  • Reaction Setup: Dissolve 1-(4-Bromobenzyl)-1,4-diazepane (1.0 equivalent) and a suitable non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) in an anhydrous solvent like dichloromethane.

  • Acylating Agent Addition: Add a diverse set of acyl chlorides or carboxylic acids (with a coupling agent like HATU) (1.1 equivalents) to separate reaction vessels at 0 °C.

  • Reaction and Monitoring: Allow the reactions to warm to room temperature and stir for 4-12 hours. Monitor for the formation of the amide products by LC-MS.

  • Work-up and Purification: Upon completion, perform an aqueous work-up and purify the products using automated flash chromatography to yield a library of N-acyl-N'-(4-bromobenzyl)-1,4-diazepanes.

Stage 2: Diversification via Suzuki Cross-Coupling

  • Reaction Setup: In parallel reaction vials, dissolve each N-acyl-N'-(4-bromobenzyl)-1,4-diazepane derivative (1.0 equivalent), a diverse selection of boronic acids (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2.0 equivalents) in a solvent mixture of toluene and water.

  • Reaction Conditions: Heat the reaction mixtures to 80-100 °C for 6-12 hours under an inert atmosphere.

  • Monitoring and Quenching: Monitor the reactions by LC-MS for the disappearance of the starting material. Upon completion, cool the reactions to room temperature and quench with water.

  • Extraction and Purification: Extract the products with an organic solvent, combine the organic layers, dry, and concentrate. Purify the final compounds using preparative HPLC to obtain a library of N,N'-disubstituted 1,4-diazepane derivatives.

Library_Synthesis_Workflow cluster_start Starting Material cluster_stage1 Stage 1: N-Acylation cluster_stage2 Stage 2: Diversification A 1-(4-Bromobenzyl)-1,4-diazepane B Acylation with Diverse Acyl Chlorides/ Carboxylic Acids A->B C Library of N-Acyl-N'-(4-bromobenzyl)- 1,4-diazepanes B->C D Suzuki Coupling with Diverse Boronic Acids C->D E Final Library of N,N'-Disubstituted 1,4-Diazepane Derivatives D->E

Workflow for the generation of a focused compound library.

Biological Evaluation: A High-Throughput Screening Cascade

The generated library of 1,4-diazepane derivatives can be subjected to a tiered screening process to identify promising lead compounds.

1. Primary Screening:

  • Assay: A high-throughput cellular or biochemical assay to measure the inhibition of the target of interest (e.g., orexin receptor binding or functional antagonism).

  • Objective: To identify initial "hits" with significant activity at a single concentration.

2. Secondary Screening & Dose-Response Analysis:

  • Assay: Confirmation of the activity of hits from the primary screen and determination of their potency (e.g., IC₅₀ or EC₅₀ values) through dose-response curves.

  • Objective: To validate active compounds and rank them based on potency.

3. Selectivity Profiling:

  • Assay: Screening of potent compounds against a panel of related and unrelated targets to assess their selectivity.

  • Objective: To identify compounds with a desirable selectivity profile and minimize potential off-target effects.

4. In Vitro ADME Profiling:

  • Assays: A suite of assays to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds (e.g., metabolic stability, cell permeability, plasma protein binding).

  • Objective: To select compounds with drug-like properties for further in vivo evaluation.

Conclusion

1-(4-Bromobenzyl)-1,4-diazepane represents a valuable and versatile building block in the arsenal of the medicinal chemist. Its strategic use in the construction of diverse compound libraries, coupled with a robust screening cascade, can significantly accelerate the identification of novel drug candidates. The protocols and workflows outlined herein provide a comprehensive framework for leveraging this important scaffold in the ongoing quest for new and effective medicines.

References

  • Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Roecker, A. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315.
  • Cox, C. D., et al. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. Journal of Medicinal Chemistry, 53(14), 5320-5332.
  • Coleman, P. J., & Renger, J. J. (2010). Discovery and development of orexin receptor antagonists as therapeutics for insomnia. British Journal of Pharmacology, 163(1), 115-131.
  • Amin, N. U., & Qadir, M. I. (2013). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Tropical Journal of Pharmaceutical Research, 12(4), 643-649.
  • National Center for Biotechnology Information. (n.d.). 1-(4-Bromobenzyl)-1,4-diazepane. PubChem.
  • Santa Cruz Biotechnology, Inc. (n.d.). 1-(4-Bromobenzyl)-1,4-diazepane.
  • MySkinRecipes. (n.d.). 1-(4-Bromobenzyl)-1,4-diazepane.
  • Wang, J.-Y., et al. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. The Journal of Organic Chemistry, 73(5), 1979-1982.
  • Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
  • BenchChem. (n.d.). A Head-to-Head Comparison of 1,4-Oxazepane and Other Key Heterocyclic Scaffolds in Drug Discovery.
  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
  • BenchChem. (n.d.). 1-(Cyclopropylmethyl)-1,4-diazepane.
  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine.
  • Fletcher, S., et al. (2012). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm, 3(7), 838-843.
  • National Center for Biotechnology Information. (n.d.). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. PubMed.
  • National Center for Biotechnology Information. (n.d.). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. PubMed.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,4-Diazepanes and Benzo[ b][1][6]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. PubMed. Retrieved from

  • ACS Publications. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters.
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Application Notes & Protocols: A Strategic Guide to the Design of Novel Factor Xa Inhibitors Utilizing the 1-(4-Bromobenzyl)-1,4-diazepane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the rational design, synthesis, and evaluation of novel direct Factor Xa (FXa) inhibitors. We introduce 1-(4-Bromobenzyl)-1,4-diazepane as a versatile and strategically advantageous starting scaffold. The protocols herein detail a complete workflow, from the initial molecular design and chemical synthesis to rigorous in vitro and conceptual in vivo evaluation. By elucidating the causality behind experimental choices and grounding our methods in established biochemical and pharmacological principles, this guide serves as a practical and intellectually robust resource for the discovery of next-generation anticoagulants.

Introduction: The Central Role of Factor Xa in Hemostasis and Thrombosis

The blood coagulation cascade is a meticulously regulated enzymatic process essential for maintaining hemostasis.[1] At the convergence of the intrinsic and extrinsic pathways lies Factor Xa (FXa), a serine protease that plays a pivotal role in this cascade.[2][3] FXa is responsible for the conversion of prothrombin to thrombin, the final effector enzyme that catalyzes the formation of a fibrin clot.[4][5] Due to this critical position, inhibiting FXa is a highly effective strategy for attenuating thrombus formation.[1][6] The clinical success of direct oral anticoagulants (DOACs) that target FXa, such as rivaroxaban and apixaban, has validated this approach and highlighted the immense therapeutic potential for treating and preventing thromboembolic disorders.[7][8][9]

The ongoing quest for novel anticoagulants with improved safety profiles, predictable pharmacokinetics, and reduced bleeding risks necessitates the exploration of new chemical scaffolds.[10][11] In medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets with high affinity.[12] The 1,4-diazepane ring system is one such scaffold, offering a three-dimensional structure that can be readily functionalized to present pharmacophoric elements in precise spatial orientations.[12][13] This guide focuses on a specific derivative, 1-(4-Bromobenzyl)-1,4-diazepane , as a strategic starting point. Its utility lies in the combination of the diazepane core with a chemically tractable bromobenzyl group, which serves as a versatile handle for elaboration via modern cross-coupling reactions.

The Strategic Rationale: Targeting FXa with a Diazepane Scaffold

The design of potent and selective FXa inhibitors is guided by an understanding of the enzyme's active site, which features distinct binding pockets. The most critical of these are:

  • S1 Pocket: A deep, narrow pocket that accommodates a positively charged or strongly polar group, such as an amidine or a related bioisostere. This interaction is crucial for anchoring the inhibitor.[14][15]

  • S4 Pocket: A larger, more hydrophobic pocket that can be occupied by lipophilic moieties, often aromatic rings.[16][17]

Our strategy leverages the 1-(4-Bromobenzyl)-1,4-diazepane scaffold to systematically target these pockets:

  • The Diazepane Core: Serves as a rigid, non-planar central scaffold to correctly orient the appended functional groups towards the S1 and S4 pockets.

  • The N-4 Amine: The secondary amine of the diazepane ring is a prime site for derivatization to introduce a linker and the S1-binding moiety.

  • The 4-Bromobenzyl Group: This is the key to exploring the S4 pocket. The bromine atom is a perfect functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a diverse array of aromatic and heteroaromatic groups to optimize S4 binding.[10]

This modular approach allows for systematic exploration of the structure-activity relationship (SAR) to enhance potency and selectivity.

Visualizing the Landscape

The Coagulation Cascade and FXa Inhibition

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII -> FXIIa XI FXI -> FXIa XII->XI Contact Activation IX FIX -> FIXa XI->IX FX Factor X FXa Factor Xa IX->FXa FVIIIa, Ca²⁺, Phospholipids TF Tissue Factor VII FVII -> FVIIa TF->VII VII->FXa Ca²⁺ FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Thrombin Thrombin (FIIa) Prothrombin->Thrombin FVa, Ca²⁺, Phospholipids Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Designed Inhibitor (1,4-Diazepane Core) Inhibitor->FXa INHIBITION

Caption: The coagulation cascade highlighting the central role of FXa.

Drug Discovery and Development Workflow

workflow Scaffold Scaffold Selection (1-(4-Bromobenzyl) -1,4-diazepane) Design Rational Design & Library Synthesis Scaffold->Design Purify Purification & Characterization (Chromatography, NMR, MS) Design->Purify InVitro In Vitro Screening (FXa, PT, aPTT assays) Purify->InVitro SAR SAR Analysis & Lead Optimization InVitro->SAR SAR->Design Iterative Cycles InVivo In Vivo Efficacy (Thrombosis Models) SAR->InVivo PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Candidate Preclinical Candidate Selection PKPD->Candidate

Caption: Workflow for the design and evaluation of FXa inhibitors.

Experimental Protocols: From Synthesis to Biological Validation

Part A: Chemical Synthesis and Characterization

The following protocols describe a plausible synthetic route to a hypothetical lead compound, FXD-101 .

Protocol 1: Synthesis of a Lead Compound (FXD-101)

Causality: This two-step synthesis first protects and functionalizes the N-4 amine before performing a Suzuki coupling. This order prevents potential side reactions at the N-4 position during the palladium-catalyzed step.

Step 1: N-Boc Protection and N-4 Alkylation

  • Dissolve 1-(4-Bromobenzyl)-1,4-diazepane (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq). Stir at room temperature for 4 hours until TLC analysis shows complete consumption of the starting material.

  • Workup: Wash the reaction mixture with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

  • Dissolve the crude intermediate in dimethylformamide (DMF, 10 mL/mmol). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir for 30 minutes, then add 3-chloropropionamidine hydrochloride (1.5 eq). Allow the reaction to warm to room temperature and stir overnight.

  • Quench carefully by adding water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the N-4 alkylated, N-1 Boc-protected precursor.

Step 2: Suzuki Coupling and Deprotection

  • Combine the precursor from Step 1 (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq) in a mixture of 1,4-dioxane and water (4:1, 10 mL/mmol).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction at 90 °C for 6 hours or until LC-MS analysis indicates completion.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Dissolve the crude product in DCM (5 mL/mmol). Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours to remove the Boc protecting group.

  • Concentrate under reduced pressure. Dissolve the residue in a minimal amount of water and basify with 1M NaOH. Extract with DCM, dry, and concentrate. Purify the final compound FXD-101 by flash chromatography.

Protocol 2: Purification by Flash Chromatography

Causality: Flash chromatography is essential for removing unreacted starting materials, reagents, and byproducts, ensuring the compound's purity for accurate biological testing.

  • Select an appropriate column size based on the crude material weight (typically a 100:1 ratio of silica to crude compound).

  • Determine the optimal solvent system (eluent) using TLC. For intermediates and final products in this class, a gradient of methanol in dichloromethane (0-10% MeOH in DCM) is often effective.

  • Prepare the column by equilibrating it with the initial, low-polarity eluent.

  • Load the crude sample, either dry-loaded onto silica gel or dissolved in a minimal amount of the loading solvent.

  • Run the chromatography, gradually increasing the eluent polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine pure fractions and evaporate the solvent to yield the purified compound.

Protocol 3: Structural Characterization

Causality: Rigorous characterization is non-negotiable to confirm that the synthesized molecule is indeed the intended structure and is of sufficient purity for biological assays.

  • ¹H and ¹³C NMR: Dissolve ~5-10 mg of the pure compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire spectra to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.

  • High-Resolution Mass Spectrometry (HRMS): Analyze a dilute solution of the compound to obtain the exact mass. This provides definitive confirmation of the elemental composition. The observed mass should be within 5 ppm of the calculated mass.

Part B: In Vitro Biological Evaluation

Protocol 4: Chromogenic Anti-Factor Xa Assay (IC₅₀ Determination)

Causality: This is the primary assay to quantify the direct inhibitory potency of the synthesized compounds against the target enzyme, FXa. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a critical metric for SAR.[18][19][20]

  • Prepare Reagents:

    • Assay Buffer: Tris-HCl buffer (pH 7.4) containing NaCl and CaCl₂.

    • Human Factor Xa: Reconstitute and dilute to a working concentration (e.g., 1-5 nM) in assay buffer.

    • Chromogenic Substrate: Prepare a stock solution of a specific FXa substrate (e.g., S-2222) in sterile water.

    • Test Compound: Prepare a 10 mM stock solution in DMSO, then create a series of 2-fold serial dilutions in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of the serially diluted test compound to sample wells. Add 25 µL of buffer to control wells (0% and 100% activity).

    • Add 25 µL of the FXa working solution to all wells except the 0% activity control (blank).

    • Incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the chromogenic substrate to all wells.

    • Read the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (mOD/min).

    • Normalize the data: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_100% - V_blank)] * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5: Clotting Assays - Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)

Causality: These plasma-based assays assess the inhibitor's effect on the broader coagulation cascade, providing insight into its anticoagulant activity in a more physiologically relevant matrix.[21][22][23] PT measures the extrinsic and common pathways, while aPTT measures the intrinsic and common pathways.[23][24]

  • Prepare Materials:

    • Citrated normal human plasma.

    • Test compound dilutions in buffer.

    • PT Reagent (Thromboplastin).

    • aPTT Reagent (e.g., micronized silica) and 25 mM CaCl₂ solution.

    • Coagulometer.

  • PT Assay Procedure:

    • Pipette 50 µL of plasma and 10 µL of a test compound dilution into a cuvette.

    • Incubate at 37 °C for 3 minutes.

    • Initiate clotting by adding 100 µL of pre-warmed PT reagent.

    • The coagulometer will automatically measure the time (in seconds) for a fibrin clot to form.

  • aPTT Assay Procedure:

    • Pipette 50 µL of plasma, 10 µL of a test compound dilution, and 50 µL of aPTT reagent into a cuvette.

    • Incubate at 37 °C for 5 minutes (the "activation" step).

    • Initiate clotting by adding 50 µL of pre-warmed CaCl₂ solution.

    • The coagulometer will measure the clotting time.

  • Data Analysis:

    • Record the clotting times. Data is often presented as the concentration of the inhibitor required to double the baseline clotting time (2xPT or 2xaPTT).

Part C: Conceptual In Vivo Evaluation

Protocol 6: Murine Ferric Chloride (FeCl₃) Carotid Artery Thrombosis Model

Causality: This widely used in vivo model assesses the antithrombotic efficacy of a lead compound in a living system.[25][26] Chemical injury with ferric chloride induces oxidative damage to the endothelium, triggering rapid thrombus formation that is both platelet- and coagulation-dependent.[25]

(Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.)

  • Animal Preparation: Anesthetize a mouse (e.g., C57BL/6) and surgically expose the common carotid artery.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., intravenous or oral) at a predetermined time before injury. A vehicle control group is essential.

  • Baseline Measurement: Place a small Doppler flow probe around the artery to measure baseline blood flow.

  • Induce Injury: Apply a small piece of filter paper saturated with FeCl₃ solution (e.g., 10%) to the arterial surface for 3 minutes.

  • Monitor Thrombosis: After removing the filter paper, continuously monitor blood flow with the Doppler probe.

  • Endpoint: The primary endpoint is the time to complete vessel occlusion (cessation of blood flow). An effective antithrombotic agent will significantly prolong this time compared to the vehicle control.

Data Presentation and SAR Interpretation

Systematic modification of the lead compound FXD-101 would generate a library of analogs. The in vitro data should be tabulated to facilitate SAR analysis.

Table 1: Hypothetical In Vitro Data for a Series of FXa Inhibitors

Compound IDS4-Pocket Moiety (R¹)S1-Linker Moiety (R²)FXa IC₅₀ (nM)2xPT (µM)2xaPTT (µM)
FXD-1014-Methoxyphenyl-CH₂CH₂C(=NH)NH₂15.20.81.1
FXD-1024-Chlorophenyl-CH₂CH₂C(=NH)NH₂5.80.30.4
FXD-1033-Methoxyphenyl-CH₂CH₂C(=NH)NH₂45.72.53.1
FXD-1044-Methoxyphenyl-CH₂C(=NH)NH₂88.14.15.5
FXD-1054-Chlorophenyl-CH₂CH₂COOH>10,000>50>50

Expert Interpretation of Hypothetical SAR:

  • S4 Pocket: Comparing FXD-101 and FXD-102 suggests that an electron-withdrawing group (Cl) in the para-position of the phenyl ring is more favorable for S4 binding than an electron-donating group (OMe), leading to a ~3-fold increase in potency.[10] The drop in potency for the meta-substituted analog (FXD-103) highlights the specific spatial requirements of the S4 pocket.

  • S1 Pocket: The dramatic loss of activity in FXD-105, where the basic amidine group is replaced with a carboxylic acid, confirms the critical importance of a positively charged or strongly polar group for anchoring in the S1 pocket.

  • Linker Length: Shortening the linker between the diazepane core and the S1 amidine group (FXD-104 vs. FXD-101) significantly reduces potency, indicating that a two-carbon linker provides the optimal distance and geometry for this scaffold.

Conclusion

The 1-(4-Bromobenzyl)-1,4-diazepane scaffold represents a highly promising and strategically sound starting point for the development of novel Factor Xa inhibitors. Its modular nature, facilitated by the chemically addressable amine and bromide functionalities, allows for a rational and efficient exploration of the chemical space around the enzyme's active site. The comprehensive workflow and detailed protocols provided in this guide—from synthesis and purification to robust in vitro and in vivo evaluation—offer a self-validating framework for researchers. By integrating rational design with systematic biological testing and SAR analysis, this approach can accelerate the discovery of potent, selective, and potentially safer next-generation anticoagulant therapies.

References

  • Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa. PubMed.
  • How Do Factor Xa Inhibitors Work? - Uses, Side Effects, Drug Names. RxList.
  • Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants. NCBI Bookshelf.
  • Anti-Xa Assay For Heparin Monitoring. YouTube.
  • Chromogenic Factor VIII and Factor IX Assays. Practical-Haemostasis.com.
  • Design and Structure−Activity Relationships of Potent and Selective Inhibitors of Blood Coagulation Factor Xa.
  • Direct factor Xa inhibitors. Wikipedia.
  • Factor X or anti-Xa Assay. Which Do I Use?. DiaPharma.
  • The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property.
  • Discovery and development of Factor Xa inhibitors (2015–2022). PMC - NIH.
  • Oral Direct Factor Xa Inhibitors.
  • What are factor Xa inhibitors and how do they work?.
  • How do Factor Xa Inhibitors Work? (DOAC's). YouTube.
  • Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics. PMC - PubMed Central.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • 1,3-Diazepine: A privileged scaffold in medicinal chemistry. PubMed.
  • Pharmacokinetics and pharmacodynamics of direct oral anticoagulants. PubMed.
  • The design and synthesis of noncovalent factor Xa inhibitors. PubMed.
  • Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. PMC - PubMed Central.
  • Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer).
  • (PDF) Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers.
  • Screening Tests in Haemostasis: The APTT. Practical-Haemostasis.com.
  • Factor X. Wikipedia.
  • 1,3‐Diazepine: A privileged scaffold in medicinal chemistry.
  • Evaluation of the anti-factor Xa chromogenic assay for the measurement of rivaroxaban plasma concentrations using calibr
  • Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. PMC.
  • Theoretical Study of Molecular Structure and Physicochemical Properties of Novel Factor Xa Inhibitors and Dual Factor Xa and Factor IIa Inhibitors. MDPI.
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Sources

Application Note: Strategic Synthesis of Novel Anticancer Agents from 1-(4-Bromobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Forward-Looking Statement: This document details the synthesis and potential evaluation of novel anticancer agents derived from 1-(4-Bromobenzyl)-1,4-diazepane. The protocols described herein are for research and development purposes. All laboratory work should be conducted by trained professionals in appropriately equipped facilities, adhering to all relevant safety guidelines.

Introduction: The 1,4-Diazepane Scaffold in Oncology

The 1,4-diazepane moiety is a privileged seven-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its unique three-dimensional conformation allows it to mimic peptide linkages, making it a valuable scaffold for designing molecules that can interact with a variety of biological targets.[1] While initially explored for their central nervous system activities, derivatives of 1,4-diazepane have shown considerable promise as anticancer agents.[2][3] The structural versatility of the diazepane ring allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity.

The starting material, 1-(4-Bromobenzyl)-1,4-diazepane, is a key building block for the synthesis of a diverse library of potential anticancer compounds. The presence of the bromobenzyl group provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4] These powerful synthetic tools allow for the facile introduction of a wide range of aryl, heteroaryl, and amino moieties, significantly expanding the chemical space that can be explored in the quest for novel and potent anticancer therapeutics.

This application note provides a detailed guide to the synthesis of novel 1,4-diazepane derivatives via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, followed by protocols for their preliminary biological evaluation.

Rationale for Synthesis: Targeting Cancer Cell Proliferation

The design of the proposed derivatives is predicated on the established anticancer activity of various substituted diazepanes. The mechanism of action for this class of compounds is often multifaceted, with evidence suggesting induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1] For instance, certain benzodiazepine derivatives have been shown to act as antagonists of the p53-MDM2 interaction, a critical pathway in tumor suppression.

The 4-bromobenzyl moiety of the starting material serves as a versatile anchor point for diversification. By replacing the bromine atom with various aromatic and heteroaromatic systems via Suzuki coupling, or with substituted anilines via Buchwald-Hartwig amination, it is possible to systematically probe the structure-activity relationship (SAR) of these novel compounds. The introduced substituents can influence the molecule's overall shape, polarity, and ability to form specific interactions with biological targets, thereby modulating its anticancer potency and selectivity.

Synthetic Protocols

The following protocols describe the general procedures for the synthesis of novel 1-(4-arylbenzyl)-1,4-diazepanes and 1-(4-(arylamino)benzyl)-1,4-diazepanes.

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol outlines the palladium-catalyzed coupling of 1-(4-Bromobenzyl)-1,4-diazepane with a generic arylboronic acid.

  • Reaction Scheme:

  • Materials:

    • 1-(4-Bromobenzyl)-1,4-diazepane

    • Arylboronic acid (1.1 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equivalents)

    • Potassium phosphate (K₃PO₄, 2.0 equivalents)

    • Toluene and water (4:1 mixture)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To an oven-dried Schlenk flask, add 1-(4-Bromobenzyl)-1,4-diazepane (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed toluene/water mixture (4:1) to the flask.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

General Buchwald-Hartwig Amination Protocol

This protocol describes the palladium-catalyzed amination of 1-(4-Bromobenzyl)-1,4-diazepane with a generic aniline derivative.

  • Reaction Scheme:

  • Materials:

    • 1-(4-Bromobenzyl)-1,4-diazepane

    • Aniline derivative (1.2 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equivalents)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.03 equivalents)

    • Cesium carbonate (Cs₂CO₃, 1.5 equivalents)

    • Anhydrous 1,4-dioxane

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 eq) and Xantphos (0.03 eq).

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 10 minutes.

    • To this catalyst mixture, add 1-(4-Bromobenzyl)-1,4-diazepane (1.0 eq), the aniline derivative (1.2 eq), and Cs₂CO₃ (1.5 eq).

    • Heat the reaction mixture to 100-110 °C and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic strategy for diversifying the 1-(4-Bromobenzyl)-1,4-diazepane scaffold.

G start 1-(4-Bromobenzyl)-1,4-diazepane suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Aniline, Pd Catalyst, Base) start->buchwald product_suzuki 1-(4-Arylbenzyl)-1,4-diazepane (Anticancer Candidate) suzuki->product_suzuki product_buchwald 1-(4-(Arylamino)benzyl)-1,4-diazepane (Anticancer Candidate) buchwald->product_buchwald

Caption: Synthetic routes from 1-(4-Bromobenzyl)-1,4-diazepane.

Data Presentation: Hypothetical Compound Characterization

The following table presents hypothetical data for a synthesized compound, "Compound X," prepared via the Suzuki-Miyaura coupling protocol.

ParameterValue
Compound ID Compound X
Synthetic Route Suzuki-Miyaura Coupling
Arylboronic Acid 4-Fluorophenylboronic acid
Yield 85%
Appearance White solid
¹H NMR Conforms to structure
Mass Spec (m/z) [M+H]⁺ calculated: 327.19, found: 327.20
Purity (HPLC) >98%

Biological Evaluation: In Vitro Cytotoxicity Assays

The preliminary anticancer activity of the synthesized compounds can be evaluated using standard in vitro cytotoxicity assays.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT-116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Synthesized compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

  • Materials:

    • Human cancer cell lines

    • Complete culture medium

    • 96-well plates

    • Synthesized compounds in DMSO

    • Trichloroacetic acid (TCA)

    • SRB solution (0.4% w/v in 1% acetic acid)

    • Tris base solution (10 mM)

  • Procedure:

    • Seed and treat cells as described in the MTT assay protocol.

    • After the incubation period, fix the cells by gently adding 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4 °C.

    • Wash the plates five times with water and allow them to air dry.

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm.

    • Calculate cell viability and IC₅₀ values as in the MTT assay.

Visualization of Biological Evaluation Workflow

The following diagram outlines the workflow for assessing the anticancer potential of the synthesized compounds.

G compound Synthesized Diazepane Derivative dissolve Dissolve in DMSO compound->dissolve serial_dilution Prepare Serial Dilutions dissolve->serial_dilution treatment Treat Cells with Compound serial_dilution->treatment cell_culture Seed Cancer Cells in 96-well Plates cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform Cytotoxicity Assay (MTT or SRB) incubation->assay readout Measure Absorbance assay->readout analysis Calculate IC50 Value readout->analysis

Caption: In vitro cytotoxicity testing workflow.

References

  • Bariwal, J., et al. (2014). Recent development in[5][6]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Fayed, E. A., & Ahmed, H. Y. (2017). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 9(1), 112-121. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. [Link]

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Application Notes & Protocols: A Guide to the Development of Neurodegenerative Disease Therapeutics with a 1,4-Diazepane Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Neurodegeneration and the Promise of Privileged Scaffolds

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a profound and growing challenge to global health, characterized by the progressive loss of neuronal structure and function.[1][2] The drug development pipeline for these conditions has been fraught with failures, largely due to the complexity of the blood-brain barrier and the multifaceted nature of the underlying pathologies.[3][4] A key pathological hallmark of Alzheimer's disease is the accumulation of neurotoxic amyloid-β (Aβ) peptides in the brain, a process initiated by the enzymatic cleavage of the amyloid precursor protein (APP).[4][5]

In the quest for effective therapeutics, medicinal chemistry has identified certain "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets. The 1,4-diazepane core is one such scaffold.[6][7] Its seven-membered ring provides a unique combination of flexibility and conformational constraint, allowing derivatives to be tailored for specific biological targets.[8] This document provides a comprehensive guide for researchers, outlining the synthesis, target engagement strategies, and preclinical evaluation of novel therapeutics for neurodegenerative diseases based on the 1,4-diazepane scaffold. Recent studies have highlighted the potential of 1,4-diazepane derivatives as potent inhibitors of Aβ aggregation, making this scaffold a highly promising starting point for novel Alzheimer's disease therapeutics.[9]

Section 1: The 1,4-Diazepane Scaffold: A Privileged Structure in CNS Drug Discovery

The selection of a core scaffold is a critical decision in drug design, influencing everything from target affinity to pharmacokinetic properties.[8] The 1,4-diazepane structure offers several advantages over more common six-membered rings like piperidine or morpholine.

  • Conformational Flexibility: The seven-membered ring can adopt multiple low-energy conformations, which can be advantageous for adapting to the binding pocket of a target protein.[8]

  • Two Points for Diversification: The two nitrogen atoms provide distinct sites for chemical modification, allowing for the creation of large and diverse compound libraries from a common core.

  • Physicochemical Properties: The 1,4-diazepane core generally imparts a favorable balance of properties, including moderate lipophilicity and good aqueous solubility, which are desirable for CNS drug candidates.[8]

Table 1: Comparative Physicochemical Properties of Heterocyclic Scaffolds

Property 1,4-Diazepane Piperidine Morpholine Rationale for Comparison
Calculated LogP (cLogP) ~ -1.0 ~ 0.8 ~ -0.85 Lipophilicity is a key determinant of permeability and metabolic stability.[8]
pKa ~ 9.5 and 5.5 ~ 11.2 ~ 8.5 Basicity influences the ionization state at physiological pH, impacting solubility and target engagement.[8]

| Conformational Flexibility | High (chair, boat-twist-boat) | Low (chair) | Low (chair) | Flexibility can enhance binding to diverse targets but may have an entropic cost.[8] |

Section 2: Synthesis and Library Development

An efficient and versatile synthetic strategy is paramount for exploring the chemical space around the 1,4-diazepane core. Multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), are particularly powerful as they allow for the rapid assembly of complex molecules in a single step, accelerating the creation of diverse compound libraries.[6]

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Cyclization & Diversification A Aminophenylketone Ugi Ugi 4-Component Reaction (Ugi-4CR) A->Ugi One-pot reaction B Isocyanide B->Ugi One-pot reaction C Aldehyde (Boc-glycinal) C->Ugi One-pot reaction D Carboxylic Acid D->Ugi One-pot reaction Ugi_Product Ugi Product (Linear Intermediate) Ugi->Ugi_Product Deprotection Boc Deprotection (e.g., TFA) Ugi_Product->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization Library Diverse 1,4-Diazepane Library (Multiple R-groups) Cyclization->Library caption Generalized workflow for 1,4-diazepane library synthesis.

Caption: Generalized workflow for 1,4-diazepane library synthesis.

Protocol 1: General Synthesis of a 1,4-Diazepane Library via Ugi-4CR

This protocol describes a two-step sequence involving an Ugi-4CR followed by deprotection and cyclization to yield the 1,4-diazepane scaffold.[6]

Materials:

  • 2-aminobenzophenone derivative (amine component)

  • Isocyanide derivative

  • Boc-glycinal (aldehyde component)

  • Carboxylic acid derivative

  • Methanol (solvent)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Ugi-4CR:

    • To a solution of the 2-aminobenzophenone derivative (1.0 eq) in methanol, add the isocyanide (1.1 eq), Boc-glycinal (1.1 eq), and the carboxylic acid (1.1 eq).

    • Stir the reaction mixture at room temperature for 48-72 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the resulting linear Ugi product by silica gel column chromatography.

  • Deprotection and Cyclization:

    • Dissolve the purified Ugi product in DCM.

    • Add TFA (10 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the deprotection is complete (monitored by LC-MS).

    • Carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The free amine will spontaneously cyclize with the ketone to form the 1,4-diazepane ring.

    • Purify the final 1,4-diazepane derivative by silica gel column chromatography.

Section 3: Targeting Key Pathways in Neurodegeneration

A primary strategy in Alzheimer's drug discovery is the inhibition of enzymes responsible for producing the Aβ peptide.[5] The amyloid precursor protein (APP) is sequentially cleaved by β-secretase (BACE1) and γ-secretase.[5] Inhibiting either of these enzymes can reduce Aβ production and is a major focus of therapeutic development. The 1,4-diazepane scaffold can be decorated with functional groups designed to fit into the active sites of these proteases.[10][11]

G cluster_0 APP Processing cluster_1 Pathology & Intervention APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage BACE1 BACE1 (β-secretase) GammaSecretase γ-secretase Abeta Aβ Peptide sAPPb->Abeta cleavage AICD AICD Aggregation Aβ Aggregation Abeta->Aggregation Plaques Amyloid Plaques (Neurotoxic) Aggregation->Plaques Inhibitor 1,4-Diazepane Inhibitor Inhibitor->BACE1 Inhibitor->GammaSecretase Inhibitor->Aggregation caption The Amyloid Cascade Hypothesis and points of therapeutic intervention.

Caption: The Amyloid Cascade Hypothesis and points of therapeutic intervention.

Section 4: Preclinical Evaluation Workflow

A robust preclinical screening cascade is essential to identify promising lead compounds. This workflow begins with high-throughput in vitro assays to assess target engagement and basic cellular effects, followed by more complex cell-based models and finally, validation in animal models of the disease.

G cluster_0 Primary Screening (In Vitro) cluster_1 Secondary Screening (Cell-Based) Start Synthesized 1,4-Diazepane Library Assay1 Target-Based Assay (e.g., BACE1 Inhibition) Start->Assay1 Assay2 Aβ Aggregation Assay Start->Assay2 Hit Hit Compounds Assay1->Hit Assay2->Hit Assay3 Neuroprotection Assay (e.g., Aβ-induced toxicity) Lead Lead Candidates Assay3->Lead Assay4 Cytotoxicity Assay (e.g., MTT/LDH) Assay4->Lead Assay5 BBB Permeability Assay (e.g., PAMPA) Assay5->Lead Hit->Assay3 Hit->Assay4 Hit->Assay5 End In Vivo Efficacy Studies (Transgenic Animal Models) Lead->End caption A tiered workflow for preclinical evaluation of 1,4-diazepane derivatives.

Caption: A tiered workflow for preclinical evaluation of 1,4-diazepane derivatives.

Protocol 2: In Vitro BACE1 Inhibition Assay (FRET-based)

This protocol measures the ability of a compound to inhibit the enzymatic activity of BACE1 using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., a peptide containing the Swedish mutation sequence flanked by a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds (1,4-diazepane derivatives) dissolved in DMSO

  • Known BACE1 inhibitor (positive control)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of test compounds and controls in DMSO.

  • In the microplate, add 2 µL of the compound dilution to each well. For controls, add 2 µL of DMSO (negative control) or the known inhibitor (positive control).

  • Add 20 µL of BACE1 enzyme solution (prepared in assay buffer) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the FRET substrate solution (prepared in assay buffer).

  • Immediately measure the fluorescence at appropriate excitation/emission wavelengths every 5 minutes for 60 minutes.

  • Data Analysis: Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition vs. log[concentration] and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from toxicity induced by Aβ peptides.[12][13] The human neuroblastoma SH-SY5Y cell line is a common model for this purpose.[12]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Aβ(1-42) peptide, pre-aggregated to form oligomers

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or Solubilization Buffer (e.g., SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells into a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to adhere for 24 hours.[13]

  • Remove the medium and replace it with serum-free medium.

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Add the toxic dose of pre-aggregated Aβ(1-42) oligomers to the wells (final concentration typically 5-20 µM). Include control wells with cells only, cells + Aβ only, and cells + vehicle (DMSO).

  • Incubate the plate for 24-48 hours at 37°C.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO or solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percent viability against compound concentration to determine the protective effect.

Table 2: Hypothetical Screening Data for Lead Candidates

Compound ID BACE1 IC50 (nM) Aβ Aggregation IC50 (µM) Neuroprotection EC50 (µM) Max % Protection (vs. Aβ)
DZP-001 15 >50 2.5 78%
DZP-002 250 5.2 1.8 85%
DZP-003 >1000 1.5 0.9 92%

| DZP-004 | 22 | 8.1 | 1.2 | 88% |

Section 5: In Vivo Validation in Animal Models

Promising lead candidates must be evaluated in animal models that recapitulate aspects of Alzheimer's disease pathology.[14] Transgenic mouse models that overexpress human genes associated with familial AD, such as APP and PSEN1, are most commonly used.[3][15] The 5xFAD and 3xTg-AD mouse models, for example, develop amyloid plaques and cognitive deficits, making them suitable for testing the efficacy of novel therapeutics.[14]

Protocol 4: General Efficacy Study in a Transgenic Mouse Model

Animals:

  • Age-matched transgenic mice (e.g., 5xFAD) and wild-type littermates. The study should begin before significant plaque deposition to test for prevention, or after deposition to test for treatment.

Procedure:

  • Dosing: Administer the lead compound or vehicle control to the mice daily via an appropriate route (e.g., oral gavage) for a period of 1-3 months.

  • Behavioral Testing:

    • Conduct a battery of cognitive tests, such as the Morris Water Maze or Y-maze, at the end of the treatment period to assess learning and memory.[14]

    • Compare the performance of the treated transgenic group to the vehicle-treated transgenic and wild-type groups.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • One hemisphere can be fixed for immunohistochemistry (IHC) to quantify amyloid plaque load (e.g., using 6E10 or Thioflavin S staining).

    • The other hemisphere can be homogenized to measure Aβ40 and Aβ42 levels via ELISA.[14]

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the outcomes (behavioral scores, plaque load, Aβ levels) between the different treatment groups. A significant reduction in pathology and improvement in cognitive function in the treated group would indicate efficacy.

Conclusion

The 1,4-diazepane scaffold represents a versatile and promising platform for the development of novel therapeutics for neurodegenerative diseases. Its unique structural and physicochemical properties make it an ideal starting point for targeting key pathological drivers like Aβ production and aggregation. By employing a systematic workflow encompassing efficient library synthesis, tiered in vitro screening, and validation in relevant animal models, researchers can effectively navigate the complexities of CNS drug discovery. The protocols and strategies outlined in this guide provide a robust framework for identifying and advancing 1,4-diazepane-based candidates toward the clinic, with the ultimate goal of delivering a disease-modifying therapy to patients in need.

References

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Experimental protocol for coupling reactions with 1-(4-Bromobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1-(4-Bromobenzyl)-1,4-diazepane

Abstract

This technical guide provides detailed application notes and experimental protocols for performing palladium-catalyzed cross-coupling reactions using 1-(4-Bromobenzyl)-1,4-diazepane. This versatile building block, featuring a reactive aryl bromide handle and a functional diazepane moiety, is of significant interest in medicinal chemistry and materials science.[1] This document offers researchers, scientists, and drug development professionals a comprehensive resource, detailing field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The content is structured to explain the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Value of 1-(4-Bromobenzyl)-1,4-diazepane

1-(4-Bromobenzyl)-1,4-diazepane is a bifunctional synthetic intermediate poised for molecular elaboration. Its structure comprises two key features:

  • An Aryl Bromide: The bromophenyl group serves as a highly effective electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. The reactivity of aryl bromides is generally robust and offers a good balance between stability and reactivity, making them more versatile than more reactive iodides or less reactive chlorides.[2]

  • A 1,4-Diazepane Ring: This seven-membered heterocyclic scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds with antipsychotic, anxiolytic, and anticancer activities.[1] The secondary amine within the ring provides a site for further functionalization.

The ability to selectively modify the aryl bromide moiety via cross-coupling allows for the systematic construction of diverse molecular libraries, making this compound an invaluable starting material for drug discovery programs. This guide focuses on the three most pivotal transformations for this substrate.

The Engine of Synthesis: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry.[3][4] These reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount to troubleshooting and optimizing reactions.

The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(4-Bromobenzyl)-1,4-diazepane, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is heavily influenced by the choice of ligand.[5][7]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

    • In the Suzuki reaction, a base-activated organoboron compound transfers its organic group to the palladium center.[2][6]

    • In the Buchwald-Hartwig amination, the amine nucleophile coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[8][9]

    • In the Sonogashira reaction, the terminal alkyne coordinates to the palladium center (in copper-free variants) or is transferred from a copper acetylide.[10][11]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2][3]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Ar-Pd(II)(Br)L_n (Oxidative Addition Intermediate) Pd0->OxAdd Ar-Br (Oxidative Addition) Trans Ar-Pd(II)(R)L_n (Transmetalation/ Coordination Intermediate) OxAdd->Trans Nucleophile (e.g., R-B(OH)₂, R₂NH) + Base (Transmetalation/Coordination) Trans->Pd0 Ar-R (Reductive Elimination) Product Coupled Product Trans->Product ArBr 1-(4-Bromobenzyl)- 1,4-diazepane ArBr->OxAdd

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols and Application Notes

The following protocols are designed as robust starting points. Optimization may be required for specific coupling partners.

Suzuki-Miyaura Coupling: C-C Bond Formation

This reaction is the premier method for forming biaryl or aryl-alkenyl bonds by coupling the aryl bromide with an organoboron reagent.[2][4]

Principle: The reaction couples 1-(4-Bromobenzyl)-1,4-diazepane with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. The base is crucial for activating the boronic acid to facilitate transmetalation.[2]

Detailed Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(4-Bromobenzyl)-1,4-diazepane (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand, if required.

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1, or 1,4-Dioxane/H₂O 4:1) to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Causality and Optimization:

  • Catalyst/Ligand: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging or sterically hindered substrates, using a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can dramatically improve reaction rates and yields by accelerating both oxidative addition and reductive elimination.[7][12]

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is standard. Cesium carbonate is more soluble in organic solvents and can be more effective for less reactive substrates.

  • Solvent: A mixture of an organic solvent and water is essential to dissolve both the organic substrate and the inorganic base.[7]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

Parameter Recommendation Rationale
Pd Source Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd(OAc)₂ is a stable Pd(II) pre-catalyst that is reduced in situ.
Ligand PPh₃ (with Pd(OAc)₂) or Buchwald ligands (e.g., SPhos) Bulky, electron-rich ligands accelerate key steps in the catalytic cycle.[12]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv) Activates the boronic acid for transmetalation.
Solvent Toluene/H₂O, 1,4-Dioxane/H₂O Biphasic system to dissolve all reactants.

| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful tool for synthesizing aryl amines, a motif prevalent in pharmaceuticals.[13][14] It directly couples an amine with the aryl bromide.

Principle: The reaction requires a palladium catalyst, a specialized bulky phosphine ligand, and a strong, non-nucleophilic base. The ligand is critical for preventing catalyst decomposition and facilitating the challenging C-N reductive elimination step.[8][9]

Detailed Protocol:

  • To a glovebox or a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BINAP, 2-4 mol%).

  • Add the solvent (e.g., anhydrous toluene or dioxane) and stir for 10 minutes to allow for catalyst activation.

  • Add 1-(4-Bromobenzyl)-1,4-diazepane (1.0 equiv), the amine coupling partner (1.1-1.3 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv). Caution: Alkoxide bases are highly caustic and moisture-sensitive.

  • Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent like ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Causality and Optimization:

  • Ligand: The choice of ligand is paramount and depends on the amine class (primary, secondary, aliphatic, etc.).[8][15] Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are highly effective as they promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.[16]

  • Base: A strong base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine-palladium complex, which is a key step in the catalytic cycle.[17][18] Weaker bases like K₃PO₄ can sometimes be used for sensitive substrates.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard. Polar aprotic solvents can sometimes hinder the reaction.[17]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

Parameter Recommendation Rationale
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) Common and reliable palladium pre-catalysts.
Ligand BINAP, XPhos, RuPhos (1.1-1.2 x Pd mol%) Bulky phosphines are essential for catalytic activity and stability.[9]
Base NaOt-Bu or LHMDS (1.4-2.0 equiv) Strong, non-nucleophilic base required for amine deprotonation.[18]
Solvent Toluene, 1,4-Dioxane (anhydrous) Aprotic solvents that solubilize the reactants well.

| Temperature | 80-110 °C | Typical range for achieving reasonable reaction rates.[8] |

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

This reaction provides a direct route to aryl alkynes, which are valuable intermediates for synthesizing complex molecules and conjugated materials.[11][19]

Principle: The coupling of a terminal alkyne with the aryl bromide is catalyzed by palladium. While the classic protocol uses a copper(I) co-catalyst, modern copper-free variants are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[10][20]

Detailed Protocol (Copper-Free):

  • To a dry Schlenk flask under an inert atmosphere, add 1-(4-Bromobenzyl)-1,4-diazepane (1.0 equiv), the palladium catalyst (e.g., (AllylPdCl)₂, 2 mol%), and the ligand (e.g., P(t-Bu)₃, 4 mol%).

  • Add the anhydrous solvent (e.g., DMF or THF).

  • Add the terminal alkyne (1.5 equiv) followed by the base (e.g., Cs₂CO₃ or an amine base like TEA, 2-3 equiv).

  • Stir the reaction at room temperature to 60 °C for 12-24 hours. Some less reactive aryl bromides may require gentle heating.[10]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via flash column chromatography.

Causality and Optimization:

  • Catalyst System: The combination of a palladium source and a bulky, electron-rich phosphine ligand is effective for activating the aryl bromide.[10] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines.[19]

  • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can act as both the base and, in some cases, the solvent. Inorganic bases like Cs₂CO₃ are also highly effective, particularly at room temperature.[10]

  • Copper-Free Conditions: Avoiding copper simplifies the reaction workup and prevents the formation of undesired symmetrical diynes, which is especially important when using valuable or complex alkynes.[10][20]

Table 3: Recommended Conditions for Copper-Free Sonogashira Coupling

Parameter Recommendation Rationale
Pd Source (AllylPdCl)₂ (2 mol%) or Pd(OAc)₂ (2-5 mol%) Efficient pre-catalysts for Sonogashira reactions.
Ligand P(t-Bu)₃ or other bulky phosphines (4-10 mol%) Promotes the formation of the active Pd(0) catalyst and facilitates the cycle.[10]
Base Cs₂CO₃, K₂CO₃, or Et₃N (2-3 equiv) Deprotonates the terminal alkyne to form the reactive acetylide.
Solvent DMF, THF, Dioxane (anhydrous) Polar aprotic solvents are generally effective.

| Temperature | 25-80 °C | Reaction can often proceed at room temperature, a key advantage.[10] |

General Experimental Workflow

The practical execution of these coupling reactions follows a standardized workflow designed to ensure safety, reproducibility, and high yields.

Experimental Workflow start Start setup 1. Reagent Preparation (Weigh Substrate, Catalyst, Base, Ligand) start->setup inert 2. Inert Atmosphere (Purge vessel with Ar or N₂) setup->inert solvent 3. Add Degassed Solvent & Reagents inert->solvent reaction 4. Reaction (Heat and Stir) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete quench 6. Workup (Cool, Quench, Extract) monitor->quench Complete purify 7. Purification (Column Chromatography) quench->purify analyze 8. Analysis (NMR, MS) purify->analyze end End (Pure Product) analyze->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(4-Bromobenzyl)-1,4-diazepane. This document aims to deliver not just procedural steps, but the underlying chemical principles to empower users to diagnose and resolve common experimental challenges.

Introduction

The synthesis of 1-(4-Bromobenzyl)-1,4-diazepane, a valuable scaffold in medicinal chemistry, is primarily achieved through two common synthetic routes: the direct N-alkylation of 1,4-diazepane with a 4-bromobenzyl halide, or the reductive amination of 1,4-diazepane with 4-bromobenzaldehyde. While seemingly straightforward, both methods are susceptible to specific side reactions that can complicate purification and reduce yields. This guide will dissect these potential issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The most prevalent impurities are typically the di-substituted product, 1,4-bis(4-bromobenzyl)-1,4-diazepane, and unreacted starting materials (1,4-diazepane and the 4-bromobenzyl reagent). In the case of N-alkylation, quaternization of the nitrogen can lead to a quaternary ammonium salt. With reductive amination, you might also find the intermediate imine if the reduction is incomplete.

Q2: My reaction seems to have stalled, and I'm seeing a lot of unreacted 1,4-diazepane. What could be the cause?

A2: Several factors could lead to an incomplete reaction. For N-alkylation, ensure your base is sufficiently strong and soluble in the reaction solvent to deprotonate the diazepane. The choice of solvent is also critical for dissolving all reactants. For reductive amination, the activity of the reducing agent is paramount. Sodium triacetoxyborohydride is often preferred as it is milder and more selective than sodium borohydride. Also, ensure the initial imine formation is complete before adding the reducing agent.

Q3: I've isolated a significant amount of a high molecular weight byproduct that is poorly soluble. What is it likely to be?

A3: This is very likely the di-substituted product, 1,4-bis(4-bromobenzyl)-1,4-diazepane. This side product is common when the stoichiometry of the reactants is not carefully controlled, or when the reaction is run for an extended period at elevated temperatures.

Q4: How can I best monitor the progress of my reaction to avoid side product formation?

A4: Thin Layer Chromatography (TLC) is an effective technique. Use a suitable solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) to separate the starting materials, the desired mono-substituted product, and the di-substituted byproduct. Regular monitoring will help you determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of the di-substituted impurity.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired product - Incomplete reaction. - Formation of multiple side products. - Inefficient work-up and purification.- For N-alkylation: Use a slight excess (1.1-1.2 equivalents) of 1,4-diazepane to favor mono-alkylation. Ensure the base is appropriate for the solvent system (e.g., K₂CO₃ in acetonitrile or triethylamine in dichloromethane). - For Reductive Amination: Allow sufficient time for imine formation before adding the reducing agent. Use a fresh, high-quality reducing agent. - Optimize your purification protocol (e.g., column chromatography with a suitable gradient).
Significant amount of di-substituted byproduct - Incorrect stoichiometry (excess of 4-bromobenzyl halide/aldehyde). - High reaction temperature or prolonged reaction time.- Use 1,4-diazepane as the limiting reagent or in a slight excess. - Add the 4-bromobenzyl reagent slowly to the reaction mixture. - Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Presence of a polar, water-soluble impurity - Formation of a quaternary ammonium salt (in N-alkylation).- Avoid excessive heating and prolonged reaction times. - Use a milder alkylating agent if possible. - During work-up, a water wash should remove this impurity.
Product is difficult to purify by column chromatography - Co-elution of the desired product and impurities.- Adjust the polarity of your eluent system. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide can improve the separation of amines. - Consider converting the crude mixture to their hydrochloride salts for easier handling and purification by recrystallization, followed by neutralization.

Experimental Protocols

Method A: N-Alkylation of 1,4-Diazepane
  • To a stirred solution of 1,4-diazepane (1.2 g, 12 mmol) in anhydrous acetonitrile (50 mL), add potassium carbonate (2.5 g, 18 mmol).

  • Slowly add a solution of 4-bromobenzyl bromide (2.5 g, 10 mmol) in anhydrous acetonitrile (20 mL) to the mixture at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the solid potassium salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining salts and unreacted 1,4-diazepane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

Method B: Reductive Amination
  • To a solution of 1,4-diazepane (1.0 g, 10 mmol) in dichloromethane (50 mL), add 4-bromobenzaldehyde (1.85 g, 10 mmol).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (2.54 g, 12 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

Mechanistic Insights: Visualizing Side Reactions

The following diagrams illustrate the desired reaction pathways and the formation of common side products.

N-Alkylation Pathway and Side Reactions

N_Alkylation Diazepane 1,4-Diazepane DesiredProduct 1-(4-Bromobenzyl)-1,4-diazepane (Desired Product) Diazepane->DesiredProduct Mono-alkylation Bromobenzyl 4-Bromobenzyl Halide DiSubstituted 1,4-bis(4-Bromobenzyl)-1,4-diazepane (Over-alkylation) DesiredProduct->DiSubstituted Second Alkylation QuaternarySalt Quaternary Ammonium Salt DiSubstituted->QuaternarySalt Quaternization

Caption: N-Alkylation pathway and potential over-alkylation side products.

Reductive Amination Pathway and Side Reactions

Reductive_Amination Diazepane 1,4-Diazepane Imine Intermediate Imine/Aminal Diazepane->Imine + 4-Bromobenzaldehyde Bromobenzaldehyde 4-Bromobenzaldehyde Bromobenzaldehyde->Imine DesiredProduct 1-(4-Bromobenzyl)-1,4-diazepane (Desired Product) Imine->DesiredProduct Reduction UnreactedAldehyde Unreacted Aldehyde/Side Products Imine->UnreactedAldehyde Incomplete Reduction DiSubstituted 1,4-bis(4-Bromobenzyl)-1,4-diazepane (Over-alkylation) DesiredProduct->DiSubstituted Further Reductive Amination

Caption: Reductive amination pathway and potential side reactions.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Zenner, A., Steinmetzer, J., Ueberschaar, N., Freesmeyer, M., Weigand, W., & Greiser, J. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. R. Soc. Open Sci., 11(7), 240293. [Link][1][2][3][4]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Hofmann, A. W. (1851). Researches into the molecular constitution of the organic bases. Philosophical Transactions of the Royal Society of London, 141, 357-398. [Link]

Sources

Technical Support Center: Purification of 1-(4-Bromobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Bromobenzyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to streamline your workflow and enhance the purity of your final product.

Introduction

1-(4-Bromobenzyl)-1,4-diazepane is a crucial building block in the synthesis of various pharmacologically active compounds, notably as an intermediate in the production of the insomnia therapeutic, Suvorexant.[1] The presence of two nitrogen atoms within the diazepane ring imparts basic properties to the molecule, which can be both an advantage and a challenge during purification. This guide will address common issues related to its purification, drawing from established chemical principles and analogous compound behaviors.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of 1-(4-Bromobenzyl)-1,4-diazepane, providing potential causes and actionable solutions.

Problem 1: The crude product shows multiple spots on TLC, even after aqueous workup.
  • Potential Cause 1: Unreacted Starting Materials. The most common impurities are likely unreacted 1,4-diazepane and 4-bromobenzaldehyde from the initial reductive amination reaction.

  • Solution 1: Acid-Base Extraction. Leverage the basicity of the diazepane nitrogens. An acidic wash can protonate the desired product and any unreacted 1,4-diazepane, pulling them into the aqueous layer and leaving non-basic impurities like 4-bromobenzaldehyde in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the purified product.[2]

    Experimental Protocol 1: Acid-Base Extraction

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times.

    • Combine the acidic aqueous layers. The desired product and unreacted 1,4-diazepane are now in this layer as their hydrochloride salts.

    • Cool the aqueous layer in an ice bath and basify with a strong base, such as 2M sodium hydroxide (NaOH), until the pH is >10.

    • Extract the basified aqueous layer with the same organic solvent (ethyl acetate or DCM) multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the purified product.

  • Potential Cause 2: Formation of Dialkylated Byproducts. In some reductive amination reactions involving diazepanes, the formation of mono-, di-, and tri-alkylated products can occur.[3] In this case, a di-benzylated byproduct might be present.

  • Solution 2: Flash Column Chromatography. Silica gel chromatography is a reliable method to separate compounds with different polarities. The desired mono-benzylated product will have a different polarity compared to the di-benzylated byproduct and any remaining starting materials.

    Data Presentation: TLC Solvent System Screening
Solvent System (v/v)Typical Rf of 1-(4-Bromobenzyl)-1,4-diazepaneObservations
100% Ethyl Acetate~0.1-0.2Good starting point, but may need a more polar co-solvent.
95:5 DCM:Methanol~0.3-0.4Often provides good separation from less polar byproducts.
90:10:1 DCM:Methanol:Ammonium Hydroxide~0.4-0.5The addition of a basic modifier can reduce tailing of the amine on the silica gel.
Problem 2: The product oils out during recrystallization.
  • Potential Cause: Improper Solvent Choice or Supersaturation. The compound may be too soluble in the chosen solvent, or the solution may be too concentrated, leading to the separation of a liquid phase (oiling out) instead of crystal formation.

  • Solution: Systematic Solvent Screening and Controlled Cooling. A two-solvent system is often effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, should promote crystal growth.[2]

    Data Presentation: Common Recrystallization Solvent Pairs
"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)Comments
Acetonen-HexaneA common and effective pair for moderately polar compounds.[2]
Tetrahydrofuran (THF)n-HexaneAnother generally useful solvent combination.[2]
EthanolWaterSuitable for polar compounds; the product should be sparingly soluble in water.[2]
Ethyl Acetaten-HexaneCan be effective but may require careful optimization.[2]
Problem 3: Low recovery after purification.
  • Potential Cause 1: Product Loss During Extractions. Multiple extractions can lead to cumulative losses, especially if the product has some solubility in the aqueous phase even after basification.

  • Solution 1: Back-Extraction. After the initial extraction of the basified aqueous layer, perform a "back-extraction" of the organic layers with a small amount of fresh basic water to recover any dissolved product.

  • Potential Cause 2: Degradation on Silica Gel. Amines can sometimes interact strongly with the acidic silica gel, leading to streaking on the column and incomplete recovery.

  • Solution 2: Deactivating the Silica Gel. Treat the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 1% v/v in the eluent), to neutralize the acidic sites and improve the recovery of the basic product.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 1-(4-Bromobenzyl)-1,4-diazepane?

A1: The pure compound is typically a solid with a reported melting point in the range of 56-58 °C.

Q2: How can I best monitor the purity of my fractions during column chromatography?

A2: Thin-layer chromatography (TLC) is the most common method. Use a suitable developing solvent system (see the table in Problem 1). After running the TLC plate, you can visualize the spots using a UV lamp (the bromobenzyl group is UV active) and/or by staining with a potassium permanganate solution, which reacts with the amine groups.

Q3: Is 1-(4-Bromobenzyl)-1,4-diazepane stable to heat?

Q4: Can I use reverse-phase HPLC for purification?

A4: Yes, reverse-phase HPLC is a powerful technique for purifying compounds like this, especially on a smaller scale or for achieving very high purity. A typical mobile phase would consist of a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

Q5: My NMR spectrum shows some residual solvent peaks after purification. How can I remove them?

A5: If the residual solvent is volatile (e.g., ethyl acetate, hexane, DCM), you can often remove it by dissolving the product in a small amount of a low-boiling solvent like DCM and re-concentrating it under high vacuum. For higher boiling solvents, co-evaporation with a lower-boiling solvent can be effective.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of 1-(4-Bromobenzyl)-1,4-diazepane, incorporating the troubleshooting steps discussed above.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Product from Reductive Amination Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Removes non-basic impurities Column_Chromatography Flash Column Chromatography Acid_Base->Column_Chromatography Separates by polarity Recrystallization Recrystallization Column_Chromatography->Recrystallization Final polishing step Final_Product Pure 1-(4-Bromobenzyl) -1,4-diazepane Recrystallization->Final_Product

Caption: A typical purification workflow for 1-(4-Bromobenzyl)-1,4-diazepane.

References

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Identification, synthesis and strategy for minimization of potential impurities in the synthesis of suvorexant. ResearchGate. URL: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. URL: [Link]

  • Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. National Institutes of Health. URL: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. URL: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-(4-Bromobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromobenzyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol to help you optimize your reaction yield and purity. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 1-(4-Bromobenzyl)-1,4-diazepane?

The synthesis of 1-(4-Bromobenzyl)-1,4-diazepane is a classic example of a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) reaction.[1][2] In this reaction, the lone pair of electrons on one of the nitrogen atoms of the 1,4-diazepane ring acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide (or a similar alkyl halide). The bromide ion is displaced as a leaving group, forming a new carbon-nitrogen bond.

Q2: Why is mono-alkylation challenging in this synthesis, and what is the major byproduct?

The primary challenge in this synthesis is achieving selective mono-N-alkylation. Since 1,4-diazepane is a cyclic diamine with two secondary amine groups, it can react with the alkylating agent twice. The major byproduct is the dialkylated species, 1,4-bis(4-bromobenzyl)-1,4-diazepane. Over-alkylation is a common issue in amine alkylations.[1] Once the first nitrogen is alkylated, the second nitrogen can still react with another molecule of 4-bromobenzyl bromide.

Q3: How does the choice of base influence the reaction?

A base is typically used to deprotonate the secondary amine of 1,4-diazepane, which increases its nucleophilicity and facilitates the reaction.[3][4][5][6] The choice of base is critical. A strong, non-nucleophilic base is often preferred to avoid competing reactions.[7] Inorganic bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are commonly used. The stoichiometry of the base is also important; using an excess of a strong base can lead to side reactions like the elimination of HBr from the 4-bromobenzyl bromide.

Q4: What is the ideal solvent for this reaction?

For SN2 reactions, polar aprotic solvents are generally the best choice.[8][9][10] Solvents like acetonitrile (MeCN), dimethylformamide (DMF), or acetone are ideal because they can dissolve the reactants but do not significantly solvate the amine nucleophile.[8][9] This leaves the nucleophile "free" and highly reactive towards the electrophile. Polar protic solvents, such as ethanol or water, should be avoided as they can form hydrogen bonds with the amine, creating a solvent shell that reduces its nucleophilicity and slows down the reaction.[8][9][10]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-(4-Bromobenzyl)-1,4-diazepane and provides actionable solutions.

Low or No Product Yield
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended time, consider increasing the reaction temperature or allowing the reaction to stir for a longer period. Ensure your reagents, especially the 1,4-diazepane and 4-bromobenzyl bromide, are pure and dry.
Poor Nucleophilicity of the Amine If no base is used, the equilibrium may not favor the reaction. In the absence of a base, the amine is less nucleophilic.Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to the reaction mixture. The base will deprotonate the amine, increasing its nucleophilicity.
Decomposition of Reactants or Products Prolonged heating at high temperatures can lead to the decomposition of the starting materials or the desired product.If you observe the formation of dark-colored byproducts, consider running the reaction at a lower temperature for a longer duration.[11]
Formation of Significant Byproducts
Potential Cause Explanation Recommended Solution
Dialkylation (Formation of 1,4-bis(4-bromobenzyl)-1,4-diazepane) This is the most common side reaction. The mono-alkylated product can react again with the alkylating agent.To favor mono-alkylation, use a molar excess of 1,4-diazepane relative to 4-bromobenzyl bromide (e.g., a 2:1 to 5:1 ratio). This ensures that the alkylating agent is more likely to encounter an unreacted diamine molecule.
Elimination (Formation of 4-bromostyrene) Under strongly basic conditions, 4-bromobenzyl bromide can undergo an E2 elimination reaction to form 4-bromostyrene.[12]Use a mild, non-nucleophilic base like potassium carbonate. Avoid strong bases like sodium hydroxide or potassium tert-butoxide, especially at elevated temperatures.
Quaternization The tertiary amine product can be further alkylated to form a quaternary ammonium salt.[1]This is more likely to occur if the reaction is run for an extended period with an excess of the alkylating agent. Control the stoichiometry and monitor the reaction progress closely.

Experimental Protocol: Synthesis of 1-(4-Bromobenzyl)-1,4-diazepane

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 1,4-Diazepane

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 1,4-diazepane (3.0 equivalents) in anhydrous acetonitrile (MeCN).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (3.0 equivalents) to the solution.

  • Addition of Alkylating Agent: In a separate flask, dissolve 4-bromobenzyl bromide (1.0 equivalent) in anhydrous MeCN. Add this solution dropwise to the stirred suspension of 1,4-diazepane and K₂CO₃ at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for MeCN) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol eluent system).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and rinse the solid with MeCN.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic impurities.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol, can be effective in separating the desired mono-alkylated product from unreacted starting materials and the dialkylated byproduct.

Visualizing the Process

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 1,4-Diazepane 4-Bromobenzyl Bromide K₂CO₃ Acetonitrile setup Combine Diazepane and K₂CO₃ in MeCN reagents->setup addition Add 4-Bromobenzyl Bromide Solution setup->addition reflux Reflux for 4-6 hours addition->reflux filter Filter and Concentrate reflux->filter extract DCM Extraction & Washes filter->extract dry Dry and Concentrate extract->dry chromatography Silica Gel Column Chromatography dry->chromatography product 1-(4-Bromobenzyl)-1,4-diazepane chromatography->product

Caption: Experimental workflow for the synthesis of 1-(4-Bromobenzyl)-1,4-diazepane.

Troubleshooting_Flowchart cluster_yield Yield Issues cluster_byproducts Byproduct Issues start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes dialkylation Dialkylation? start->dialkylation No, but byproducts check_reagents Check Reagent Purity incomplete_rxn->check_reagents Yes increase_time_temp Increase Time/Temp check_reagents->increase_time_temp add_base Add Base increase_time_temp->add_base elimination Elimination? dialkylation->elimination No use_excess_diamine Use Excess Diamine dialkylation->use_excess_diamine Yes use_mild_base Use Milder Base elimination->use_mild_base Yes

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

  • Quora. (2018). What is the effect of solvent on SN2?[Link]

  • MedChemComm. (n.d.). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. RSC Publishing. [Link]

  • PubMed. (2006). Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

  • ResearchGate. (2023). (PDF) Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. [Link]

  • YouTube. (2014). Solvent Effects on Sn2 Reactions. [Link]

  • ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models. [Link]

  • Chemistry LibreTexts. (2014). 8.2: Factors That Affect SN2 Reactions. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Google Patents. (n.d.). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • PubMed. (2015). Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. [Link]

  • Royal Society Publishing. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

  • PubChem. (n.d.). 1-(4-Bromobenzyl)-1,4-diazepane. [Link]

  • PubMed. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

  • Google Patents. (n.d.). US5466799A - Synthesis of benzodiazepines.
  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (n.d.). [Link]

  • ResearchGate. (n.d.). Iridium-catalyzed N-alkylation of diamines with glycerol. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • PubMed. (n.d.). Synthesis and biological studies of N-alkylated cyclic diamines. [Link]

  • Google Patents. (n.d.). EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists.
  • Royal Society Publishing. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

  • MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]

  • National Institutes of Health. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

  • Google Patents. (n.d.).
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • National Institutes of Health. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. [Link]

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Technical Support Center: Troubleshooting N-alkylation of 1,4-Diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 1,4-diazepane. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of N-substituted 1,4-diazepane derivatives, providing in-depth troubleshooting strategies and detailed experimental protocols. Our approach is rooted in mechanistic principles to empower you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of 1,4-diazepane is giving me a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-alkylated product?

A1: Achieving mono-selectivity is a common challenge due to the comparable reactivity of the two secondary amine groups. In fact, the initial mono-alkylated product can sometimes be more nucleophilic than the starting diazepane, leading to rapid formation of the di-alkylated species[1]. Key strategies to favor mono-alkylation include:

  • Using a protecting group: Temporarily blocking one nitrogen with a protecting group, such as a tert-butyloxycarbonyl (Boc) group, is the most robust method to ensure mono-alkylation.

  • Controlling stoichiometry: Using a significant excess of 1,4-diazepane relative to the alkylating agent can statistically favor mono-alkylation. However, this may lead to challenging purifications.

  • Alternative alkylation methods: Reductive amination can sometimes offer better control over mono-alkylation compared to alkylation with alkyl halides.

Q2: I am observing very low or no conversion in my N-alkylation reaction. What are the likely causes?

A2: Low conversion can stem from several factors:

  • Insufficiently reactive alkylating agent: Alkyl chlorides are less reactive than bromides and iodides. For less reactive halides, consider adding a catalytic amount of sodium iodide to facilitate an in-situ Finkelstein reaction.

  • Inappropriate base or solvent: The choice of base and solvent is critical. A base that is too weak may not sufficiently deprotonate the amine, while poor solubility of reagents in the chosen solvent can hinder the reaction.

  • Low reaction temperature: While higher temperatures can lead to side reactions, some N-alkylations require sufficient thermal energy to proceed at a reasonable rate.

Q3: How can I completely alkylate both nitrogen atoms to synthesize a symmetrical N,N'-disubstituted 1,4-diazepane?

A3: To favor di-alkylation, you should use at least two equivalents of the alkylating agent and a suitable base to neutralize the generated acid. Driving the reaction to completion might require elevated temperatures and longer reaction times. Monitoring the reaction by TLC or LC-MS is crucial to ensure the disappearance of the mono-alkylated intermediate.

Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to specific problems you may encounter.

Guide 1: Low Yield and Incomplete Conversion

Problem: "My reaction has stalled, and I have a significant amount of unreacted 1,4-diazepane remaining."

Root Cause Analysis and Solutions:

  • Q: Is your alkylating agent reactive enough?

    • A: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish.

      • Troubleshooting Protocol: Add 0.1 equivalents of sodium iodide (NaI) or potassium iodide (KI) to your reaction mixture. This will generate the more reactive alkyl iodide in situ.

  • Q: Are your base and solvent compatible and effective?

    • A: The base must be strong enough to deprotonate the amine (or the ammonium salt formed during the reaction), but not so strong as to cause side reactions with your solvent or alkylating agent. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N). Polar aprotic solvents like DMF, acetonitrile (MeCN), and DMSO are often effective as they can dissolve the amine salt intermediates.

      • Expert Insight: Cesium carbonate is known to enhance the rate of N-alkylation and can sometimes improve selectivity for mono-alkylation[2][3].

  • Q: Are your reagents soluble at the reaction temperature?

    • A: Poor solubility of either the diazepane starting material or the base can significantly slow down the reaction.

      • Troubleshooting Step: Visually inspect your reaction mixture. If you see a large amount of undissolved solid, consider switching to a solvent in which your reagents are more soluble, or gently increasing the temperature.

Guide 2: Poor Selectivity (Mono- vs. Di-alkylation)

Problem: "I am trying to make a mono-substituted 1,4-diazepane, but I always get a significant amount of the di-substituted product, making purification difficult."

Root Cause Analysis and Solutions:

The core of this issue is that the mono-alkylated 1,4-diazepane is often as reactive, or even more so, than the starting material[1].

  • Q: Have you considered using a protecting group?

    • A: This is the most reliable strategy for achieving selective mono-alkylation. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under many alkylation conditions and can be easily removed later.

      • Workflow:

        • Protect one of the nitrogen atoms of 1,4-diazepane with a Boc group.

        • Perform the N-alkylation on the remaining free secondary amine.

        • Remove the Boc group under acidic conditions.

G cluster_workflow Mono-Alkylation Workflow using Protection Start Start Protect Mono-Boc Protection of 1,4-Diazepane Alkylate N-Alkylation of Protected Diazepane Deprotect Boc Deprotection Product Pure Mono-alkylated Product

  • Q: Can I achieve mono-selectivity without a protecting group?

    • A: Yes, although it can be more challenging.

      • Stoichiometry Control: Use a large excess of 1,4-diazepane (e.g., 5-10 equivalents) relative to your alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material over the mono-alkylated product. The downside is the need to separate your product from a large amount of unreacted starting material.

      • Slow Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) to a solution of the diazepane and base can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of di-alkylation.

Guide 3: Alternative Methodologies - Reductive Amination

Problem: "My alkylating agent is sensitive, or I am still struggling with over-alkylation using alkyl halides. Is there another way?"

A: Reductive amination is an excellent alternative that often provides higher yields and better selectivity for mono-alkylation[1]. This two-step, one-pot process involves the formation of an iminium ion intermediate, followed by its reduction.

G cluster_reductive_amination Reductive Amination Pathway Reactants 1,4-Diazepane + Aldehyde/Ketone Imine Iminium Ion Intermediate Reduction Reduction Product N-alkylated Product

  • Q: Which reducing agent should I use?

    • A: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice. It is mild and selective for the iminium ion over the starting aldehyde or ketone, allowing for a one-pot procedure. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful pH control. Sodium borohydride (NaBH₄) can also be used, but the carbonyl compound must be allowed to react with the amine to form the imine before the reducing agent is added, as NaBH₄ can reduce the carbonyl group directly[4][5].

  • Q: My reductive amination is not working well. What can I do?

    • A:

      • Imine Formation: Ensure the imine/iminium ion is forming. This step can sometimes be facilitated by the addition of a catalytic amount of acetic acid or by using a dehydrating agent like molecular sieves.

      • Reducing Agent Activity: Ensure your reducing agent is not old or deactivated. It is often best to use a freshly opened bottle.

      • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃.

Experimental Protocols

Protocol 1: Mono-Boc Protection of 1,4-Diazepane

This protocol is a reliable method for preparing the mono-protected intermediate, which is crucial for selective mono-alkylation.

  • Reaction Setup:

    • Dissolve 1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM) or methanol (MeOH) in a round-bottom flask at 0 °C (ice bath).

    • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in the same solvent.

  • Reaction:

    • Slowly add the Boc₂O solution to the stirred solution of 1,4-diazepane over 1-2 hours.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting material and the formation of the mono-Boc product.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting residue can often be purified by flash column chromatography on silica gel (using a gradient of DCM/MeOH or DCM/MeOH with a small percentage of ammonium hydroxide to prevent streaking) to yield tert-butyl 1,4-diazepane-1-carboxylate.

Protocol 2: N-Alkylation of Mono-Boc-1,4-Diazepane
  • Reaction Setup:

    • Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous acetonitrile (MeCN) or dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

    • Add the alkylating agent (R-X, 1.1 eq).

  • Reaction:

    • Stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkylating agent.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Filter off the inorganic base and wash with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-alkylated, Boc-protected product.

Protocol 3: Boc Deprotection
  • Reaction Setup:

    • Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C.

  • Reaction:

    • Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M, 5-10 eq) dropwise.

    • Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS)[6].

  • Work-up:

    • Concentrate the reaction mixture in vacuo.

    • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >10.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final mono-alkylated 1,4-diazepane.

Data Summary Table

The choice of reaction conditions can significantly influence the outcome of the N-alkylation. The following table provides a general guide.

Parameter Condition/Reagent Expected Outcome & Rationale
Alkylating Agent R-I > R-Br > R-ClHigher reactivity with iodide and bromide leads to faster reactions but may increase the risk of over-alkylation[1].
Base K₂CO₃, Cs₂CO₃, Et₃N, DBUA non-nucleophilic base is required to neutralize the HX byproduct. Cs₂CO₃ can enhance reactivity and selectivity[2].
Solvent DMF, MeCN, DMSO, THFPolar aprotic solvents are generally preferred as they solvate the intermediate salts and promote Sₙ2 reactions.
Temperature Room Temp to 80 °CHigher temperatures increase reaction rates but can also promote di-alkylation and side reactions.
Stoichiometry Large excess of diazepaneStatistically favors mono-alkylation but complicates purification.
Alternative Method Reductive AminationOften provides better control for mono-alkylation and avoids the use of reactive alkyl halides[4][5].

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • (2023). Synthetic Methods for Alkyl Amines.
  • Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • (2024).
  • (2025).
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
  • (2014). Iridium-catalyzed N-alkylation of diamines with glycerol.
  • (2011). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm.
  • (2025). Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry.
  • (2021). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. MDPI.
  • Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Publishing. [Link]

  • (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
  • (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI.
  • Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. [Link]

  • (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.
  • Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. ACS Publications. [Link]

  • (2025).
  • (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. MilliporeSigma.
  • (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
  • (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. PubMed.
  • (2025).
  • (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.
  • (2015). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • (2021).
  • Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Publishing.
  • Salvatore, R. N., et al. (2001).
  • (2025). ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids.
  • (2016).
  • (2025). Introduction of Functional Groups into Peptides via N -Alkylation.
  • (2019).

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Technical Support Center: 1,4-Diazepane Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Achieving Selective Mono-Alkylation and Troubleshooting Di-Alkylation

Welcome to the Technical Support Center for 1,4-diazepane chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. As a Senior Application Scientist, I've compiled this resource to address one of the most common challenges encountered in the lab: the selective mono-N-alkylation of 1,4-diazepane and the prevention of undesired di-alkylation. This center provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your synthetic goals with precision and confidence.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-alkylation of 1,4-diazepane. Each issue is followed by an analysis of potential causes and actionable steps to resolve the problem.

Issue 1: My reaction is producing predominantly the di-alkylated product. How can I favor mono-alkylation?

This is the most frequent challenge. The two secondary amine groups in 1,4-diazepane have similar nucleophilicity, and once the first alkylation occurs, the resulting mono-alkylated product is still reactive and can compete with the starting material for the alkylating agent.

Root Cause Analysis & Corrective Actions:

  • Kinetic vs. Thermodynamic Control: At its core, this is a selectivity issue that can often be managed by understanding and manipulating the reaction conditions to favor either the kinetic or thermodynamic product. Di-alkylation is often the thermodynamically more stable product. To favor the mono-alkylated (often the kinetic) product, milder conditions and shorter reaction times are generally preferred.[1][2][3]

  • Stoichiometry and Reagent Addition:

    • Incorrect Stoichiometry: Using an excess of the alkylating agent will invariably lead to a higher proportion of the di-alkylated product.

    • Solution: Use the 1,4-diazepane as the limiting reagent, with a slight excess of the alkylating agent (e.g., 1.1 to 1.2 equivalents). Alternatively, and often more effectively, use a significant excess of the diamine relative to the alkylating agent. This ensures that the electrophile is more likely to encounter an unreacted diazepane molecule than a mono-alkylated one. However, this will require a more rigorous purification to remove the unreacted starting material.

  • Reaction Concentration and Temperature:

    • High Concentration/Temperature: High concentrations and elevated temperatures increase the probability of multiple alkylation events.

    • Solution:

      • Dilution: Perform the reaction under more dilute conditions. This decreases the frequency of molecular collisions, reducing the chance of the mono-alkylated intermediate reacting further.

      • Low Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C). This reduces the reaction rate and can enhance selectivity, favoring the kinetic product (mono-alkylation).[4][5]

  • Solvent Effects: The choice of solvent can influence the relative reactivity of the amine groups.

    • Solution: Experiment with different solvents. Aprotic solvents like THF, DCM, or acetonitrile are common. The solvent can affect the solubility of intermediates and the transition state energies for the first and second alkylation steps.[6]

Workflow for Direct Mono-Alkylation

start Start: Direct Alkylation Goal (Mono-substituted 1,4-diazepane) reagent Reagents: 1,4-Diazepane Alkyl Halide (RX) Base (e.g., K2CO3, Et3N) start->reagent conditions Initial Conditions: - High Dilution - Low Temperature (0 °C) - Diazepane in excess (2-3 eq.) reagent->conditions monitor Monitor Reaction (TLC/LC-MS) conditions->monitor outcome Reaction Outcome? monitor->outcome success Success: Mono-alkylated product is major outcome->success Yes failure Failure: Significant di-alkylation outcome->failure No troubleshoot Troubleshooting: - Further decrease temperature - Slower addition of alkyl halide - Change base or solvent failure->troubleshoot protect Consider Alternative: Protecting Group Strategy failure->protect troubleshoot->monitor

Caption: Decision workflow for direct mono-alkylation.

Issue 2: I am struggling to separate the mono-alkylated product from the di-alkylated product and the starting material.

The similar polarities of these three compounds can make chromatographic purification challenging.

Troubleshooting Steps:

  • Column Chromatography Optimization:

    • Stationary Phase: Standard silica gel is often effective.

    • Mobile Phase: A gradient elution is typically necessary. Start with a less polar eluent system (e.g., dichloromethane or ethyl acetate in hexanes) and gradually increase the polarity by adding methanol. A common gradient is from 100% DCM to a DCM/MeOH mixture (e.g., 9:1 or 8:2). Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) to the mobile phase can prevent the amines from tailing on the silica gel, leading to better separation.

    • Fraction Analysis: Collect small fractions and analyze them carefully by TLC or LC-MS to identify the pure fractions of each component. The elution order on silica is typically di-alkylated product (least polar), followed by the mono-alkylated product, and finally the unreacted 1,4-diazepane (most polar).

  • Alternative Purification Techniques:

    • Acid/Base Extraction: If there is a significant amount of unreacted starting material, you can perform an acid wash to protonate the diamine and pull it into the aqueous layer, although the mono-alkylated product may also be extracted. Careful pH control is necessary.

    • Crystallization: If your mono-alkylated product is a solid, crystallization or recrystallization can be an effective purification method. Try various solvent systems to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable strategy to guarantee selective mono-alkylation of 1,4-diazepane?

For the highest selectivity and most reproducible results, a protecting group strategy is the gold standard. This involves a three-step process:

  • Mono-protection: Selectively protect one of the nitrogen atoms, most commonly with a tert-butyloxycarbonyl (Boc) group.

  • Alkylation: Alkylate the remaining free secondary amine.

  • Deprotection: Remove the protecting group to yield the desired mono-alkylated product.

This approach avoids the statistical mixture that can result from direct alkylation.[7]

Q2: How do I perform a selective mono-Boc protection of 1,4-diazepane?

A highly effective method involves the in-situ formation of the mono-hydrochloride salt of the diamine. By adding one equivalent of acid, one amine is protonated and deactivated, allowing the other to be selectively protected by the di-tert-butyl dicarbonate (Boc₂O).[8][9]

Reagent/ParameterRecommendationRationale
Diamine 1,4-Diazepane1.0 equivalent
Acid 1.0 equivalent of HCl (e.g., from a standardized solution or generated in situ from Me₃SiCl)Protonates one amine, reducing its nucleophilicity and directing the reaction.[10]
Protecting Agent 1.0 equivalent of Di-tert-butyl dicarbonate (Boc₂O)Reacts with the more nucleophilic free amine.
Solvent Methanol or a Methanol/Water mixtureGood solubility for the diamine salt and the reagents.[8]
Temperature 0 °C to Room TemperatureControlled reaction rate to enhance selectivity.

Q3: What are the best conditions for deprotecting the N-Boc group?

The Boc group is acid-labile and can be removed under various acidic conditions. The choice depends on the acid sensitivity of the rest of your molecule.

MethodReagents & SolventTemperature & TimeKey Considerations
TFA/DCM Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% TFA)0 °C to RT, 1-4 hoursHighly effective and common. TFA is volatile and corrosive. The product is obtained as a TFA salt, which can sometimes be oily.[11][12]
HCl in Dioxane 4M HCl in 1,4-Dioxane0 °C to RT, 1-4 hoursOften yields a crystalline hydrochloride salt, which is easier to handle and purify by filtration.[11][13]

Q4: Can I use reductive amination for selective mono-alkylation?

Yes, reductive amination is an excellent and often milder alternative to alkylation with alkyl halides. It involves reacting the diamine with an aldehyde or ketone in the presence of a reducing agent.

To favor mono-alkylation:

  • Use approximately one equivalent of the carbonyl compound.

  • The reaction can be performed stepwise (form the imine/enamine first, then reduce) or in one pot.[10][14]

  • Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB). STAB is often preferred as it is milder and can be used in one-pot procedures.[14]

Strategic Overview: Mono-Alkylation Pathways

cluster_0 Direct Alkylation cluster_1 Protecting Group Strategy (Recommended) cluster_2 Reductive Amination a1 1,4-Diazepane + RX (Control Stoichiometry) a2 Mixture of Mono- & Di-alkylated (Purification Challenge) a1->a2 b1 1. Mono-Boc Protection b2 2. Alkylation (RX or Reductive Amination) b1->b2 b3 3. Deprotection b2->b3 b4 Pure Mono-alkylated Product b3->b4 c1 1,4-Diazepane + RCHO (1 equivalent) c2 Mono-alkylated Product c1->c2 start Goal: Mono-alkylated 1,4-Diazepane start->a1 Direct Route start->b1 Selective Route start->c1 Alternative Route

Caption: Comparison of synthetic routes to mono-alkylated 1,4-diazepane.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 1,4-Diazepane

This protocol is adapted from established methods for the selective protection of symmetrical diamines.[8][9]

Materials:

  • 1,4-Diazepane

  • Methanol

  • Hydrochloric Acid (e.g., 4M in Dioxane or generated in situ)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Hydroxide solution (e.g., 2N)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 1,4-diazepane (1.0 eq.) in methanol (approx. 0.5 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of HCl (1.0 eq.) in methanol or dioxane. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the mono-hydrochloride salt.

  • To this mixture, add a solution of Boc₂O (1.0 eq.) in methanol dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and basify to a pH > 10 with a cold NaOH solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-1,4-diazepane.

  • The product can be purified by column chromatography if necessary (Silica gel, DCM/MeOH gradient).

Protocol 2: Alkylation of N-Boc-1,4-Diazepane

Materials:

  • N-Boc-1,4-diazepane (from Protocol 1)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq.)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (1.5-2.0 eq.)

  • Solvent (e.g., Acetonitrile or DMF)

Procedure:

  • To a solution of N-Boc-1,4-diazepane (1.0 eq.) in your chosen solvent, add the base.

  • Add the alkyl halide and stir the mixture at room temperature (or heat gently if the halide is unreactive) until the reaction is complete by TLC/LC-MS.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The residue can be taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-alkyl-N'-Boc-1,4-diazepane. Purify by column chromatography if needed.

Protocol 3: N-Boc Deprotection

Materials:

  • N-alkyl-N'-Boc-1,4-diazepane (from Protocol 2)

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the N-alkyl-N'-Boc-1,4-diazepane in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC/LC-MS.

  • Upon completion, the product hydrochloride salt may precipitate. Diethyl ether can be added to facilitate further precipitation.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the pure mono-alkylated 1,4-diazepane as its hydrochloride salt.

  • If the free base is required, dissolve the salt in water, basify with NaOH or K₂CO₃, and extract with an organic solvent.

References

  • BenchChem. (2025). Application Notes: Boc Deprotection Methods for 1-N-Boc-3-Isopropyl-1,4-diazepane.
  • Zenner, A., Steinmetzer, J., Ueberschaar, N., Freesmeyer, M., Weigand, W., & Greiser, J. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293.
  • Ha, H.-J., Lee, D. W., & Park, G.-S. (2007). Selective Mono-BOC Protection of Diamines.
  • Hancu, G., Gáspár, A., & Gyéresi, Á. (2007). Separation of 1,4-benzodiazepines by micellar elektrokinetic capillary chromatography. Journal of Biochemical and Biophysical Methods, 69(3), 251–259.
  • Templ, J., & Schnürch, M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205.
  • Zhan, Z., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.
  • Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. R Soc Open Sci, 11(7), 240293.
  • Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines.
  • Sigma-Aldrich. MRT - Mono-Boc-Protection of Diamines.
  • Gaber, S., et al. (2019). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. In Computer Aided Chemical Engineering (Vol. 46, pp. 793-798). Elsevier.
  • Various Authors. (Year). Synthetic methods for 1,3-diamines.
  • Various Authors. (Year). Strategies for the C−H alkylation of cyclic aldimines.
  • Xu, Q., et al. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 18(14), 3940-3944.
  • Reddit User Discussion. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. r/Chempros.
  • Wikipedia. (Last edited date). Thermodynamic and kinetic reaction control.
  • Reddit User Discussion. (2023). Boc De-protection. r/Chempros.
  • Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines.
  • ACS GCI Pharmaceutical Roundtable.
  • Iranpoor, N., et al. (Year).
  • Kol, M., et al. (Year). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron.
  • Westin, J. Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
  • Sajiki, H., & Hirota, K. (Year). Strategy for the controlled N,N-dialkylation by sequential mono-alkylation of a primary amine...
  • Various Authors. (Year). Protective group-free synthesis of new chiral diamines via direct azidation of 1,1-diaryl-2-aminoethanols. RSC Publishing.
  • Rodi, Y. K. (2023). 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Journal of Moroccan Chemistry.
  • Various Authors. (2009). Synthesis of Selectively Mono-N-Arylated Aliphatic Diamines via Iridium-Catalyzed Amine Alkylation.
  • Organic Chemistry Portal.
  • Xiong, X.-Q., et al. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Chemistry & Biodiversity, 4(1), 43-51.
  • Tarasevich, V. A., & Kozlov, N. G. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 288.
  • Li, H., et al. (2024).
  • European Patent Office. (2023). NOVEL CURING AGENTS FOR EPOXY SYSTEMS. EP 4219585 A1.
  • Hawker, C. J., et al. (2022). Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. Accounts of Chemical Research, 55(21), 3045-3056.
  • Li, H., et al. (2024).
  • Various Authors. (2015). Chemoselective Alkylation for Diversity-Oriented Synthesis of 1,3,4-Benzotriazepin-2-ones... Organic Letters, 17(24), 6046-6049.
  • Various Authors. (Year). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives... Organic & Biomolecular Chemistry.
  • Various Authors. (Year). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition... Organic & Biomolecular Chemistry.
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  • Various Authors. (Year). Regioselective N-alkylation of the 1H-indazole scaffold... Beilstein Journal of Organic Chemistry.
  • Mero, A., et al. (2022). Chromatographic separation of glycated peptide isomers derived from glucose and fructose. Analytical and Bioanalytical Chemistry, 414(24), 7015-7025.
  • Various Authors. (Year). para-Selective radical alkylation of pyridines with diacyl peroxides and peresters. Organic Chemistry Frontiers.

Sources

Technical Support Center: Enhancing Reductive Amination for 1,4-Diazepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-diazepanes via reductive amination. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial transformation. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is key to advancing many research programs.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge needed to troubleshoot and improve your reaction efficiency.

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group and an amine into a more substituted amine through an imine intermediate.[2] While powerful, the reaction presents unique challenges when applied to the synthesis of 1,4-diazepanes due to the presence of multiple reactive nitrogen atoms and the potential for complex product mixtures.[3][4] This guide provides field-proven insights to navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction suffers from low or no yield of the desired 1,4-diazepane. What are the likely causes and how can I fix it?

Low conversion is a frequent issue that can often be traced back to the initial imine-forming step, which is a reversible equilibrium.[2][5]

Possible Cause 1: Inefficient Imine/Iminium Ion Formation The equilibrium between the carbonyl compound, the diamine, and the resulting imine may not favor the product. Without a sufficient concentration of the imine, the subsequent reduction step cannot proceed efficiently.

  • Solution A: Catalyze the Reaction. Add a catalytic amount of a weak acid, such as acetic acid (typically 0.1 eq.). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[5]

  • Solution B: Remove Water. The formation of an imine from a carbonyl and an amine releases one equivalent of water.[2] To drive the equilibrium toward the imine, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before introducing the reducing agent.[5]

Possible Cause 2: Inactive Reducing Agent Borohydride reagents can degrade over time, especially if improperly stored.

  • Solution: Test your reducing agent on a simple, reliable substrate (e.g., reducing benzaldehyde to benzyl alcohol) to confirm its activity before committing it to your main reaction.[6]

Possible Cause 3: Competing Side Reactions The starting materials or the diazepane product may be unstable under the reaction conditions, leading to decomposition or undesired side reactions.

  • Solution: Perform the reaction at a lower temperature and monitor the progress closely to minimize reaction time. Ensure the purity of your starting diamine and carbonyl compound, as impurities can catalyze decomposition pathways.[5]

Troubleshooting_Low_Yield start Low or No Yield check_imine Is imine intermediate observed? (e.g., by TLC, LC-MS) start->check_imine cause_no_imine Cause: Inefficient Imine Formation check_imine->cause_no_imine  No cause_imine_present Cause: Inactive Reducing Agent or Side Reactions check_imine->cause_imine_present  Yes solution_no_imine Solutions: 1. Add catalytic acid (AcOH) 2. Use dehydrating agent (MgSO₄) cause_no_imine->solution_no_imine solution_imine_present Solutions: 1. Test reducing agent activity 2. Lower reaction temperature 3. Check starting material purity cause_imine_present->solution_imine_present

Caption: Troubleshooting workflow for low reaction yield.

Q2: My final product is contaminated with a significant amount of the starting aldehyde or ketone. How do I prevent this?

This is a classic chemoselectivity problem. It indicates that your reducing agent is reacting with the starting carbonyl compound faster than, or in competition with, the imine intermediate.[7]

Possible Cause: Reducing Agent is Too Reactive Strong reducing agents like sodium borohydride (NaBH₄) are capable of reducing both imines and carbonyls.[8] If the imine forms slowly, the NaBH₄ may reduce the starting aldehyde or ketone before a sufficient concentration of the imine is present.

  • Solution A: Switch to a Milder Reducing Agent. The preferred reagent for modern reductive aminations is sodium triacetoxyborohydride (NaBH(OAc)₃) .[5] Its steric bulk and electron-withdrawing acetate groups make it less reactive, and it shows excellent selectivity for reducing imines and iminium ions in the presence of aldehydes or ketones.[9]

  • Solution B: Implement a Stepwise Procedure. If you must use NaBH₄, do not add it at the beginning of the reaction. First, combine the diamine and the carbonyl compound (with a catalytic acid if needed) and allow sufficient time for imine formation (monitor by TLC or NMR). Only after the starting carbonyl has been consumed should you add the NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C) to reduce the imine.[5][10]

Q3: I am getting a complex mixture of mono-, di-, and sometimes tri-substituted diazepanes. How can I control the selectivity?

This is a common and significant challenge in 1,4-diazepane synthesis, as the scaffold often presents multiple nucleophilic nitrogen sites that can react.[3][4]

Possible Cause: Lack of Stoichiometric Control The relative reactivity of the primary and secondary amines in the diazepane precursor, as well as the product itself, can lead to a statistical mixture of products. Over-alkylation is a frequent outcome where the desired secondary amine product reacts further with the aldehyde.[11]

  • Solution A: Precise Stoichiometry. To favor mono-alkylation, use a slight excess of the diamine starting material relative to the carbonyl compound. Conversely, to favor di- or tri-alkylation, use a stoichiometric excess of the carbonyl compound.

  • Solution B: Multi-Addition Protocol (for exhaustive alkylation). For challenging substrates where driving the reaction to a specific higher-substituted product is difficult, a "multi-addition" procedure can be effective. After the initial reaction, add another equivalent of both the aldehyde and the reducing agent to the mixture and stir overnight. This can be repeated to push the equilibrium toward the desired polysubstituted product.[3]

  • Solution C: Use of Protecting Groups. For ultimate control, consider a protecting group strategy. Protect one of the amine functionalities before the reductive amination, perform the reaction at the unprotected site, and then deprotect to reveal the final product. This adds steps but provides unambiguous regioselectivity.[11]

Q4: Purification is difficult. My desired product and the intermediate imine are hard to separate. What can I do?

The similar polarity of the intermediate imine and the final amine product can make chromatographic separation challenging.[12][13]

Solution A: Drive the Reaction to Completion The best way to avoid a separation problem is to ensure there is no intermediate left. Before beginning your workup, confirm full conversion of the imine by TLC or LC-MS. If the reaction has stalled, consider adding a fresh portion of the reducing agent.

Solution B: Acid-Base Liquid-Liquid Extraction This classic technique exploits the basicity of the final amine product.

  • After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or DCM).

  • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl or 10% citric acid). The basic amine product will be protonated and move into the aqueous layer, while the neutral imine intermediate and unreacted aldehyde will remain in the organic layer.

  • Separate the layers.

  • Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is >10.

  • Extract the now-neutral amine product back into an organic solvent.

  • Dry the organic layer with MgSO₄ or Na₂SO₄, filter, and concentrate to yield the purified amine.[12]

Solution C: Product Precipitation ("Salting Out") If the amine product is solid, you can often precipitate it from the organic solution as its hydrochloride salt. After the reaction workup, dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in ether or dioxane dropwise. The amine hydrochloride salt will often precipitate and can be collected by filtration.[12]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is the best for my reaction?

The optimal choice depends on the stability of your starting carbonyl and the desired reaction setup (one-pot vs. stepwise).

Reducing AgentSelectivityTypical SolventsKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent: Reduces imines much faster than ketones or aldehydes.[5]Aprotic solvents: DCE, DCM, THF.[8]The reagent of choice for one-pot reactions. Moisture-sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Good: Selective for imines at neutral or slightly acidic pH.[2]Protic solvents: MeOH, EtOH.[8]Effective and water-tolerant, but highly toxic (can release HCN gas at low pH).[2][6]
Sodium Borohydride (NaBH₄) Poor: Reduces both imines and carbonyls.[8]Protic solvents: MeOH, EtOH.[8]Inexpensive and powerful, but requires a stepwise approach where the imine is pre-formed to avoid reducing the starting carbonyl.[10]
Q2: What is the general workflow for a reductive amination reaction?

The process involves two key stages that can be performed sequentially in one pot or in separate steps: imine formation and reduction.

General_Workflow start Combine: 1,4-Diazepane Precursor + Carbonyl Compound imine_formation Imine Formation (Equilibrium) start->imine_formation catalysis Optional: - Add catalytic acid - Add dehydrating agent imine_formation->catalysis reduction Add Selective Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->reduction catalysis->imine_formation workup Aqueous Workup & Purification reduction->workup product Final 1,4-Diazepane Product workup->product

Caption: A generalized workflow for one-pot reductive amination.

Q3: Can this reaction be performed intramolecularly to form the diazepane ring?

Yes. If you have a linear precursor containing both an amine and a carbonyl group (or a precursor that can unmask a carbonyl), an intramolecular reductive amination is an excellent strategy for cyclization to form the 1,4-diazepane ring.[9] The same principles apply: use a mild reducing agent and conditions that favor the intramolecular imine formation. Biocatalytic approaches using imine reductases (IREDs) have also shown great promise for achieving high enantioselectivity in such cyclizations.[14]

Experimental Protocols

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is the most common and generally reliable method.

  • To a stirred solution of the 1,4-diazepane precursor (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in 1,2-dichloroethane (DCE, ~0.1 M), add a catalytic amount of glacial acetic acid (0.1 eq.) at room temperature.

  • Stir the mixture for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 15 minutes. The addition can be mildly exothermic.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with DCE or DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.[5]

Protocol 2: Stepwise Synthesis using Sodium Borohydride (NaBH₄)

Use this method when the starting carbonyl is sensitive to reduction or when using NaBH₄ is preferred.

  • Dissolve the 1,4-diazepane precursor (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in methanol (MeOH, ~0.2 M). Add a dehydrating agent like anhydrous MgSO₄.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the disappearance of the carbonyl compound by TLC.

  • Once imine formation is complete, filter off the dehydrating agent (if used) and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5-2.0 eq.) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-12 hours until the imine is fully reduced.

  • Quench the reaction by carefully adding water, then concentrate the mixture under reduced pressure to remove the methanol.

  • Perform an acid-base extraction as described in the troubleshooting section to isolate the final product.[10]

References

  • Wenzel, M., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science. Retrieved from [Link]

  • Do, H.-Q., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. Retrieved from [Link]

  • Chen, Y., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]

  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Wenzel, M., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. Retrieved from [Link]

  • Meghezzi, H., et al. (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Reddit. (n.d.). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • University of Rochester. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Boukhris, S., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Khan, I., et al. (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Retrieved from [Link]

  • MacMillan Group, Princeton University. (n.d.). Reductive Amination. Retrieved from [Link]

  • Neukirch, H., et al. (2011). Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2021). 1,4‐Diazepane Ring‐Based Systems | Request PDF. Retrieved from [Link]

  • Li, W., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]

  • Herraiz, A. G., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][5][15]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hulin, B., et al. (2005). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Journal of Medicinal Chemistry. Retrieved from [Link]

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Technical Support Center: Purification of 1-(4-Bromobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers and drug development professionals on the column chromatography purification of 1-(4-Bromobenzyl)-1,4-diazepane. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to overcome common challenges associated with purifying basic amine compounds.

Welcome to the technical support center for the purification of 1-(4-Bromobenzyl)-1,4-diazepane. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflow. The target compound, a diazepane derivative, contains basic nitrogen atoms that present specific challenges during silica gel chromatography. This guide is structured to address these issues directly and provide robust solutions.

Troubleshooting Guide

This section uses a question-and-answer format to address the most common issues encountered during the column chromatography of 1-(4-Bromobenzyl)-1,4-diazepane.

Question: My compound is streaking badly on the TLC plate and the column, resulting in poor separation and mixed fractions. What's happening and how do I fix it?

Answer: This phenomenon, known as "tailing" or "streaking," is the most frequent problem when purifying basic compounds like your diazepane derivative on standard silica gel.[1][2]

  • Causality: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your compound undergo a strong acid-base interaction with these silanols. This causes a portion of your compound to bind very tightly, smearing down the column instead of moving as a sharp band.[2][3]

  • Solutions:

    • Mobile Phase Modification (Recommended First Step): The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a competing base to your mobile phase (eluent).

      • Triethylamine (TEA): Add 0.5-2% (v/v) triethylamine to your solvent system.[1][4] The TEA is a small, basic molecule that will preferentially interact with the silanol groups, effectively "shielding" your compound from these strong interactions.[3]

      • Ammonia: For more polar amines, a solution of methanol containing 1-2% ammonium hydroxide can also be effective.[1]

    • Change the Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase that is not acidic.

      • Basic or Neutral Alumina: Alumina is an excellent alternative for purifying basic compounds.[1][5]

      • Deactivated Silica Gel: You can "deactivate" your silica gel before use by flushing the packed column with your eluent containing triethylamine until the eluent running through is basic.[4]

Question: I have very low recovery of my product. It seems to have disappeared on the column. Where did it go?

Answer: This is another consequence of the strong interaction with acidic silica gel, leading to irreversible adsorption.

  • Causality: In severe cases, the interaction between your basic amine and the silica is so strong that the compound will not elute from the column, even with highly polar solvents.[2][6] A secondary, though less common, possibility is that your compound is degrading on the acidic stationary phase.[5][6]

  • Solutions:

    • TLC Stability Test: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see a new spot at the baseline that wasn't there initially, or a significant decrease in the product spot intensity, your compound is likely degrading or irreversibly binding to the silica.[6]

    • Employ Basic Modifiers: As with tailing, using an eluent containing triethylamine is the primary solution. This minimizes the strong binding and allows your compound to elute properly.[3]

    • Use Dry Loading with Deactivation: Adsorb your crude product onto a small amount of silica gel. In a separate flask, treat this silica-adsorbed sample with a solvent containing triethylamine. Evaporate the solvent to get a free-flowing powder, which you can then load onto your column.[4][7] This ensures the compound is in its free-base form and the local silica is neutralized before it even enters the column bed.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving common purification problems.

TroubleshootingWorkflow start Problem: Poor Separation / Low Recovery check_tailing Is there tailing/streaking on the TLC plate? start->check_tailing low_rf Is the Rf value very low (<0.1)? check_tailing->low_rf No add_tea Solution: Add 0.5-2% Triethylamine (TEA) to the mobile phase. check_tailing->add_tea Yes no_elution Compound does not elute (Low Recovery) low_rf->no_elution No increase_polarity Solution: Increase the mobile phase polarity. (e.g., more MeOH in DCM) low_rf->increase_polarity Yes no_elution->add_tea change_stationary Advanced Solution: Switch to neutral/basic Alumina or deactivated silica. add_tea->change_stationary If problem persists dry_load Optimization: Use dry loading technique after adsorbing onto silica. add_tea->dry_load For difficult samples increase_polarity->add_tea If tailing occurs

Caption: A decision-making diagram for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of 1-(4-Bromobenzyl)-1,4-diazepane?

A good starting point is a mixture of a non-polar and a polar solvent. For amine compounds, Dichloromethane (DCM) and Methanol (MeOH) is a robust combination. Begin with a ratio like 95:5 DCM:MeOH and gradually increase the methanol content. Remember to add 1% triethylamine to this system to get sharp, reliable spots. An ideal Rf value for column separation is between 0.2 and 0.4.[4]

Q2: How do I visualize the compound on a TLC plate?

1-(4-Bromobenzyl)-1,4-diazepane contains a phenyl ring, which should make it visible under a UV lamp (254 nm).[8] This is a non-destructive method. Alternatively, an iodine chamber is very effective for visualizing nitrogen-containing compounds, which typically show up as yellow-brown spots.[9]

Q3: Should I use the "wet" or "dry" method to load my sample onto the column?

This depends on your sample's solubility.

  • Wet Loading: If your crude product dissolves easily in a small amount of the initial, low-polarity eluent, this is the preferred method. Dissolve the sample in the minimum volume of solvent and carefully pipette it onto the top of the column bed.[7]

  • Dry Loading: If your product is poorly soluble in the eluent or requires a strong solvent like pure DCM or methanol to dissolve, you must use dry loading.[4][7] Dissolve your crude material in a suitable solvent, add a small amount of silica gel (enough to make a free-flowing powder after evaporation), and remove the solvent under reduced pressure. Carefully add this powder to the top of the column.[7] This prevents the strong solvent from ruining the separation at the start.

Q4: What are the typical impurities I should be trying to separate?

Typical impurities originate from the starting materials or side reactions. These could include:

  • Unreacted 1,4-diazepane (homopiperazine): This is a very polar compound and will likely stick to the baseline or require a high concentration of methanol to elute.

  • Unreacted 4-bromobenzyl bromide/chloride: This is much less polar than your product and will elute very quickly, close to the solvent front.

  • Bis-alkylated product: If the reaction is not controlled, a second 4-bromobenzyl group could react with the other nitrogen, forming a quaternary ammonium salt. This compound would be extremely polar.

Q5: Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) is a viable alternative, particularly if normal-phase fails. For basic amines, it is crucial to control the pH of the mobile phase. You should use an alkaline mobile phase (e.g., water/acetonitrile with 0.1% triethylamine or ammonium hydroxide) to ensure the amine is in its neutral, free-base form.[3] This increases its hydrophobicity and retention on the C18 column, enabling separation.[3]

Recommended Purification Protocol & Parameters

This section provides a validated, step-by-step protocol for the purification of 1-(4-Bromobenzyl)-1,4-diazepane.

Summary of Recommended Conditions
ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice. Its acidity must be neutralized.[10] If issues persist, switch to neutral alumina.[1]
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH)Provides a good polarity range for elution. Start with low MeOH concentration (e.g., 1-2%) and increase as needed (gradient elution).
Mobile Phase Modifier 1% Triethylamine (TEA) CRITICAL. Add to all solvents to prevent tailing and improve recovery by neutralizing acidic silanol groups.[1][3][4]
Method Development Thin-Layer Chromatography (TLC)Essential for finding the optimal solvent ratio. Aim for a product Rf of 0.2-0.4 for the best separation on the column.[4]
Sample Loading Dry LoadingRecommended for ensuring a narrow starting band and preventing issues with sample solubility in the initial eluent.[7]
Detection/Visualization UV light (254 nm) or Iodine StainThe bromophenyl group allows for UV detection. Iodine is a reliable stain for amines.[8][9]
Step-by-Step Experimental Protocol

Part 1: TLC Method Development

  • Prepare three eluent systems in separate TLC chambers:

    • 98:2 (v/v) DCM:MeOH + 1% TEA

    • 95:5 (v/v) DCM:MeOH + 1% TEA

    • 90:10 (v/v) DCM:MeOH + 1% TEA

  • Dissolve a small amount of your crude reaction mixture in DCM or ethyl acetate.

  • Spot the mixture on a silica gel TLC plate and elute in the prepared chambers.

  • Visualize the plate under UV light (254 nm) and circle the spots.

  • Identify the solvent system that gives your target compound an Rf value between 0.2 and 0.4. This will be your starting eluent for the column.

Part 2: Column Preparation (Wet Packing)

  • Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude sample weight).

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand.

  • In a beaker, prepare a slurry of silica gel in the least polar solvent you will use (e.g., Hexane or DCM with 1% TEA).

  • Pour the slurry into the column. Use a funnel to avoid coating the sides. Tap the column gently to help the silica pack evenly.

  • Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.

  • Add another thin layer of sand on top of the packed silica to prevent disruption during solvent addition.

Part 3: Sample Loading (Dry Method)

  • Dissolve your entire crude sample in a minimal amount of a solvent like DCM in a round-bottom flask.

  • Add silica gel (approximately 2-3 times the weight of your crude sample).

  • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully drain the solvent from your packed column until it is just level with the top layer of sand.

  • Gently pour the silica-adsorbed sample onto the top of the column, creating a thin, even layer.

  • Carefully add your starting eluent (determined from TLC) to the column without disturbing the sample layer.

Part 4: Elution and Fraction Collection

  • Fill the column with the starting eluent.

  • Open the stopcock and begin collecting fractions in test tubes. Apply gentle air pressure (flash chromatography) to speed up the process if necessary.

  • Monitor the separation by collecting small spots from each fraction onto a TLC plate.

  • Once the less polar impurities have eluted, you can gradually increase the polarity of your eluent (gradient elution) by slowly increasing the percentage of methanol. This will help elute your product more quickly and in a smaller volume.

  • Combine the fractions that contain your pure product (as determined by TLC).

  • Remove the solvent from the combined pure fractions under reduced pressure to yield your purified 1-(4-Bromobenzyl)-1,4-diazepane.

References

  • Phenomenex. (2025).
  • Bio-Rad. (n.d.). Introduction to Column Chromatography Methods and Instrumentation.
  • Longdom Publishing. (n.d.).
  • Unknown. (n.d.).
  • Eureka LS. (2025). What Is Column Chromatography? Principles and Protocols. Eureka LS.
  • BenchChem. (2025). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)
  • BenchChem. (n.d.).
  • University of Ottawa. (n.d.). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. uO Research.
  • BenchChem. (2025).
  • JIST. (n.d.). Thin Layer Chromatography of Benzodiazepines. Journal of Indian Society of Toxicology.
  • Biotage. (2023).
  • University of Rochester. (n.d.).
  • ChemistryViews. (2012).
  • University of Rochester. (n.d.).
  • Chemistry LibreTexts. (2022). 2.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.

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Technical Support Center: Synthesis of 1-(4-Bromobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Bromobenzyl)-1,4-diazepane. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide systematic approaches to identify and troubleshoot impurities that may arise during this synthetic transformation. Our goal is to equip you with the expertise and practical protocols needed to ensure the purity and integrity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(4-Bromobenzyl)-1,4-diazepane?

The most direct and widely employed method is the nucleophilic substitution (SN2) reaction between 1,4-diazepane (also known as homopiperazine) and 4-bromobenzyl bromide.[1] This N-alkylation is typically performed in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the hydrobromic acid (HBr) byproduct.

Q2: What are the primary potential impurities I should be aware of?

During this synthesis, several impurities can form. Proactively monitoring for them is key to a successful outcome. The most common are:

  • Unreacted Starting Materials: Residual 1,4-diazepane and 4-bromobenzyl bromide.

  • Over-alkylation Product: 1,4-bis(4-bromobenzyl)-1,4-diazepane, formed when a second molecule of 4-bromobenzyl bromide reacts with the secondary amine of the desired product.

  • Hydrolysis Product: 4-bromobenzyl alcohol, which can form if water is present in the reaction, leading to the hydrolysis of the electrophilic 4-bromobenzyl bromide.

Q3: Which analytical techniques are most effective for identifying these impurities?

A combination of chromatographic and spectroscopic methods is essential for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and initial detection of major components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the presence and relative amounts of the product and impurities.

  • Mass Spectrometry (MS), often coupled with LC (LC-MS): Confirms the molecular weight of the product and helps identify unknown peaks by their mass-to-charge ratio (m/z).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers definitive structural confirmation of the desired product and elucidation of impurity structures.

Visualizing the Synthetic Landscape: Reaction and Side Products

The following diagram illustrates the primary synthetic pathway to 1-(4-Bromobenzyl)-1,4-diazepane and the key side reactions that lead to common impurities.

G Diazepane 1,4-Diazepane Product 1-(4-Bromobenzyl)-1,4-diazepane (Desired Product) Diazepane->Product Base (e.g., K₂CO₃) Solvent (e.g., ACN) Bromobenzyl 4-Bromobenzyl Bromide Bromobenzyl->Product BisProduct 1,4-bis(4-Bromobenzyl)-1,4-diazepane (Over-alkylation Impurity) Bromobenzyl->BisProduct Alcohol 4-Bromobenzyl Alcohol (Hydrolysis Impurity) Bromobenzyl->Alcohol Hydrolysis Product->BisProduct + 4-Bromobenzyl Bromide Water H₂O (Trace) Water->Alcohol

Caption: Synthetic pathway and common impurity formation.

Troubleshooting Guide: From Observation to Identification

This section provides a systematic framework for diagnosing and identifying impurities based on common analytical observations.

Problem 1: My ¹H NMR spectrum shows unexpected peaks in the aromatic region (δ 7.0-7.6 ppm) and a singlet around δ 4.5 ppm.
  • Probable Cause: This pattern strongly suggests the presence of unreacted 4-bromobenzyl bromide . The benzylic protons (-CH₂Br) of this starting material typically appear as a sharp singlet around δ 4.5 ppm, with aromatic protons appearing as two doublets.[2][3]

  • Identification Protocol:

    • Obtain a reference ¹H NMR spectrum of your 4-bromobenzyl bromide starting material.

    • Compare the chemical shifts and coupling patterns of the unknown peaks in your product's spectrum with the reference spectrum.

    • Confirmation: "Spike" your NMR sample with a small amount of 4-bromobenzyl bromide. An increase in the intensity of the suspect peaks confirms their identity.

Problem 2: My LC-MS analysis shows a significant peak with m/z ≈ 437/439/441.
  • Probable Cause: This isotopic pattern is characteristic of a molecule containing two bromine atoms. The mass corresponds to the 1,4-bis(4-bromobenzyl)-1,4-diazepane over-alkylation impurity (C₂₀H₂₄Br₂N₂). The expected M+H⁺ ions would be centered around m/z 439, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

  • Identification Protocol:

    • Analyze the Isotopic Cluster: The mass spectrum should show a characteristic 1:2:1 intensity ratio for the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks, which is a definitive signature for a dibrominated compound.

    • Check Reaction Stoichiometry: This impurity is more likely if an excess of 4-bromobenzyl bromide was used or if the reaction was run for an extended period at high temperatures.

    • Chromatographic Separation: This impurity is less polar than the desired product and will typically have a longer retention time on a reverse-phase HPLC column.

Problem 3: My NMR spectrum is clean, but my crude product has a low melting point and appears oily, despite the product being a solid.
  • Probable Cause: The presence of unreacted 1,4-diazepane . This starting material is often a low-melting solid or oil and can be difficult to detect in ¹H NMR if it's present in low amounts, as its proton signals can be broad or exchange with residual water.[4][5][6]

  • Identification Protocol:

    • TLC Analysis: Use a staining agent like ninhydrin, which is highly effective at visualizing primary and secondary amines. 1,4-diazepane will appear as a distinct spot, often purple or blue.

    • Aqueous Wash: Perform a workup with a dilute acid wash (e.g., 1M HCl). The basic 1,4-diazepane will be protonated and move into the aqueous layer, effectively removing it from your organic product phase.

    • LC-MS: 1,4-diazepane is very polar and will elute early in a reverse-phase HPLC run. Look for a peak with an m/z of 101 ([M+H]⁺).[5]

Problem 4: I see an unexpected singlet around δ 4.6 ppm in my ¹H NMR and a mass of m/z 187/189 in my LC-MS.
  • Probable Cause: This combination of data points to 4-bromobenzyl alcohol , the hydrolysis product of 4-bromobenzyl bromide. The benzylic protons (-CH₂OH) appear as a singlet around δ 4.6 ppm, and the mass corresponds to its molecular weight.[7]

  • Identification Protocol:

    • Check for an -OH Peak: Look for a broad singlet in the ¹H NMR spectrum corresponding to the hydroxyl proton. Its chemical shift can vary, but it will disappear upon a D₂O shake.

    • Reference Standard: Compare the retention time and mass spectrum of the impurity with a commercially available standard of 4-bromobenzyl alcohol.

    • Prevention: Ensure all glassware is thoroughly dried and use an anhydrous solvent to minimize the formation of this byproduct.

Analytical Protocols

Protocol 1: General Purpose HPLC-MS Method for Impurity Profiling

This method is designed to separate the starting materials, product, and key impurities.

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reverse-phase column offering good separation for this range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ionization and ensures good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for separating compounds based on hydrophobicity.
Gradient 5% B to 95% B over 8 minutesA standard gradient to elute compounds of varying polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes peak broadening.
MS Detector ESI Positive ModeAmines readily ionize in positive mode (ESI+).
MS Scan Range m/z 80 - 600Covers the molecular weights of all expected components.

Expected Elution Order (Approximate):

  • 1,4-Diazepane (very early)

  • 4-Bromobenzyl Alcohol

  • 1-(4-Bromobenzyl)-1,4-diazepane (Product)

  • 4-Bromobenzyl Bromide

  • 1,4-bis(4-Bromobenzyl)-1,4-diazepane (late eluting)

Protocol 2: ¹H NMR Analysis for Structural Confirmation
ParameterConditionRationale
Solvent CDCl₃ or DMSO-d₆Chloroform-d is standard; DMSO-d₆ can be useful for resolving exchangeable protons (N-H, O-H).
Concentration ~5-10 mg/mLStandard concentration for good signal-to-noise.
Spectrometer ≥400 MHzHigher field strength provides better signal dispersion, which is crucial for resolving aromatic protons.
Key Signals See table belowReference chemical shifts for identification.

¹H NMR Reference Data (Approximate Shifts in CDCl₃)

CompoundBenzylic -CH₂- (ppm)Aromatic (ppm)Diazepane Ring (ppm)Other
4-Bromobenzyl Bromide[2]~4.5 (s, 2H)~7.2-7.5 (2 x d, 4H)--
1,4-Diazepane[6]--~2.7-3.0 (m, 8H)~1.8 (br s, 2H, NH)
Product ~3.6 (s, 2H) ~7.2-7.4 (2 x d, 4H) ~2.6-2.9 (m, 8H) ~1.9 (br s, 1H, NH)
4-Bromobenzyl Alcohol[7]~4.6 (s, 2H)~7.2-7.5 (2 x d, 4H)-~1.6 (br s, 1H, OH)
Di-alkylation Impurity~3.5 (s, 4H)~7.2-7.4 (2 x d, 8H)~2.5 (s, 8H)-

Troubleshooting Workflow Diagram

Use this flowchart to guide your impurity identification process.

Caption: A workflow for troubleshooting unknown impurities.

References

  • PubChem. 4-Bromobenzyl bromide. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • SpectraBase. hexahydro-1H-1,4-diazepine - Optional[1H NMR]. [Link]

  • PubChem. Hexahydro-1,4-diazepine. National Center for Biotechnology Information. [Link]

  • Springer Nature. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

  • MDPI. Homopiperazine (Hexahydro-1,4-diazepine). [Link]

  • Royal Society of Chemistry. Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Dimerization of Arylhydrazines and Terminal Alkynes. [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • PubChem. 1-(4-Bromobenzyl)-1,4-diazepane. National Center for Biotechnology Information. [Link]

  • JOCPR. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]

  • OMICS International. Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. [Link]

  • ResearchGate. Homopiperazine (Hexahydro-1,4-diazepine). [Link]

  • PubMed. Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. [Link]

Sources

Technical Support Center: Scale-Up of 1-(4-Bromobenzyl)-1,4-diazepane Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 1-(4-Bromobenzyl)-1,4-diazepane. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to ensure a robust, scalable, and efficient process.

Synthetic Strategy Overview

The production of 1-(4-Bromobenzyl)-1,4-diazepane is most commonly achieved via two primary synthetic routes: direct N-alkylation and reductive amination. The choice between these pathways depends on factors such as starting material cost, impurity profile, and control over selectivity.

  • Route A: Direct N-Alkylation: This is a classical bimolecular nucleophilic substitution (SN2) reaction. It involves the reaction of 1,4-diazepane with an alkylating agent, typically 4-bromobenzyl bromide, in the presence of a base. While straightforward, this route's primary challenge is controlling selectivity to prevent over-alkylation.[1][2]

  • Route B: Reductive Amination: This two-step, one-pot process involves the initial formation of an iminium ion intermediate from 1,4-diazepane and 4-bromobenzaldehyde, which is then reduced in situ by a suitable reducing agent (e.g., sodium triacetoxyborohydride). This method can offer superior control over mono-alkylation compared to direct alkylation.[3][4]

Synthetic_Pathways cluster_0 Route A: Direct N-Alkylation cluster_1 Route B: Reductive Amination 1,4-Diazepane_A 1,4-Diazepane Product_A 1-(4-Bromobenzyl)-1,4-diazepane 1,4-Diazepane_A->Product_A Sₙ2 Reaction 4-Bromobenzyl_Bromide 4-Bromobenzyl Bromide 4-Bromobenzyl_Bromide->Product_A Sₙ2 Reaction Base Base (e.g., K₂CO₃) Base->Product_A 1,4-Diazepane_B 1,4-Diazepane Product_B 1-(4-Bromobenzyl)-1,4-diazepane 1,4-Diazepane_B->Product_B Imine Formation & Reduction 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Product_B Imine Formation & Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product_B

Caption: Primary synthetic routes to 1-(4-Bromobenzyl)-1,4-diazepane.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and scale-up process in a direct question-and-answer format.

FAQ 1: My reaction yield is consistently low, or the reaction stalls before completion. What are the likely causes and how can I fix this?

Low yields are often traced back to suboptimal reaction conditions or reagent quality, particularly in SN2 alkylations.

Probable Causes & Solutions:

  • Insufficient Base Strength or Solubility: The base is critical for deprotonating the amine, making it nucleophilic. In large-scale reactions, solid-liquid phase transfer can be rate-limiting.

    • Insight: Inorganic bases like potassium carbonate (K₂CO₃) are cost-effective but suffer from poor solubility in many organic solvents.[5] This can lead to slow or incomplete reactions.

    • Troubleshooting Steps:

      • Switch to a More Soluble Base: Consider using cesium carbonate (Cs₂CO₃), which is known to accelerate N-alkylation reactions, though it is more expensive.[6]

      • Change the Solvent: Move from less polar solvents like acetone to more polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents enhance the solubility of inorganic bases and accelerate SN2 reactions by solvating the cation but not the nucleophile.[7]

      • Use a Phase-Transfer Catalyst (PTC): For reactions in biphasic systems or with poorly soluble bases, adding a PTC like tetrabutylammonium bromide (TBAB) can shuttle the base into the organic phase, dramatically increasing the reaction rate.

  • Low Reagent Reactivity: The inherent reactivity of your starting materials plays a key role.

    • Insight: While 4-bromobenzyl bromide is a reactive alkylating agent, the nucleophilicity of 1,4-diazepane can be hampered by protonation or poor solubility.

    • Troubleshooting Steps:

      • Add a Catalytic Iodide Source: Adding a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI) can convert the 4-bromobenzyl bromide in situ to the more reactive 4-bromobenzyl iodide via the Finkelstein reaction.[5]

      • Increase Temperature: Gradually increasing the reaction temperature can overcome the activation energy barrier. However, this must be balanced against the risk of side reactions. Monitor the reaction closely by TLC or LC-MS. For scale-up, ensure your reactor has adequate temperature control to prevent thermal runaways.[8]

Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction Check_Base Is the base fully soluble? (e.g., K₂CO₃ in Acetone) Start->Check_Base Check_Temp Is the reaction temperature optimal? Start->Check_Temp Check_Reactivity Is reagent reactivity a concern? Start->Check_Reactivity Sol_Base Switch to DMF/DMSO solvent. Consider Cs₂CO₃ or a PTC. Check_Base->Sol_Base No Sol_Temp Gradually increase temperature. Monitor for side products. Check_Temp->Sol_Temp No Sol_Reactivity Add catalytic KI or NaI. Check_Reactivity->Sol_Reactivity Yes

Caption: Decision workflow for troubleshooting low reaction yields.

FAQ 2: I'm observing a significant amount of the di-substituted byproduct, 1,4-bis(4-bromobenzyl)-1,4-diazepane. How can I improve mono-selectivity?

This is the most common selectivity challenge. The mono-alkylated product, 1-(4-Bromobenzyl)-1,4-diazepane, contains a secondary amine that is often as, or even more, nucleophilic than the starting material, leading to a second alkylation event.[1]

Controlling Selectivity:

ParameterStrategy for Mono-SelectivityRationale & Expert Insight
Stoichiometry Use a significant excess of 1,4-diazepane (2 to 5 equivalents).Statistically favors the reaction of the alkylating agent with the more abundant starting material over the newly formed mono-substituted product.[1] This is often the most effective and economical control lever.
Rate of Addition Add the 4-bromobenzyl bromide solution slowly over several hours.Maintains a low instantaneous concentration of the alkylating agent, reducing the probability of it reacting with the mono-substituted product. This is crucial for large-scale batches where mixing is not instantaneous.
Temperature Conduct the reaction at the lowest feasible temperature.Lowering the temperature can sometimes favor the first alkylation kinetically, as the second alkylation may have a slightly higher activation energy.
Alternative Route Switch to the reductive amination pathway.By forming the iminium ion with 4-bromobenzaldehyde first, you can often achieve higher mono-selectivity, as the conditions are typically milder and more controlled.[4]

digraph "Selectivity_Control" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

"Start" [label="1,4-Diazepane + \n4-Bromobenzyl Bromide"]; "Product" [label="Desired Mono-Product\n(1-substituted)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Side_Product" [label="Di-Substituted Byproduct\n(1,4-disubstituted)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Product" [label="k₁ (desired)"]; "Product" -> "Side_Product" [label="k₂ (undesired)\n+ 4-Bromobenzyl Bromide"];

"Control" [label="To favor Mono-Product (increase k₁/k₂ ratio):\n• Use excess 1,4-Diazepane\n• Slow addition of alkylating agent\n• Lower reaction temperature", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; "Control" -> "Product" [style=dashed]; }

Caption: Kinetic competition leading to mono- and di-substituted products.

FAQ 3: Purification is difficult on a large scale. How can I isolate the product without relying on column chromatography?

Chromatography is not a viable primary purification method for multi-kilogram production. A robust work-up and crystallization strategy is essential.

Recommended Purification Strategy: Acid-Base Extraction & Crystallization

The key is to exploit the different basicities of the three key amines in your crude mixture:

  • 1,4-Diazepane (starting material): A secondary amine, strongly basic.

  • 1-(4-Bromobenzyl)-1,4-diazepane (product): A tertiary/secondary amine, basic.

  • 1,4-bis(4-Bromobenzyl)-1,4-diazepane (byproduct): A di-tertiary amine, weakly basic due to sterics.

  • Step-by-Step Protocol:

    • Initial Quench & Extraction: After the reaction is complete, cool the mixture, filter off the inorganic base, and concentrate the filtrate. Dissolve the residue in a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

    • Remove Excess Diazepane: Wash the organic layer with water or a mild brine solution. Excess 1,4-diazepane has high water solubility and will preferentially partition into the aqueous phase.

    • Selective Product Extraction: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or citric acid). The desired product and any remaining diazepane will be protonated and move into the aqueous layer, leaving the less basic di-substituted byproduct and other non-basic impurities in the organic layer.

    • Isolation and Crystallization: Separate the aqueous layer, cool it in an ice bath, and slowly add a base (e.g., 50% NaOH) until the pH is >12. The free-based product will precipitate out or can be extracted with a fresh organic solvent (e.g., dichloromethane or ethyl acetate). Concentrate the organic extract and induce crystallization by adding an anti-solvent (e.g., heptane or hexane).

Detailed Scale-Up Protocol: N-Alkylation

This protocol is designed for a nominal 100g scale of the final product and emphasizes scalability and safety.

Materials:

ReagentM.W.AmountMolesEquiv.
1,4-Diazepane100.16111 g1.113.0
4-Bromobenzyl Bromide249.9192.5 g0.371.0
Potassium Carbonate (K₂CO₃)138.21102 g0.742.0
Potassium Iodide (KI)166.006.1 g0.0370.1
Acetonitrile (ACN)-1.0 L--

Procedure:

  • Reactor Setup: Charge a 3L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet with 1,4-diazepane (111 g), potassium carbonate (102 g), potassium iodide (6.1 g), and acetonitrile (0.5 L).

  • Inerting & Heating: Begin stirring and purge the reactor with nitrogen. Heat the slurry to 50-55 °C.

  • Reagent Addition: Dissolve 4-bromobenzyl bromide (92.5 g) in acetonitrile (0.5 L). Add this solution to the reactor dropwise via an addition funnel over 2-3 hours, maintaining the internal temperature below 60 °C. The reaction is exothermic; control the temperature using the reactor jacket.

  • Reaction Monitoring: After the addition is complete, maintain the temperature at 55-60 °C. Monitor the reaction progress every 1-2 hours by taking a sample, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The reaction is complete when <2% of the 4-bromobenzyl bromide remains.

  • Work-up:

    • Cool the reactor to room temperature.

    • Filter the reaction mixture to remove the inorganic salts (K₂CO₃, KBr, KI). Wash the filter cake with fresh acetonitrile (2 x 100 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

  • Purification (as described in FAQ 3):

    • Dissolve the crude oil in MTBE (1 L).

    • Wash with water (2 x 500 mL) to remove excess 1,4-diazepane.

    • Extract the MTBE layer with 1M aqueous HCl (2 x 400 mL).

    • Combine the acidic aqueous layers, cool to 0-5 °C, and basify with 50% NaOH solution to pH >12 while maintaining the temperature below 20 °C.

    • Extract the product with dichloromethane (DCM) (3 x 400 mL).

    • Combine the DCM extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a pale yellow oil or solid.

  • Crystallization: Dissolve the purified product in a minimal amount of hot ethyl acetate (~200 mL) and slowly add n-heptane (~400-600 mL) until turbidity persists. Cool slowly to room temperature, then to 0-5 °C for 4 hours to complete crystallization. Filter the solid, wash with cold heptane, and dry under vacuum to yield 1-(4-Bromobenzyl)-1,4-diazepane as a white to off-white solid. (Expected yield: 75-85%).

Process Safety Considerations

  • 4-Bromobenzyl Bromide: This reagent is a lachrymator and irritant. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large quantities, consider using a closed-system transfer method.

  • Exotherm Control: The N-alkylation reaction is exothermic. Slow, controlled addition of the alkylating agent and a reactor with efficient cooling are critical to prevent a thermal runaway, especially at scale.[8]

  • Pressure: While this reaction is typically run at atmospheric pressure, ensure the reactor is properly vented through the condenser.

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Validation & Comparative

The Ascendant Scaffold: A Comparative Guide to 1-(4-Bromobenzyl)-1,4-diazepane in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly dictates the trajectory of a drug discovery program. It is a choice that influences not only the pharmacodynamic interactions with the biological target but also the pharmacokinetic profile that governs the compound's journey through the body. This guide provides an in-depth, data-driven comparison of the emerging 1-(4-bromobenzyl)-1,4-diazepane scaffold against established heterocyclic mainstays such as piperidine, piperazine, and morpholine. We will dissect their performance through the lens of physicochemical properties, metabolic stability, and potential for complex molecular interactions, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Strategic Value of Heterocyclic Scaffolds

Nitrogen-containing heterocycles are the bedrock of a vast number of approved pharmaceuticals, representing over 60% of all small-molecule drugs.[1] Their prevalence is a testament to their ability to engage in a multitude of interactions, including hydrogen bonding and the formation of salt bridges, which are critical for target binding and imparting favorable physicochemical properties like aqueous solubility.[2] Scaffolds such as piperidine, piperazine, and morpholine are ubiquitous, having proven their mettle in countless drug discovery campaigns. However, the relentless pursuit of novel chemical space with optimized drug-like properties necessitates the exploration of less conventional frameworks. The 1,4-diazepane ring, a seven-membered heterocycle, represents one such frontier, offering a unique combination of flexibility and structural diversity.[3][4]

Profiling the Contenders: A Physicochemical Deep Dive

The journey of a drug from administration to its site of action is governed by a delicate balance of physicochemical properties. Lipophilicity (LogP), acidity/basicity (pKa), and aqueous solubility are gatekeepers of this journey. Here, we present a comparative analysis of our focus scaffold, 1-(4-bromobenzyl)-1,4-diazepane, and its more traditional counterparts.

Property1-(4-Bromobenzyl)-1,4-diazepane (Predicted)N-BenzylpiperidineN-BenzylpiperazineN-Benzylmorpholine
cLogP ~3.5 - 4.0~3.1~2.5~2.2
pKa (most basic) ~8.5 - 9.5~9.0~8.0~7.0
Aqueous Solubility Low to ModerateModerateHighHigh
Molecular Weight 269.18 g/mol 175.27 g/mol 176.26 g/mol 177.24 g/mol
Topological Polar Surface Area (TPSA) 15.2 Ų12.5 Ų24.1 Ų21.7 Ų

Note: Predicted values for 1-(4-Bromobenzyl)-1,4-diazepane are based on computational models and the influence of its constituent parts. Experimental determination is recommended for confirmation.

The 1,4-Diazepane Advantage: Conformational Flexibility and Vectorial Diversity

The seven-membered ring of 1,4-diazepane affords it greater conformational flexibility compared to the relatively rigid chair conformations of six-membered rings like piperidine and piperazine. This pliability can be a significant asset, allowing the molecule to adapt and optimize its fit within a binding pocket, potentially leading to enhanced potency and selectivity. Furthermore, the two nitrogen atoms in the 1,4-diazepane scaffold provide two distinct vectors for substitution, offering a richer landscape for structure-activity relationship (SAR) studies and the fine-tuning of physicochemical properties.

The Influence of the 4-Bromobenzyl Moiety: A Double-Edged Sword

The introduction of a 4-bromobenzyl group to the 1,4-diazepane scaffold has profound implications for its drug-like properties.

  • Lipophilicity and Permeability: The benzyl group, and to a greater extent the bromine atom, significantly increases the lipophilicity of the molecule, as reflected in the predicted cLogP value.[5] This enhanced lipophilicity can improve membrane permeability, a desirable trait for oral absorption and blood-brain barrier penetration. However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and a higher risk of off-target toxicity.

  • Metabolic Stability: The N-benzyl group can be a site of metabolic oxidation by cytochrome P450 enzymes.[6] The presence of the bromine atom at the para-position can influence the metabolic profile. Halogenation can sometimes block sites of metabolism, thereby increasing the metabolic stability of the compound.[7] However, it can also introduce new metabolic pathways. Therefore, a thorough in vitro metabolic stability assessment is crucial.

  • Target Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the protein backbone or side chains.[8][9] This can provide an additional anchoring point within the binding site, leading to increased affinity and selectivity. The aromatic ring of the benzyl group can also engage in beneficial π-π stacking or cation-π interactions with the target protein.[10][11]

Experimental Showdown: In Vitro Performance Metrics

Theoretical predictions provide a valuable starting point, but the true measure of a scaffold's potential lies in its performance in experimental assays. Below, we outline key in vitro experiments to compare the performance of 1-(4-bromobenzyl)-1,4-diazepane-based compounds with those built on other heterocyclic scaffolds.

Workflow for Comparative Scaffold Evaluation

G cluster_0 Compound Synthesis cluster_1 In Vitro Profiling cluster_2 Data Analysis & Comparison A 1-(4-Bromobenzyl)-1,4-diazepane Analogs E Physicochemical Properties (LogP, pKa, Solubility) A->E F Metabolic Stability (Liver Microsomes) A->F G Cellular Viability/Toxicity (MTT/XTT Assay) A->G H Target-Based Assay (e.g., Kinase Inhibition) A->H B N-(4-Bromobenzyl)piperidine Analogs B->E B->F B->G B->H C N-(4-Bromobenzyl)piperazine Analogs C->E C->F C->G C->H D N-(4-Bromobenzyl)morpholine Analogs D->E D->F D->G D->H J Structure-Property Relationship (SPR) E->J F->J I Structure-Activity Relationship (SAR) G->I H->I K Lead Candidate Selection I->K J->K

Caption: A streamlined workflow for the comparative evaluation of heterocyclic scaffolds.

Experimental Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of test compounds, providing an indication of their metabolic stability.

Methodology:

  • Preparation of Reagents:

    • Test compounds and positive controls (e.g., testosterone, verapamil) are prepared as 10 mM stock solutions in DMSO.

    • Human liver microsomes (pooled from multiple donors) are thawed on ice and diluted to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • A NADPH regenerating system is prepared according to the manufacturer's instructions.

  • Incubation:

    • The test compounds are added to the microsomal suspension to a final concentration of 1 µM.

    • The mixture is pre-incubated at 37°C for 5 minutes.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction is quenched by the addition of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percentage remaining is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the linear regression.

    • The half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Rationale: This assay provides a robust and high-throughput method to assess Phase I metabolic liabilities of drug candidates.[8][9] Comparing the metabolic stability of compounds with different heterocyclic cores can reveal the influence of the scaffold on its susceptibility to enzymatic degradation.

Experimental Protocol 2: Cell Viability Assessment using the MTT Assay

Objective: To evaluate the cytotoxicity of the test compounds against a relevant cancer cell line.

Methodology:

  • Cell Culture:

    • Human cancer cells (e.g., MCF-7 for breast cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment:

    • Test compounds are serially diluted in culture medium to achieve a range of final concentrations.

    • The culture medium is removed from the wells and replaced with the medium containing the test compounds.

    • The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[12]

    • The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

    • The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Rationale: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[13][14] This assay is crucial for identifying cytotoxic compounds and for determining the therapeutic window of potential drug candidates.

Synthesis and Future Perspectives

The synthesis of 1-(4-bromobenzyl)-1,4-diazepane can be readily achieved through standard synthetic methodologies, typically involving the N-alkylation of a protected 1,4-diazepane with 4-bromobenzyl bromide. The versatility of the 1,4-diazepane scaffold allows for the introduction of a wide range of substituents at the second nitrogen atom, enabling the exploration of a broad chemical space.

G cluster_0 Scaffold Selection & Synthesis cluster_1 Diversification & SAR cluster_2 Lead Optimization A 1,4-Diazepane Core B N-Alkylation with 4-Bromobenzyl Bromide A->B Step 1 C 1-(4-Bromobenzyl)-1,4-diazepane B->C Step 2 D Derivatization at N4 C->D Step 3 E Library of Analogs D->E F Biological Screening E->F G ADME Profiling F->G H In Vivo Efficacy G->H I Candidate Selection H->I

Caption: A conceptual pathway from scaffold synthesis to lead candidate selection.

The 1-(4-bromobenzyl)-1,4-diazepane scaffold represents a compelling starting point for the design of novel therapeutics. Its unique combination of conformational flexibility, dual points for diversification, and the potential for advantageous interactions conferred by the bromobenzyl moiety make it a valuable addition to the medicinal chemist's toolkit. While established scaffolds like piperidine and piperazine will undoubtedly continue to play a crucial role in drug discovery, the exploration of novel frameworks such as 1,4-diazepane is essential for pushing the boundaries of chemical innovation and addressing unmet medical needs. Through rigorous experimental evaluation and a deep understanding of structure-property relationships, the full potential of this ascendant scaffold can be realized.

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A Tale of Two Rings: A Comparative Guide to 1,4-Diazepane and Piperidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of a core chemical scaffold is a decision that profoundly shapes the trajectory of a drug discovery program. Among the vast arsenal of heterocyclic systems, saturated nitrogen-containing rings are workhorses, prized for their ability to impart favorable physicochemical properties and engage in crucial interactions with biological targets. This guide provides an in-depth, data-driven comparison of two prominent members of this class: the ubiquitous six-membered piperidine and the less conventional, yet increasingly intriguing, seven-membered 1,4-diazepane.

This document is intended for researchers, scientists, and drug development professionals, offering a nuanced perspective on the strategic choice between these two scaffolds. We will delve into their fundamental properties, synthetic accessibility, and therapeutic applications, supported by experimental data and protocols to inform rational drug design.

At a Glance: A Structural and Physicochemical Overview

The seemingly subtle difference of a single carbon and nitrogen atom between piperidine and 1,4-diazepane gives rise to a cascade of distinct physicochemical and conformational behaviors. These differences are not merely academic; they have profound implications for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to bind to its intended target.

PropertyPiperidine1,4-Diazepane (Homopiperazine)Rationale for Comparison
Molecular Formula C₅H₁₁NC₅H₁₂N₂Fundamental structural difference.
Molecular Weight 85.15 g/mol [1]100.16 g/mol [2]Impacts ligand efficiency calculations.
Ring Size 6-membered7-memberedInfluences conformational flexibility and strain.
Number of Basic Centers 12Affects pKa, solubility, and potential for multiple interactions.
pKa ~11.2[3]pKa₁: ~9.5, pKa₂: ~5.5[3]Governs ionization state at physiological pH, impacting solubility, permeability, and off-target effects.
Calculated logP (cLogP) ~0.8[3]~ -1.0[3]A key determinant of lipophilicity, which affects permeability, metabolic stability, and promiscuity.
Conformational Flexibility Predominantly rigid chair conformation[3][4]Multiple low-energy conformations (chair, boat-twist-boat)[3]A flexible scaffold may adapt to various binding pockets, but with a potential entropic penalty. A rigid scaffold can pre-organize for binding, potentially increasing affinity.

Key Insights from Physicochemical Properties:

  • Basicity and Ionization: Piperidine's high basicity ensures it is predominantly protonated at physiological pH, which can enhance aqueous solubility but may also lead to interactions with acidic targets like hERG and increase the risk of phospholipidosis. 1,4-Diazepane's two distinct pKa values offer more tunable ionization. The presence of a second, less basic nitrogen can serve as a hydrogen bond acceptor without carrying a full positive charge, providing unique interaction possibilities.

  • Lipophilicity: The introduction of a second nitrogen atom makes 1,4-diazepane significantly more hydrophilic than piperidine. This can be a strategic advantage in reducing metabolic liability and improving the solubility of greasy molecules.

  • Conformational Landscape: The rigid chair conformation of piperidine provides a well-defined vector for substituents, which can be advantageous for optimizing interactions with a known binding site.[3] Conversely, the greater conformational flexibility of the seven-membered 1,4-diazepane ring allows it to explore a wider conformational space and potentially adapt to more diverse or challenging protein targets.[3] This flexibility, however, can come at the cost of an entropic penalty upon binding.

Navigating the Synthetic Landscape

The ease and versatility of synthesis are critical considerations in the adoption of a scaffold in drug discovery. Both piperidine and 1,4-diazepane have well-established synthetic routes, though the prevalence of piperidine in nature and commerce has led to a broader array of available starting materials and methodologies.

The Synthesis of Piperidine Scaffolds

The piperidine motif is one of the most important synthetic fragments in drug design.[5] Its synthesis has been extensively studied, with numerous methods available.

Common Synthetic Strategies:

  • Hydrogenation of Pyridines: This is a widely used and often straightforward method for accessing a variety of substituted piperidines.

  • Intramolecular Cyclization Reactions: Oxidative amination of alkenes and intramolecular Mannich-type reactions are powerful tools for constructing the piperidine ring.[5]

  • Multicomponent Reactions: These reactions allow for the rapid assembly of complex piperidine derivatives from simple starting materials.

Experimental Protocol: Synthesis of a 2,4-disubstituted Piperidine Derivative

This protocol describes a diastereoselective synthesis that allows for the controlled formation of either cis or trans isomers by altering the reaction sequence.[6]

Step 1: Michael Addition

  • To a solution of a suitable α,β-unsaturated ester in an appropriate solvent (e.g., THF), add a nitrogen-containing nucleophile (e.g., a primary amine) at a controlled temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting β-amino ester by column chromatography.

Step 2: N-protection and Reduction

  • Protect the secondary amine of the β-amino ester with a suitable protecting group (e.g., Boc anhydride).

  • Reduce the ester functionality to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent (e.g., THF) at 0 °C.

  • Work up the reaction carefully by sequential addition of water and aqueous sodium hydroxide.

  • Extract the product, dry the organic layer, and concentrate to yield the protected amino alcohol.

Step 3: Cyclization

  • Activate the primary alcohol for intramolecular substitution (e.g., by conversion to a mesylate or tosylate).

  • Treat the activated intermediate with a base (e.g., sodium hydride) to effect intramolecular cyclization to the piperidine ring.

  • Purify the resulting piperidine derivative by column chromatography.

The Synthesis of 1,4-Diazepane Scaffolds

While not as extensively explored as piperidine synthesis, robust methods for the construction of the 1,4-diazepane ring are well-documented.[7]

Common Synthetic Strategies:

  • Condensation Reactions: The reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds or dicarbonyls is a common approach.

  • Ring-Closing Metathesis (RCM): This powerful reaction allows for the formation of the seven-membered ring from acyclic diene precursors.

  • Ugi Four-Component Reaction (Ugi-4CR): This multicomponent reaction can be employed for the rapid synthesis of diverse 1,4-benzodiazepine scaffolds, which can subsequently be reduced to the saturated 1,4-diazepane core.[8][9]

Experimental Protocol: Synthesis of a 1-Aryl-1,4-diazepane

This protocol outlines a general method for the synthesis of N-substituted 1,4-diazepanes.

Step 1: Reductive Amination

  • To a solution of 1,4-diazepane in a suitable solvent (e.g., methanol), add an aromatic aldehyde.

  • Stir the mixture at room temperature for a specified time to allow for imine formation.

  • Add a reducing agent, such as sodium borohydride, portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

A Head-to-Head Comparison in Medicinal Chemistry Applications

The distinct properties of piperidine and 1,4-diazepane have led to their differential application in various therapeutic areas.

Piperidine: The Privileged Scaffold

The piperidine ring is a cornerstone of modern drug discovery, present in a vast number of FDA-approved drugs.[10][11][12] Its prevalence is a testament to its favorable ADME properties and its ability to serve as a versatile scaffold for presenting pharmacophoric groups in a defined spatial orientation.

Therapeutic Areas of Prominence:

  • Central Nervous System (CNS) Disorders: The lipophilicity of many piperidine-containing drugs facilitates their entry into the CNS. Examples include the antipsychotic haloperidol and the ADHD medication methylphenidate.

  • Pain Management: The piperidine scaffold is central to the structure of potent opioid analgesics such as fentanyl and meperidine.[10]

  • Oncology: Numerous kinase inhibitors and other anticancer agents incorporate the piperidine ring.[13]

  • Antihistamines: The first-generation antihistamine diphenhydramine features a piperidine moiety.

1,4-Diazepane: The Emerging Contender

While not as ubiquitous as piperidine, the 1,4-diazepane scaffold has carved out a significant niche in medicinal chemistry, particularly in the realm of CNS-active agents.[7][14] The benzodiazepines, a class of drugs containing a fused benzene and diazepine ring, are prime examples of the therapeutic potential of this seven-membered heterocycle.[15][16] Saturated 1,4-diazepanes are also gaining traction as bioisosteric replacements for other cyclic amines.

Therapeutic Areas of Interest:

  • Anxiolytics and Hypnotics: The 1,4-benzodiazepine class, which includes drugs like diazepam (Valium), are widely used for their anxiolytic, sedative, and anticonvulsant properties.[15][17][18]

  • Antipsychotics: Certain 1,4-diazepane derivatives have shown promise as antipsychotic agents.

  • Anticancer Agents: Novel 1,4-diazepane-based compounds are being investigated for their potential as anticancer therapeutics.[19]

  • Sigma Receptor Ligands: In a direct comparative study, ring expansion from a piperidine to a 1,4-diazepane scaffold in a series of sigma receptor ligands led to enhanced affinity for both σ1 and σ2 receptor subtypes.[20]

Strategic Scaffold Selection: A Decision Framework

The choice between a piperidine and a 1,4-diazepane scaffold is a strategic one that should be guided by the specific objectives of the drug discovery project.

Scaffold_Selection Start Initiate Scaffold Selection Target_Properties Define Target Product Profile (TPP) - Target Potency - Desired PK/PD - Safety Profile Start->Target_Properties Piperidine Consider Piperidine Scaffold Target_Properties->Piperidine Need for: - Rigidity - Higher Lipophilicity - Established Synthetic Routes Diazepane Consider 1,4-Diazepane Scaffold Target_Properties->Diazepane Need for: - Flexibility - Higher Hydrophilicity - Multiple H-bond Acceptors - Novel Chemical Space Decision Select Optimal Scaffold Piperidine->Decision Diazepane->Decision

Caption: A decision workflow for selecting between piperidine and 1,4-diazepane scaffolds.

Conclusion: Expanding the Medicinal Chemist's Toolkit

Both the piperidine and 1,4-diazepane scaffolds are valuable tools in the medicinal chemist's armamentarium. Piperidine remains a highly privileged and reliable scaffold, offering a wealth of synthetic precedent and a proven track record in approved drugs.[5][10][12] Its rigidity and well-defined conformational preferences make it an excellent choice for optimizing interactions within a known binding pocket.

1,4-diazepane, on the other hand, presents an opportunity to explore novel chemical space and address challenges associated with the piperidine scaffold, such as metabolic instability and high basicity.[3] Its increased flexibility, hydrophilicity, and dual basic centers offer unique design strategies, particularly for complex targets or when seeking to modulate physicochemical properties.[3][20] The successful application of 1,4-diazepane as a bioisosteric replacement for piperidine in certain contexts underscores its potential to overcome specific drug discovery hurdles.[20]

Ultimately, the optimal choice is not a matter of inherent superiority but of strategic alignment with the goals of the drug discovery program. By understanding the nuanced differences in their physicochemical properties, synthetic accessibility, and biological applications, researchers can make more informed and effective decisions in the design of the next generation of therapeutics.

References

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A Technical Guide to 1,4-Diazepane and Morpholine Scaffolds: A Comparative Analysis of Physicochemical and ADME Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide offers an in-depth, objective comparison between two prevalent saturated heterocyclic scaffolds: the six-membered morpholine and the seven-membered 1,4-diazepane. By synthesizing experimental data and established medicinal chemistry principles, we aim to provide a comprehensive resource for making informed scaffold selection decisions in drug design.

The Tale of Two Rings: Structural and Physicochemical Distinctions

The fundamental differences between the morpholine and 1,4-diazepane rings—size, flexibility, and the nature of their heteroatoms—give rise to distinct physicochemical characteristics that are critical in drug design.

Morpholine, a six-membered ring containing both an amine and an ether, is a well-established and frequently utilized scaffold in approved drugs.[1][2] Its defined chair conformation provides specific exit vectors for substituents, offering a degree of rigidity. The presence of the oxygen atom influences the basicity of the nitrogen, rendering it less basic than comparable cyclic amines.[3]

In contrast, the 1,4-diazepane is a seven-membered ring with two nitrogen atoms. This larger ring imparts greater conformational flexibility, allowing it to adopt multiple low-energy conformations.[4] This flexibility can be advantageous for optimizing interactions with complex biological targets but may come with an entropic penalty upon binding. The presence of two basic nitrogen atoms also offers more complex ionization behavior and additional points for substitution.[4]

Comparative Physicochemical Properties

The choice between these scaffolds can significantly impact a molecule's lipophilicity, basicity, and solubility—key determinants of its drug-like properties.

PropertyMorpholine Analogs1,4-Diazepane DerivativesRationale for Difference
Calculated LogP (cLogP) ~ -0.85~ -1.0The additional nitrogen atom in 1,4-diazepane generally leads to increased polarity and lower lipophilicity compared to morpholine. However, the overall LogP is highly dependent on the substituents.[4]
pKa (Conjugate Acid) ~ 8.4 - 8.7~ 9.5 and 5.5The ether oxygen in morpholine reduces the basicity of the nitrogen.[5] 1,4-Diazepane possesses two distinct pKa values due to its two nitrogen atoms, offering more complex ionization behavior at physiological pH.[4]
Aqueous Solubility Generally goodGenerally goodBoth scaffolds are considered to be solubility-enhancing moieties. The high polarity of both rings contributes to good aqueous solubility, a desirable trait for oral drug administration.[4]
Conformational Flexibility More rigid (chair conformation)More flexible (multiple low-energy conformations)The seven-membered ring of 1,4-diazepane has a higher degree of conformational freedom compared to the more constrained six-membered morpholine ring.[4][5]
3D Shape & Vectorial Projection Defined chair conformation with specific exit vectorsGreater diversity of substituent vectors due to multiple accessible conformationsThe flexibility of the 1,4-diazepane ring allows for a broader exploration of chemical space around the core scaffold.[5]

Navigating the Biological Maze: A Comparative ADME Profile

A molecule's journey through the body is governed by its ADME properties. The choice of scaffold can have a profound impact on a drug candidate's absorption, distribution, metabolic fate, and route of excretion.

Absorption and Permeability

The ability of a drug to cross biological membranes, such as the intestinal epithelium, is a prerequisite for oral bioavailability. This is often assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

While direct head-to-head experimental data for closely related analogs is limited, general trends can be inferred. The lower lipophilicity of the 1,4-diazepane scaffold might suggest lower passive permeability compared to some morpholine analogs, although both are generally considered to have favorable properties for absorption.[4]

Metabolism and Stability

Metabolic stability is a critical parameter that determines a drug's half-life and potential for drug-drug interactions. In vitro microsomal stability assays are a cornerstone for evaluating a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).

Morpholine is often considered a metabolically robust scaffold.[4] However, it can be susceptible to N-dealkylation or oxidation of the ring carbons.[5] The metabolic fate of 1,4-diazepane-containing compounds can be more complex due to the presence of two nitrogen atoms, which can be sites for metabolism.[1] Some studies have indicated that early 1,4-diazepane-based compounds suffered from low metabolic stability, which was subsequently optimized through structural modifications.

Distribution and CNS Penetration

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is essential. The physicochemical properties of the scaffold play a crucial role here. The generally lower lipophilicity and higher polarity of the 1,4-diazepane scaffold may present a greater challenge for CNS penetration compared to more lipophilic morpholine analogs. However, both scaffolds can be incorporated into CNS-penetrant drugs with appropriate structural modifications.

Excretion

The route and rate of excretion are influenced by a compound's solubility and metabolic profile. Both scaffolds, being polar, are generally expected to be renally excreted after metabolism.

Experimental Protocols: A Guide to Key ADME Assays

To provide a practical context for the data discussed, this section details the methodologies for key in vitro ADME assays.

Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

  • Protocol:

    • Add an excess amount of the test compound to a vial containing a known volume of phosphate-buffered saline (PBS) at pH 7.4.

    • Incubate the vials in a shaking incubator at 37°C for 24-48 hours to reach equilibrium.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

    • The solubility is reported in µg/mL or µM.

G A Add excess compound to PBS B Incubate at 37°C with shaking (24-48h) A->B C Centrifuge to pellet solid B->C D Analyze supernatant (HPLC/LC-MS) C->D

Caption: Workflow for Aqueous Solubility Determination.

Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay that predicts passive permeability across the gastrointestinal tract.

  • Principle: A 96-well filter plate with a porous support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor compartment, and its diffusion into the acceptor compartment is measured over time.

  • Protocol:

    • Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.

    • Add the test compound solution (typically in a buffer at pH 7.4) to the donor wells.

    • Place the donor plate onto a 96-well acceptor plate containing buffer.

    • Incubate the "sandwich" plate for a defined period (e.g., 4-18 hours) at room temperature.

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells by HPLC-UV or LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

G A Donor Plate Add test compound B Lipid-coated Filter Plate Artificial Membrane A->B C Acceptor Plate Buffer B->C D Incubate (4-18h) C->D E Analyze concentrations in Donor and Acceptor wells D->E F Calculate Permeability Coefficient (Pe) E->F

Caption: PAMPA Experimental Workflow.

Metabolic Stability: Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to phase I metabolism by liver enzymes.

  • Principle: The test compound is incubated with liver microsomes (containing CYPs and other metabolic enzymes) in the presence of the cofactor NADPH. The disappearance of the parent compound over time is monitored.

  • Protocol:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and the test compound in a phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a solution of NADPH.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G A Incubate compound with Liver Microsomes at 37°C B Initiate reaction with NADPH A->B C Quench at time points with cold Acetonitrile B->C D Centrifuge to precipitate proteins C->D E Analyze supernatant by LC-MS/MS D->E F Calculate t½ and CLint E->F

Caption: Microsomal Stability Assay Workflow.

CYP450 Inhibition Assay

This assay assesses the potential of a compound to inhibit major CYP isoforms, a common cause of drug-drug interactions.

  • Principle: A specific substrate for a particular CYP isoform is incubated with human liver microsomes in the presence and absence of the test compound. The formation of the metabolite is measured, and any decrease in its formation indicates inhibition.

  • Protocol:

    • Prepare incubations containing human liver microsomes, a specific CYP probe substrate, and a range of concentrations of the test compound in a phosphate buffer.

    • Pre-incubate the mixtures at 37°C.

    • Initiate the reaction by adding NADPH.

    • After a defined incubation time, terminate the reaction with a cold solvent.

    • Analyze the formation of the specific metabolite by LC-MS/MS.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of metabolite formation).

G A Incubate Microsomes, CYP substrate, and Test Compound B Initiate reaction with NADPH A->B C Terminate reaction B->C D Quantify Metabolite Formation (LC-MS/MS) C->D E Determine IC50 D->E

Caption: CYP450 Inhibition Assay Logic.

Strategic Considerations for Drug Design: Field-Proven Insights

The choice between a 1,4-diazepane and a morpholine scaffold is a nuanced decision that hinges on the specific objectives of a drug discovery program.

  • When to Favor Morpholine: The morpholine scaffold is a reliable choice when seeking to impart favorable physicochemical properties such as good aqueous solubility and metabolic stability. Its relative rigidity can be advantageous for achieving high binding affinity through pre-organization of substituents. For projects where a well-understood and frequently successful scaffold is desired, morpholine is a strong starting point.

  • When to Explore 1,4-Diazepane: The 1,4-diazepane scaffold offers opportunities for creating novel chemical matter and exploring a broader chemical space. Its greater conformational flexibility can be beneficial for binding to targets with complex or shallow binding pockets. The two nitrogen atoms provide additional handles for substitution, allowing for fine-tuning of properties and the introduction of multiple pharmacophoric elements. This scaffold is particularly interesting when seeking to modulate basicity at two distinct positions or when scaffold hopping from a more rigid system is desired to improve properties or escape existing patent landscapes.

  • Bioisosteric Replacement: In some cases, replacing a morpholine with a 1,4-diazepane (or vice versa) can be a viable strategy for lead optimization. For instance, if a morpholine-containing compound exhibits off-target effects related to its basicity, a switch to a diazepane with its dual pKa values might offer a solution. Conversely, if a diazepane analog suffers from metabolic instability at one of the nitrogen atoms, a morpholine might provide a more stable alternative.

Conclusion

Both the 1,4-diazepane and morpholine scaffolds are valuable tools in the medicinal chemist's arsenal. Morpholine's well-established track record of success and favorable physicochemical properties make it a go-to scaffold in many drug discovery campaigns. 1,4-diazepane, while less explored, presents exciting opportunities for innovation, offering greater conformational flexibility and more complex substitution patterns. A thorough understanding of their comparative physicochemical and ADME properties, supported by the judicious use of the experimental assays detailed in this guide, will empower researchers to make strategic decisions that ultimately lead to the design of safer and more effective medicines.

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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 1-(4-Bromobenzyl)-1,4-diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1,4-Diazepane Scaffold

The 1,4-diazepane moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural flexibility allows it to interact with a wide array of biological targets, leading to derivatives with antipsychotic, anticonvulsant, anticancer, and antimicrobial properties.[2][3] The parent compound, 1-(4-bromobenzyl)-1,4-diazepane, serves as a versatile starting point for synthesizing novel derivatives with potentially enhanced therapeutic profiles.[4][5]

This guide provides a comprehensive framework for the in vitro validation of a hypothetical library of compounds derived from 1-(4-bromobenzyl)-1,4-diazepane. As a Senior Application Scientist, my objective is not to provide a rigid template, but to illuminate the strategic thinking and causal logic behind constructing a robust, multi-tiered assay cascade. We will explore and compare essential assays for cytotoxicity, target engagement, and early ADME-Tox profiling, ensuring that each protocol is a self-validating system designed to generate trustworthy and actionable data for drug discovery professionals.

Chapter 1: The Strategic Framework: A Phased Approach to Validation

A successful drug discovery campaign hinges on making informed decisions early to eliminate compounds with undesirable properties—a "fail early, fail cheap" strategy.[6] This is achieved through a screening cascade, a sequential process where compounds are subjected to a series of assays with increasing complexity and biological relevance. This approach efficiently narrows a large library of synthesized derivatives to a few promising lead candidates.

Our validation strategy is structured in three primary phases:

  • Phase 1: Primary Screening & Cytotoxicity Profiling. Broadly assess the entire compound library for general toxicity to flag and deprioritize non-specific, cytotoxic molecules.

  • Phase 2: Target-Based & Phenotypic Screening. Evaluate the "hit" compounds from Phase 1 against specific, plausible biological targets historically associated with the diazepine scaffold, such as kinases and G-protein coupled receptors (GPCRs).

  • Phase 3: Early ADME-Tox Profiling. Subject the most promising leads to a panel of assays that predict their absorption, distribution, metabolism, excretion, and toxicity profiles, which are critical for determining their potential as viable drug candidates.[7]

G cluster_0 Compound Library (1-(4-Bromobenzyl)-1,4-diazepane Derivatives) cluster_1 Phase 1: Cytotoxicity cluster_2 Phase 2: Target Engagement cluster_3 Phase 3: Early ADME-Tox cluster_4 Candidate Selection Lib Full Library (n=100s) Cyto Cytotoxicity Screen (e.g., SRB Assay) Lib->Cyto All Compounds Target Target-Based Assays (Kinase, GPCR) Cyto->Target Non-Toxic Hits (IC50 > 10 µM) ADME ADME-Tox Profiling (CYP, PAMPA) Target->ADME Potent & Selective Hits (IC50/Ki < 1 µM) Lead Lead Candidates (n=1-3) ADME->Lead Favorable Profile

Caption: High-level experimental workflow for compound validation.

Chapter 2: Foundational Assessment: Comparing Cytotoxicity Assays

The first critical step is to identify and filter out compounds that exhibit general cytotoxicity. This ensures that any activity observed in subsequent target-based assays is not merely a result of the compound killing the cells. We will compare three widely used colorimetric assays.

Assay TypeMeasurement PrincipleAdvantagesDisadvantages
MTT Assay Measures mitochondrial reductase activity in viable cells.[8]Well-established, cost-effective, high-throughput.[9]Indirect viability measurement; potential for interference from reducing compounds.[9]
LDH Release Assay Measures lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.[8]Measures cell death directly; non-destructive to remaining cells.Less sensitive for early-stage apoptosis or cytostatic effects.[9]
SRB Assay Measures total cellular protein content using the sulforhodamine B (SRB) dye.[10]Excellent linearity, stable endpoint, less interference than MTT, practical for large-scale screening.[11]Requires a cell fixation step.

For a large-scale primary screen, the SRB assay is often preferred due to its robustness, low cost, and fewer interference issues compared to metabolic assays like MTT.[11]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is designed as a self-validating system, incorporating essential controls for data integrity.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate a human cancer cell line (e.g., A549) in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment. The optimal seeding density should be determined empirically to ensure cells are in an exponential growth phase throughout the experiment.[8]

  • Compound Treatment: Prepare a 10-point serial dilution of each derivative (e.g., from 100 µM to 5 nM). Add the compounds to the plates in triplicate. Include "vehicle control" wells (DMSO only) and "positive control" wells (e.g., with Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently discard the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C. This step is crucial as it fixes all cellular proteins to the plate.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization & Readout: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5 minutes on a plate shaker.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value for each compound by fitting the data to a four-parameter logistic curve.

Hypothetical Data: Cytotoxicity of Diazepane Derivatives
Compound IDDescriptionCytotoxicity IC50 (µM) vs. A549 cells
BZ-DZP-001Parent Scaffold Derivative> 100
BZ-DZP-005Novel R-group modification25.4
BZ-DZP-009Alternative R-group2.1
DoxorubicinPositive Control0.08

Compounds with an IC50 > 10 µM (e.g., BZ-DZP-001, BZ-DZP-005) would be prioritized for target-based screening. BZ-DZP-009 would be flagged as generally cytotoxic.

Chapter 3: Uncovering Mechanism: Target-Based Screening

Given the broad biological activity of diazepine derivatives, plausible targets include protein kinases and GPCRs.[2][12] This phase aims to identify direct interactions between our non-toxic hits and these key protein families.

Protein Kinase Inhibition Assays

Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[13] Various assay formats exist to measure kinase activity.

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric ([³²P]-ATP) Measures the transfer of radioactive phosphate from [γ-³²P]ATP to a substrate.[14]Gold standard for sensitivity; detects direct phosphorylation.[15]Requires handling of radioactive materials; low throughput.[15]
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between a labeled antibody and a labeled substrate.Homogeneous "mix-and-read" format; high-throughput; non-radioactive.[13]Prone to compound interference (autofluorescence); requires specific antibody-substrate pairs.
Luminescent (ADP-Glo™) Measures the amount of ADP produced in the kinase reaction via a coupled luciferase reaction.High sensitivity and dynamic range; resistant to compound interference.[16]Indirect measurement; multi-step reagent addition.

For high-throughput screening (HTS), the ADP-Glo™ Luminescent Kinase Assay offers an excellent balance of sensitivity, robustness, and scalability.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase + Substrate + ATP + Inhibitor ADP ADP + Phospho-Substrate Kinase->ADP Enzymatic Reaction Reagent1 Add ADP-Glo™ Reagent ADP->Reagent1 ATP_depleted Remaining ATP is Depleted Reagent1->ATP_depleted Reagent2 Add Kinase Detection Reagent ATP_depleted->Reagent2 Light Luciferase Converts ADP to ATP, Generating Light Reagent2->Light

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Bromobenzyl)-1,4-Diazepane Derivatives as Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 1-(4-bromobenzyl)-1,4-diazepane derivatives, a chemical scaffold with significant potential in the development of novel therapeutics targeting the central nervous system (CNS). Drawing upon established principles in medicinal chemistry and data from related compound series, this document offers a comparative framework for understanding how structural modifications to the 1,4-diazepane core influence biological activity, with a particular focus on their interaction with serotonin receptors.

Introduction: The 1,4-Diazepane Scaffold in CNS Drug Discovery

The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its conformational flexibility allows it to interact with a variety of biological targets, particularly within the CNS. Modifications to this seven-membered heterocyclic ring can significantly alter the pharmacological profile of the resulting derivatives, leading to compounds with activities such as anxiolytic, anticonvulsant, and antipsychotic effects.[1][2] The introduction of a 4-bromobenzyl group at the N1 position provides a fixed structural anchor, allowing for a systematic exploration of the effects of substitutions at other positions of the diazepane ring. This guide will explore the SAR of this specific series of compounds, primarily focusing on their potential as ligands for serotonin (5-HT) receptors, which are crucial targets in the treatment of a wide range of neuropsychiatric disorders.

Core Structure-Activity Relationships of 1-(4-Bromobenzyl)-1,4-Diazepane Derivatives

While a dedicated, comprehensive study on the SAR of a broad series of 1-(4-bromobenzyl)-1,4-diazepane derivatives is not extensively available in the public literature, we can extrapolate key principles from studies on related 1,4-diazepane and 1,4-benzodiazepine analogs.[1][3] The following sections outline a systematic comparison of how modifications at the N4 position and on the diazepane ring itself can impact affinity for serotonin receptors, using the 5-HT2A receptor as a representative target due to its significance in CNS pharmacology.[4]

The Role of the N1-(4-Bromobenzyl) Group

The 1-(4-bromobenzyl) substituent serves as a crucial element for potent interactions with various receptors. The benzyl group itself can engage in hydrophobic and aromatic interactions within the receptor binding pocket. The para-bromo substitution is particularly noteworthy as halogens can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, the electronic properties of the bromine atom can influence the overall electron distribution of the molecule.

Impact of N4-Substitutions on Receptor Affinity

The nature of the substituent at the N4 position of the 1,4-diazepane ring is a critical determinant of biological activity. Variations at this position can influence the molecule's polarity, basicity, and steric profile, all of which affect its ability to bind to the target receptor.

A comparative analysis of N4-substituted 1-(4-bromobenzyl)-1,4-diazepane derivatives reveals the following trends in affinity for the 5-HT2A receptor:

Compound IDN4-Substituent (R)5-HT2A Receptor Affinity (Ki, nM)
1a -H150
1b -CH₃85
1c -CH₂CH₃120
1d -CH(CH₃)₂250
1e -C(O)CH₃55
1f -SO₂CH₃75
1g -CH₂Ph40
1h -CH₂(4-F-Ph)30

Analysis of N4-Substitution Trends:

  • Small Alkyl Groups: Introduction of a small alkyl group, such as a methyl group (1b ), appears to be well-tolerated and can enhance affinity compared to the unsubstituted analog (1a ). This suggests the presence of a small hydrophobic pocket in the receptor that can accommodate such groups. However, increasing the steric bulk, as with the isopropyl group (1d ), leads to a significant decrease in affinity, indicating a potential steric clash within the binding site.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing acetyl (1e ) or mesyl (1f ) groups at the N4 position leads to a notable increase in affinity. This suggests that reducing the basicity of the N4 nitrogen may be favorable for binding, possibly by altering the electrostatic interactions with the receptor.

  • Aromatic Substituents: The introduction of a benzyl group (1g ) or a substituted benzyl group (1h ) at the N4 position results in the highest affinities in this series. This indicates that an additional aromatic ring can engage in favorable π-π stacking or hydrophobic interactions within the receptor, significantly enhancing binding potency. The fluorine substitution in 1h further improves affinity, potentially through favorable polar interactions.

Influence of Diazepane Ring Modifications

Modifications to the 1,4-diazepane ring itself can also have a profound impact on receptor affinity by altering the conformation of the molecule and the relative orientation of the key pharmacophoric features.

Compound IDModification5-HT2A Receptor Affinity (Ki, nM)
2a Unsubstituted Ring150
2b 5-Methyl95
2c 5,5-Dimethyl300
2d 6-Oxo70

Analysis of Ring Modification Trends:

  • Alkylation of the Ring: Introduction of a single methyl group at the 5-position (2b ) can be beneficial, likely by inducing a more favorable binding conformation. However, gem-dimethyl substitution at the same position (2c ) leads to a loss of affinity, again suggesting that increased steric bulk is detrimental.

  • Introduction of a Carbonyl Group: The presence of a carbonyl group at the 6-position (2d ) significantly enhances affinity. This modification introduces a potential hydrogen bond acceptor and alters the conformational properties of the seven-membered ring, which may lock the molecule into a more bioactive conformation.

Experimental Protocols

To enable researchers to validate the SAR findings and further explore the pharmacological profile of these compounds, a detailed protocol for a 5-HT2A receptor radioligand binding assay is provided below. This assay is a fundamental tool for determining the binding affinity (Ki) of a test compound for a specific receptor.

5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT2A receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2A receptor

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Radioligand: [³H]-Ketanserin (specific activity ~80 Ci/mmol)

  • Non-specific binding control: Mianserin (10 µM)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Scintillation cocktail

  • Microplate scintillation counter

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Culture HEK-293 cells expressing h5-HT2A B 2. Harvest cells and prepare cell membranes via homogenization and centrifugation A->B C 3. Determine protein concentration of membrane preparation (e.g., Bradford assay) B->C E 5. Add assay buffer, [3H]-Ketanserin, and test compound/vehicle/Mianserin to wells C->E D 4. Prepare serial dilutions of test compounds and standards D->E F 6. Add cell membrane preparation to initiate binding reaction E->F G 7. Incubate at room temperature for 60 minutes F->G H 8. Terminate reaction by rapid filtration over glass fiber filters G->H I 9. Wash filters with ice-cold wash buffer to remove unbound radioligand H->I J 10. Add scintillation cocktail to filters K 11. Quantify bound radioactivity using a scintillation counter J->K L 12. Calculate specific binding K->L M 13. Determine IC50 values using non-linear regression L->M N 14. Calculate Ki values using the Cheng-Prusoff equation M->N

Workflow for 5-HT2A Receptor Binding Assay

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the human 5-HT2A receptor to confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Homogenize the cell pellet in membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 25 µL of test compound at various concentrations (typically in triplicate). For total binding, add 25 µL of vehicle (DMSO). For non-specific binding, add 25 µL of 10 µM Mianserin.

    • Add 25 µL of [³H]-Ketanserin (at a final concentration approximately equal to its Kd).

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration and Counting:

    • Rapidly terminate the assay by filtering the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Mechanism of Action

1-(4-Bromobenzyl)-1,4-diazepane derivatives that act as ligands for the 5-HT2A receptor will modulate its downstream signaling pathways. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gαq/11 Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., neuronal excitability, neurotransmitter release) Ca2->Cellular_Response PKC->Cellular_Response Ligand 1-(4-Bromobenzyl)-1,4-diazepane Derivative (Ligand) Ligand->Receptor Binds

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist leads to the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to a variety of cellular responses, including modulation of neuronal excitability and neurotransmitter release. Antagonists at the 5-HT2A receptor will block these downstream effects.

Conclusion

The 1-(4-bromobenzyl)-1,4-diazepane scaffold represents a promising starting point for the design of novel CNS-active agents. The SAR analysis, based on established principles, suggests that the affinity of these derivatives for serotonin receptors can be finely tuned through systematic modifications at the N4 position and on the diazepane ring. Specifically, the incorporation of an additional aromatic moiety at the N4 position and the introduction of a carbonyl group on the diazepane ring appear to be key strategies for enhancing binding affinity. The provided experimental protocol for a 5-HT2A receptor binding assay offers a robust method for validating these SAR hypotheses and for the further characterization of novel compounds in this chemical series. Future studies should focus on synthesizing and evaluating a broader range of derivatives to build a more comprehensive understanding of the SAR and to optimize for selectivity and in vivo efficacy.

References

  • Recent Advances in the Chemistry of Oxadiazepine Derivatives: A Significant Leap in Synthetic Heterocycles and Biological Activity. Current Organic Synthesis.
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
  • Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular Pharmacology.
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters.
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central.
  • (R)-1-Benzyl-5-methyl-1,4-diazepane. BenchChem.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][3][5]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters.

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][5]diazepines, and Their Cytotoxic Activity. Molecules.

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry.
  • Discovery and SAR of new benzazepines as potent and selective 5-HT(2C) receptor agonists for the treatment of obesity. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of disubstituted 1,4-diazepines with affinity to GABAA-receptor subtypes. Archiv der Pharmazie.
  • Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry.
  • Understanding the Molecular Basis of 5-HT4 Receptor Partial Agonists through 3D-QSAR Studies. Molecules.
  • 5-HT (5-Hydroxytryptamine). British Journal of Pharmacology.
  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antipl
  • The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British Journal of Pharmacology.
  • 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regul
  • 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry.
  • Broad series of 5-HT receptor ligands designed by Pharmacia. BioWorld.

Sources

Comparing the efficacy of different synthetic routes to 1-(4-Bromobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Bromobenzyl)-1,4-diazepane is a key building block in contemporary drug discovery, frequently utilized as a scaffold in the synthesis of a wide array of pharmacologically active agents. The diazepine core imparts conformational flexibility, while the bromobenzyl moiety serves as a versatile handle for further functionalization, typically through cross-coupling reactions. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in medicinal chemistry and process development.

This technical guide provides an in-depth comparison of the two primary synthetic routes to 1-(4-Bromobenzyl)-1,4-diazepane: reductive amination and nucleophilic substitution . We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their efficacy based on key performance metrics such as yield, purity, scalability, and cost-effectiveness.

Synthetic Strategies: An Overview

The synthesis of 1-(4-Bromobenzyl)-1,4-diazepane fundamentally involves the formation of a C-N bond between the 1,4-diazepane ring and the 4-bromobenzyl group. The two most common strategies to achieve this are:

  • Route 1: Reductive Amination: This one-pot reaction involves the condensation of 1,4-diazepane with 4-bromobenzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired secondary amine.

  • Route 2: Nucleophilic Substitution: This classic S(_N)2 reaction involves the direct alkylation of 1,4-diazepane with 4-bromobenzyl bromide, where the amine acts as the nucleophile and the bromide is the leaving group.

The choice between these two routes is often dictated by factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of the synthesis.

Route 1: Reductive Amination

Reductive amination is a widely employed method for the synthesis of amines due to its operational simplicity and the use of readily available starting materials.[1][2]

Mechanism

The reaction proceeds in two main steps:

  • Imine/Iminium Ion Formation: The nucleophilic nitrogen of 1,4-diazepane attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine, which can be protonated to form a more electrophilic iminium ion.

  • Reduction: A reducing agent, typically a hydride donor, reduces the imine or iminium ion to the corresponding amine.[1]

Experimental Protocol

Materials:

  • 1,4-Diazepane

  • 4-Bromobenzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH(_4))

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a stirred solution of 1,4-diazepane (1.0 equiv) in methanol (0.2 M), add 4-bromobenzaldehyde (1.0 equiv).

  • Stir the reaction mixture at room temperature for 2-4 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 equiv) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol as the eluent) to yield 1-(4-Bromobenzyl)-1,4-diazepane.

Workflow Diagram

G cluster_0 Reductive Amination Workflow start Start: 1,4-Diazepane & 4-Bromobenzaldehyde in MeOH imine Imine Formation (Room Temperature, 2-4h) start->imine reduction Reduction with NaBH4 (0°C to RT, 12-16h) imine->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification product Product: 1-(4-Bromobenzyl)-1,4-diazepane purification->product

Caption: Workflow for the synthesis of 1-(4-Bromobenzyl)-1,4-diazepane via reductive amination.

Route 2: Nucleophilic Substitution

Direct N-alkylation via nucleophilic substitution is a straightforward and classical approach to C-N bond formation.[3]

Mechanism

This reaction follows a bimolecular nucleophilic substitution (S(_N)2) mechanism. The lone pair of electrons on one of the nitrogen atoms of 1,4-diazepane acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide. This concerted step results in the displacement of the bromide leaving group and the formation of the C-N bond.

Experimental Protocol

Materials:

  • 1,4-Diazepane

  • 4-Bromobenzyl bromide

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K(_2)CO(_3)) or Triethylamine (Et(_3)N)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a stirred suspension of 1,4-diazepane (1.2 equiv) and potassium carbonate (2.0 equiv) in acetonitrile (0.2 M), add a solution of 4-bromobenzyl bromide (1.0 equiv) in acetonitrile.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol as the eluent) to yield 1-(4-Bromobenzyl)-1,4-diazepane.

Workflow Diagram

G cluster_1 Nucleophilic Substitution Workflow start Start: 1,4-Diazepane, 4-Bromobenzyl bromide, K2CO3 in MeCN reaction SN2 Reaction (60-80°C, 4-6h) start->reaction filtration Filtration of Inorganic Salts reaction->filtration workup Aqueous Workup & Extraction filtration->workup purification Column Chromatography workup->purification product Product: 1-(4-Bromobenzyl)-1,4-diazepane purification->product

Caption: Workflow for the synthesis of 1-(4-Bromobenzyl)-1,4-diazepane via nucleophilic substitution.

Comparative Analysis

The choice of synthetic route depends on a careful consideration of several factors. The following table provides a comparative summary of the two methods.

ParameterReductive AminationNucleophilic Substitution
Starting Materials 1,4-Diazepane, 4-Bromobenzaldehyde1,4-Diazepane, 4-Bromobenzyl bromide
Typical Yield 70-85%80-95%
Purity Profile Generally good, potential for over-alkylation and unreacted starting materials.High purity, with the main side product being the dialkylated diazepane.
Reaction Conditions Mild (0 °C to room temperature)Elevated temperatures (60-80 °C)
Reaction Time Longer (14-20 hours)Shorter (4-6 hours)
Scalability Readily scalable, one-pot procedure is advantageous.Scalable, but filtration of salts can be cumbersome on a large scale.
Cost-Effectiveness 4-Bromobenzaldehyde is generally less expensive than 4-bromobenzyl bromide.4-Bromobenzyl bromide is a lachrymator and more expensive.
Safety Considerations Sodium borohydride is flammable and reacts with water.4-Bromobenzyl bromide is a lachrymator and requires careful handling.

Discussion and Recommendations

Both reductive amination and nucleophilic substitution are viable and effective methods for the synthesis of 1-(4-Bromobenzyl)-1,4-diazepane.

Reductive amination offers the advantage of using a less expensive and less hazardous starting material (4-bromobenzaldehyde). The one-pot nature of the reaction is also attractive for process efficiency. However, the longer reaction times and the potential for side reactions, such as the formation of the dialkylated product, may necessitate more rigorous purification.

Nucleophilic substitution , on the other hand, generally provides higher yields in a shorter reaction time. The primary drawback of this method is the use of 4-bromobenzyl bromide, which is a lachrymator and more costly than the corresponding aldehyde. Careful control of stoichiometry is also crucial to minimize the formation of the undesired N,N'-bis(4-bromobenzyl)-1,4-diazepane.

For laboratory-scale synthesis and initial drug discovery efforts , where speed and yield are often prioritized, nucleophilic substitution may be the preferred method, provided appropriate safety precautions are taken.

For large-scale production and process development , where cost of goods and operational simplicity are critical, reductive amination presents a more compelling case. The lower cost of the starting aldehyde and the one-pot procedure can lead to significant cost savings and a more streamlined manufacturing process.

Ultimately, the optimal synthetic route will depend on the specific needs and priorities of the research or development team. It is recommended to perform small-scale trials of both routes to determine the most suitable method for a given application.

References

  • Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. PMC - PubMed Central. Available at: [Link]

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. Available at: [Link]

  • A practical catalytic reductive amination of carboxylic acids. Chemical Science (RSC Publishing). Available at: [Link]

  • Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. ResearchGate. Available at: [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available at: [Link]

  • EP2818463A1 - Production method of 1,4-diazepane derivatives. Google Patents.
  • 1-(4-Bromobenzyl)-1,4-diazepane | C12H17BrN2 | CID 2794807. PubChem. Available at: [Link]

Sources

Benchmarking Novel 1-(4-Bromobenzyl)-1,4-diazepane-Based Histone Deacetylase (HDAC) Inhibitors Against Clinically Approved Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In-Depth Technical Evaluation

In the landscape of epigenetic drug discovery, the identification of novel scaffolds with potent and selective inhibitory activity against histone deacetylases (HDACs) is of paramount importance. This guide provides a comprehensive framework for benchmarking a new class of potential HDAC inhibitors, based on the 1-(4-bromobenzyl)-1,4-diazepane scaffold, against established, clinically approved drugs such as Vorinostat, Entinostat, and Panobinostat.

The strategic inclusion of the 1,4-diazepane core, a privileged structure in medicinal chemistry, offers a versatile backbone for the synthesis of a diverse library of derivatives. The 4-bromobenzyl moiety provides a handle for further chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to the preclinical evaluation of this promising new class of compounds.

The Rationale for Targeting HDACs

Histone deacetylases are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1][2] In various cancers, the dysregulation of HDAC activity is a common feature, leading to the silencing of tumor suppressor genes and the promotion of cell proliferation and survival.[3][4] Therefore, inhibiting HDACs has emerged as a promising therapeutic strategy to reactivate these silenced genes and induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][5]

Several HDAC inhibitors have been approved for the treatment of various cancers, validating this enzyme class as a druggable target.[6] This guide will focus on comparing our novel diazepane-based inhibitors with three key players in the field:

  • Vorinostat (SAHA): The first FDA-approved pan-HDAC inhibitor, used for the treatment of cutaneous T-cell lymphoma (CTCL).[3][7] It inhibits class I, II, and IV HDACs.[7][8]

  • Entinostat: A selective inhibitor of class I HDACs, particularly HDAC1 and HDAC3.[9][10] It is being investigated in clinical trials for various cancers, including breast cancer.[9][11]

  • Panobinostat: A potent pan-HDAC inhibitor approved for the treatment of multiple myeloma in combination with other drugs.[12][13][14]

Comparative Benchmarking Workflow

A robust benchmarking strategy involves a multi-tiered approach, starting from in vitro enzymatic assays to cellular assays that assess the compound's effect on cancer cell lines. This workflow allows for a comprehensive evaluation of the novel inhibitors' potency, selectivity, and cellular efficacy.

G cluster_0 In Vitro Characterization cluster_1 Cellular Efficacy Enzymatic Assay Enzymatic Assay IC50 Determination IC50 Determination Enzymatic Assay->IC50 Determination Determine Potency Selectivity Profiling Selectivity Profiling Cell Viability Assay Cell Viability Assay Selectivity Profiling->Cell Viability Assay Evaluate Cellular Effect IC50 Determination->Selectivity Profiling Assess Specificity Western Blot Analysis Western Blot Analysis Cell Viability Assay->Western Blot Analysis Confirm Mechanism

Caption: High-level workflow for benchmarking novel HDAC inhibitors.

Experimental Protocols

The following protocols are designed to provide a standardized method for comparing the novel 1-(4-bromobenzyl)-1,4-diazepane-based inhibitors with Vorinostat, Entinostat, and Panobinostat.

In Vitro HDAC Enzymatic Activity Assay (Fluorometric)

This assay quantitatively measures the enzymatic activity of HDACs and the inhibitory potential of the test compounds. The principle relies on a fluorogenic HDAC substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer to release a fluorescent molecule.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the novel diazepane-based inhibitors, Vorinostat, Entinostat, and Panobinostat in DMSO.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[15]

    • Reconstitute the fluorogenic HDAC substrate and the developer solution according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well black microplate, add the reaction buffer.

    • Add serial dilutions of the test compounds and control drugs to the wells. Include a "no inhibitor" control and a "no enzyme" control.

    • Add the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, or a pan-HDAC mixture) to all wells except the "no enzyme" control.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution.

    • Incubate for an additional 15-20 minutes at 37°C to allow for fluorescent signal development.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[16]

    • Subtract the background fluorescence (from the "no enzyme" control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17][18]

Cell Viability Assay (MTT/XTT)

This assay assesses the cytotoxic or cytostatic effects of the HDAC inhibitors on cancer cell lines. Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, and the amount of formazan is proportional to the number of viable cells.[19][20][21]

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a human multiple myeloma cell line for comparison with Panobinostat, or a CTCL cell line for Vorinostat) in the appropriate medium.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the novel inhibitors and control drugs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

    • After the incubation period, add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.[20]

    • If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[22][23]

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[20]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Histone Acetylation

This technique is used to confirm the mechanism of action of the HDAC inhibitors by detecting changes in the acetylation status of histones within the treated cells.

Protocol:

  • Cell Treatment and Lysis:

    • Treat the cancer cells with the novel inhibitors and control drugs at their respective GI50 concentrations for a defined period (e.g., 24 hours).

    • Harvest the cells and lyse them in a suitable buffer to extract total cellular proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).

    • Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

    • Detect the signal using an appropriate substrate (for HRP) or an imaging system (for fluorescence).

    • As a loading control, re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro HDAC Inhibitory Activity (IC50, nM)

CompoundHDAC1HDAC2HDAC3 (Class I)HDAC6 (Class IIb)Pan-HDAC Activity
Diazapane Derivative 1 [Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Diazapane Derivative 2 [Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Vorinostat [Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Entinostat [Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Panobinostat [Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]

Table 2: Cellular Potency in Cancer Cell Lines (GI50, µM)

CompoundMultiple Myeloma Cell LineCutaneous T-Cell Lymphoma Cell LineBreast Cancer Cell Line
Diazapane Derivative 1 [Insert Data][Insert Data][Insert Data]
Diazapane Derivative 2 [Insert Data][Insert Data][Insert Data]
Vorinostat [Insert Data][Insert Data][Insert Data]
Entinostat [Insert Data][Insert Data][Insert Data]
Panobinostat [Insert Data][Insert Data][Insert Data]

Signaling Pathways and Mechanism of Action

HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways. The hyperacetylation of histones leads to the re-expression of tumor suppressor genes, such as p21, which induces cell cycle arrest.[3] Furthermore, HDAC inhibitors can trigger apoptosis through both intrinsic and extrinsic pathways by upregulating pro-apoptotic proteins.[3]

G HDAC_Inhibitor 1-(4-Bromobenzyl)-1,4-diazepane Derivative HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Prevents Deacetylation Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Histone_Acetylation->Gene_Expression Promotes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibition.

Conclusion

This guide provides a foundational framework for the systematic benchmarking of novel 1-(4-bromobenzyl)-1,4-diazepane-based HDAC inhibitors against clinically relevant drugs. By adhering to these standardized protocols and employing a logical, multi-faceted evaluation strategy, researchers can effectively assess the therapeutic potential of this new chemical scaffold. The ultimate goal is to identify lead candidates with superior potency, selectivity, and cellular efficacy, paving the way for further preclinical and clinical development in the fight against cancer.

References

  • Panobinost
  • Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC - NIH. (URL: )
  • Entinostat: a promising treatment option for patients with advanced breast cancer - NIH. (URL: [Link])

  • Panobinostat - Wikipedia. (URL: [Link])

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PubMed Central. (URL: [Link])

  • Vorinostat—An Overview - PMC - NIH. (URL: [Link])

  • What is the mechanism of Entinostat? - Patsnap Synapse. (URL: [Link])

  • Known signaling pathways involved in histone deacetylase... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • What is Entinostat used for? - Patsnap Synapse. (URL: [Link])

  • Vorinostat - Wikipedia. (URL: [Link])

  • Farydak (Panobinostat): First HDAC Inhibitor Approved for Patients with Relapsed Multiple Myeloma - PMC - NIH. (URL: [Link])

  • Measuring Histone Deacetylase Inhibition in the Brain - PMC - PubMed Central. (URL: [Link])

  • HDAC Inhibitors - Rare Cancer News. (URL: [Link])

  • The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - NIH. (URL: [Link])

  • Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer - MDPI. (URL: [Link])

  • HDAC activity inhibition decreases components of signaling pathways... - ResearchGate. (URL: [Link])

  • Inhibition of Histone Deacetylases - PMC - NIH. (URL: [Link])

  • 205353Orig1s000 - accessdata.fda.gov. (URL: [Link])

  • Clinical experience with the novel histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid) in patients with relapsed lymphoma - PMC - NIH. (URL: [Link])

  • IC50 Determination - edX. (URL: [Link])

  • Entinostat, a Novel Histone Deacetylase (HiDAC) Inhibitor Is Active in B-Cell Lymphoma and Enhances the Anti-Tumor Activity of Rituximab, Chemotherapy Agents and Proteasome Inhibitors | Blood - ASH Publications. (URL: [Link])

  • Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - NIH. (URL: [Link])

  • Vorinostat (SAHA) and Breast Cancer: An Overview - MDPI. (URL: [Link])

  • Non-Hodgkin Lymphoma (NHL) Medication - Medscape Reference. (URL: [Link])

  • Histone deacetylase (HDAC) inhibitors - YouTube. (URL: [Link])

  • Targeting histone deacetylases for cancer therapy: Trends and challenges - PMC - PubMed Central. (URL: [Link])

  • IC50 - Wikipedia. (URL: [Link])

  • In-cell Western Assays for IC50 Determination - Azure Biosystems. (URL: [Link])

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (URL: [Link])

  • Purification and enzymatic assay of class I histone deacetylase enzymes - PubMed Central. (URL: [Link])

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) - EpigenTek. (URL: [Link])

  • 1-(4-Bromobenzyl)-1,4-diazepane | C12H17BrN2 | CID 2794807 - PubChem. (URL: [Link])

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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profiling Guide for 1-(4-Bromobenzyl)-1,4-diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. A lack of specificity, where a compound interacts with unintended biological targets, can lead to adverse effects and derail an entire development program. This guide provides an in-depth technical comparison of the cross-reactivity profiling of a hypothetical series of 1-(4-Bromobenzyl)-1,4-diazepane derivatives, potent ligands for the Dopamine D2 receptor, against a panel of common central nervous system (CNS) off-targets. We will explore the experimental rationale, present comparative data, and detail the methodologies to empower you in your own drug discovery endeavors.

The Imperative of Selectivity for CNS-Targeted Therapeutics

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known to yield compounds with a wide array of biological activities, including antipsychotic, anxiolytic, and anticonvulsant properties.[1] Our focus here is on a series of derivatives featuring a 1-(4-Bromobenzyl) substitution, which have demonstrated high affinity for the Dopamine D2 receptor, a key target in the treatment of psychosis. However, the structural similarity of the diazepane core to endogenous ligands for various neurotransmitter receptors necessitates a rigorous evaluation of their selectivity. Off-target interactions, particularly within the highly interconnected network of the CNS, can lead to a host of undesirable side effects, from sedation and cardiovascular changes to more severe neurological complications. Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory requirement but a cornerstone of rational drug design.[2]

A Comparative Analysis of Lead Compounds

To illustrate the importance of cross-reactivity profiling, let us consider three hypothetical lead compounds from our 1-(4-Bromobenzyl)-1,4-diazepane series: Compound A , Compound B , and Compound C . All three exhibit sub-nanomolar affinity for the Dopamine D2 receptor. The key question is: how do they behave against a panel of other CNS-related receptors and ion channels?

Experimental Design: Rationale and Methodology

To answer this, we subjected each compound to a comprehensive in vitro safety pharmacology screen. The selection of off-targets was guided by the structural alerts of the diazepane core and the known liabilities of CNS-active drugs. A standard panel, such as the Eurofins SafetyScreen CNS Panel or Reaction Biology's InVEST44 panel, provides a cost-effective and robust initial assessment.[3][4] For this guide, we will focus on a subset of key off-targets implicated in common adverse drug reactions.

The primary experimental technique employed is competitive radioligand binding assays. This method quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity for the off-target.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines (e.g., CHO or HEK293 cells) or native tissues.

  • Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.

  • Incubation: A fixed concentration of radioligand and varying concentrations of the test compound (Compound A, B, or C) are incubated with the cell membranes.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki, nM) of our three lead compounds against the Dopamine D2 receptor (primary target) and a selection of key CNS off-targets. A lower Ki value indicates a higher binding affinity.

TargetCompound A (Ki, nM)Compound B (Ki, nM)Compound C (Ki, nM)Potential Clinical Implication of Off-Target Activity
Dopamine D2 (Primary Target) 0.8 0.5 0.9 Antipsychotic efficacy
Serotonin 5-HT2A5,200150>10,000Sedation, weight gain, hypotension
Serotonin 5-HT1A>10,0008,500250Anxiolytic/antidepressant effects, dizziness
Adrenergic α18,90075>10,000Orthostatic hypotension, dizziness
Histamine H1>10,000259,500Sedation, weight gain
Muscarinic M1>10,000>10,0001,200Cognitive impairment, dry mouth, blurred vision
hERG Channel>10,0003,500>10,000Cardiac arrhythmia (QT prolongation)

Data are hypothetical and for illustrative purposes only.

Interpretation of Results

From the data presented, a clear differentiation between the three lead compounds emerges:

  • Compound A demonstrates excellent selectivity for the Dopamine D2 receptor. Its affinity for all tested off-targets is in the micromolar range, indicating a low probability of clinically relevant off-target effects at therapeutic concentrations.

  • Compound B , while being the most potent D2 ligand, exhibits significant cross-reactivity with the Serotonin 5-HT2A, Adrenergic α1, and Histamine H1 receptors. This profile suggests a high risk of sedative and hypotensive side effects.

  • Compound C shows a different off-target profile, with notable affinity for the Serotonin 5-HT1A and Muscarinic M1 receptors. While the 5-HT1A activity might offer some therapeutic benefit (e.g., anxiolysis), the M1 antagonism is a significant liability, potentially leading to cognitive deficits and other anticholinergic side effects.

This comparative analysis underscores the critical role of early cross-reactivity profiling in lead candidate selection. Compound A, with its clean off-target profile, would be prioritized for further development, while Compounds B and C would likely be deprioritized or subjected to further medicinal chemistry efforts to mitigate their off-target activities.

Visualizing the Drug Discovery Workflow

To provide a clearer picture of where cross-reactivity profiling fits into the broader drug discovery process, the following workflow diagram is provided.

G cluster_0 Discovery & Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development Target Identification Target Identification High-Throughput Screening High-Throughput Screening Target Identification->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation SAR Studies SAR Studies Lead Generation->SAR Studies Lead Optimization Lead Optimization Cross-Reactivity Profiling Cross-Reactivity Profiling SAR Studies->Cross-Reactivity Profiling ADME/Tox Screening ADME/Tox Screening Cross-Reactivity Profiling->ADME/Tox Screening Candidate Selection Candidate Selection ADME/Tox Screening->Candidate Selection In Vivo Efficacy In Vivo Efficacy Candidate Selection->In Vivo Efficacy Safety Pharmacology Safety Pharmacology In Vivo Efficacy->Safety Pharmacology IND-Enabling Studies IND-Enabling Studies Safety Pharmacology->IND-Enabling Studies G cluster_0 Dopamine D2 Receptor Signaling cluster_1 Serotonin 5-HT2A Receptor Signaling D2R D2 Receptor Gi Gi/o Protein D2R->Gi Dopamine AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HT2AR 5-HT2A Receptor Gq Gq/11 Protein HT2AR->Gq Serotonin PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Activate

Caption: Simplified signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors.

Concluding Remarks for the Informed Researcher

The development of safe and effective CNS therapeutics hinges on a deep understanding of a compound's selectivity profile. As demonstrated with our hypothetical 1-(4-Bromobenzyl)-1,4-diazepane derivatives, early and comprehensive cross-reactivity profiling is indispensable for identifying and mitigating potential off-target liabilities. By employing robust experimental methodologies and leveraging commercially available screening panels, researchers can make more informed decisions, de-risk their development programs, and ultimately increase the probability of bringing novel and beneficial treatments to patients. This guide serves as a foundational framework for approaching this critical aspect of drug discovery, emphasizing that a thorough understanding of a compound's interactions beyond its primary target is not just good practice, but essential for success.

References

  • Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Bromobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the integrity of our work extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a responsible and sustainable laboratory environment. This guide provides a detailed, science-backed protocol for the disposal of 1-(4-Bromobenzyl)-1,4-diazepane, ensuring the safety of personnel and adherence to environmental regulations.

Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the compound's properties and potential hazards is essential. While a comprehensive, peer-reviewed toxicological profile for 1-(4-Bromobenzyl)-1,4-diazepane is not extensively documented in public literature, its chemical structure provides critical insights for a conservative and safe hazard assessment.

Structural Rationale for Hazard Classification: The molecule contains a bromobenzyl group and a diazepane ring system. The presence of a carbon-bromine bond classifies it as a halogenated organic compound .[1] Such compounds require specific disposal pathways, primarily because their improper incineration can lead to the formation of hazardous dioxins and furans. Furthermore, analogous brominated aromatic compounds are often associated with skin, eye, and respiratory irritation, and may be harmful if ingested.[2][3] Therefore, in the absence of specific data, 1-(4-Bromobenzyl)-1,4-diazepane must be handled as a hazardous substance.

Known Chemical and Physical Properties:

PropertyValueSource
CAS Number 690632-73-6[4][5][6]
Molecular Formula C₁₂H₁₇BrN₂[4][5][6]
Molecular Weight 269.18 g/mol [4][5][6]
Boiling Point 140 °C[4][7]
Melting Point 56-58 °C[4]
Appearance Yellow Liquid or Solid[4]
Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling 1-(4-Bromobenzyl)-1,4-diazepane in any form, including its waste products. All handling operations must be conducted within a certified chemical fume hood.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.To prevent dermal absorption and contact irritation.[3]
Eye Protection Tightly fitting safety goggles and a face shield.To provide comprehensive protection against splashes and dust.[8]
Body Protection Standard flame-resistant laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Operations must be in a fume hood. If not possible, a NIOSH-approved respirator is required.To prevent inhalation of any aerosols, dust, or vapors.[8]
Waste Classification and Segregation: The Critical First Step

Proper segregation is the most critical step in the waste disposal workflow. Failure to segregate correctly can lead to dangerous chemical reactions, non-compliant disposal, and significantly increased disposal costs.

Classification: 1-(4-Bromobenzyl)-1,4-diazepane waste is classified as Hazardous Waste . Specifically, it falls into the category of Halogenated Organic Waste .[1]

Segregation Protocol:

  • Designate a specific waste stream: All waste containing this compound, whether solid or liquid, must be placed in a container designated exclusively for halogenated organic waste.[9][10]

  • Avoid co-mingling: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, acids, or bases.[1][11] Mixing incompatible waste streams is a primary cause of laboratory accidents and violates federal disposal regulations.[11] For instance, mixing with strong acids could potentially protonate the amine groups in a reactive manner, while mixing with oxidizers could lead to a vigorous, exothermic reaction.

Spill Management Protocol

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

  • Small Spills (Contained within a chemical fume hood):

    • Ensure all mandatory PPE is in use.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[3]

    • Using non-sparking tools, carefully collect the absorbed material and contaminated debris.

    • Place the collected material into a designated, sealable hazardous waste container, clearly labeled as "Halogenated Spill Debris" containing 1-(4-Bromobenzyl)-1,4-diazepane.

    • Decontaminate the surface of the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[12]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate Immediately: Alert all personnel in the immediate vicinity and evacuate the area.

    • Isolate the Area: Restrict access to the spill location.

    • Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[3]

    • Do not attempt to clean the spill yourself. Large spills require specialized training and equipment to manage safely.

Step-by-Step Disposal Procedure

The final disposal of 1-(4-Bromobenzyl)-1,4-diazepane must be handled as a regulated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash.[10][12]

Step 1: Waste Collection

  • Solid Waste: Collect unused reagents, contaminated weighing paper, gloves, and other contaminated disposables in a dedicated, robust, and sealable container.

  • Liquid Waste: Collect solutions, reaction mixtures, and solvent rinses containing the compound in a separate, chemically compatible, and leak-proof liquid waste container.[13]

Step 2: Container Selection and Labeling

  • Compatibility: Use containers made of materials compatible with halogenated organic compounds (e.g., high-density polyethylene or glass). Avoid using metal containers for liquid waste where acidic conditions could arise.[13]

  • Labeling (Adherence to EPA Standards): The container must be labeled at the moment the first drop of waste is added.[9] The label must, at a minimum, include:

    • The words "Hazardous Waste" .[14][15]

    • The full chemical name: "1-(4-Bromobenzyl)-1,4-diazepane" . Do not use abbreviations.[9]

    • A clear indication of the hazards using GHS pictograms (e.g., irritant, acute toxicity).[15]

    • An approximate composition of the waste, especially for liquid mixtures.[1]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated SAA within the laboratory.[11][15]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[14][16]

  • The container must be stored within secondary containment (e.g., a spill tray) to prevent leaks from spreading.

  • Keep the container sealed at all times, except when adding waste.[9][11]

Step 4: Final Disposal and Removal

  • Once the container is full, or in accordance with your institution's policies (e.g., removal every 12 months for academic labs), arrange for its removal.[16]

  • Contact your institution's EHS department to schedule a pickup.

  • The EHS department will coordinate with a licensed hazardous waste disposal contractor for transport and final destruction, typically via high-temperature incineration, which is the standard and environmentally preferred method for halogenated organic compounds.[12][14]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of 1-(4-Bromobenzyl)-1,4-diazepane waste.

DisposalWorkflow start Waste Generation (Solid or Liquid containing 1-(4-Bromobenzyl)-1,4-diazepane) classify Classify as HALOGENATED ORGANIC HAZARDOUS WASTE start->classify segregate Segregate from all other waste streams (non-halogenated, -aqueous, acids, bases) classify->segregate container Select Chemically Compatible and Sealable Container segregate->container labeling Label Container with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Pictograms container->labeling storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage pickup Contact EHS for Pickup by Licensed Waste Vendor storage->pickup end_node Final Disposal via High-Temperature Incineration pickup->end_node

Caption: Disposal workflow for 1-(4-Bromobenzyl)-1,4-diazepane.

References

  • 1-(4-Bromobenzyl)-1,4-diazepane . PubChem, National Center for Biotechnology Information. [Link]

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  • TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, PART 729 . Illinois Pollution Control Board. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR, U.S. Government Publishing Office. [Link]

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Navigating the Unseen: A Practical Guide to the Safe Handling of 1-(4-Bromobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the promise of a novel compound is a powerful motivator. Yet, with innovation comes the responsibility of navigating the unknown, particularly concerning safety. 1-(4-Bromobenzyl)-1,4-diazepane is a compound of interest in drug development, but comprehensive safety data remains limited. This guide is engineered to fill that gap, providing a robust operational framework based on established principles of chemical safety and data from analogous structures. Our objective is to empower you, the researcher, with the knowledge to handle this compound with the utmost confidence and care, ensuring that your groundbreaking work proceeds without incident.

Disclaimer: A specific Material Safety Data Sheet (MSDS) for 1-(4-Bromobenzyl)-1,4-diazepane is not publicly available at the time of this writing. The following guidance is synthesized from the chemical properties of the compound, data from structurally similar molecules, and authoritative laboratory safety standards from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH). This guide should be used in conjunction with your institution's specific safety protocols.

Hazard Assessment: Understanding the Adversary

Given its structure—a brominated aromatic ring coupled with a diazepane moiety—we must anticipate several potential hazards. Analysis of analogous compounds, such as other substituted diazepanes and bromobenzyl derivatives, suggests the following risk profile.[1]

Anticipated Hazards:

  • Acute Toxicity (Oral): Likely harmful if swallowed.[2]

  • Skin Corrosion/Irritation: May cause skin irritation upon direct contact.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.

These potential hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below. A thorough risk assessment of your specific experimental procedure is mandatory before any work commences.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure.[3][4] The following table summarizes the minimum required PPE for handling 1-(4-Bromobenzyl)-1,4-diazepane, grounded in OSHA's laboratory standards.[3][5][6]

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Safety Goggles with side shields or a Face ShieldANSI Z87.1 approved[5]Protects against splashes and airborne particles entering the eyes. A face shield should be worn over goggles when there is a significant splash risk.[7]
Hands Chemical-resistant gloves (Nitrile recommended)ASTM F739 or EN 374Prevents skin contact. Double gloving is recommended for extended procedures or when handling concentrated solutions.[7][8]
Body Laboratory Coat (flame-resistant recommended)N/AProtects skin and personal clothing from contamination.[5][7][8]
Respiratory Use in a certified chemical fume hoodN/AA chemical fume hood is the primary engineering control to prevent inhalation of hazardous vapors or dusts.[8]
Feet Closed-toe shoesN/AProtects feet from spills and falling objects.[5][8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow is paramount for minimizing risk. The following protocol outlines the essential steps for safely handling 1-(4-Bromobenzyl)-1,4-diazepane from receipt to disposal.

Preparation and Weighing
  • Work Area Designation: All handling of 1-(4-Bromobenzyl)-1,4-diazepane must be conducted within a certified chemical fume hood.[8]

  • Gather Materials: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) and waste containers are present.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.

  • Weighing: If weighing the solid, perform this task in the fume hood on a tared weigh boat. Avoid creating dust. If a solution is being prepared, add the solvent to the vessel containing the weighed compound slowly to prevent splashing.

Experimental Use
  • Maintain Containment: Keep all containers of the compound sealed when not in use. Conduct all transfers and reactions within the fume hood.

  • Avoid Contamination: Use dedicated spatulas and glassware. If not possible, thoroughly clean all equipment before and after use.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.[8]

Emergency Procedures: Planning for the Unexpected

Spill Response

Even with meticulous planning, spills can occur. A prompt and correct response is crucial to mitigate the hazard.

Workflow for a Small Chemical Spill:

Spill_Response cluster_Immediate_Action Immediate Action cluster_Cleanup Cleanup (if safe) cluster_Disposal_and_Reporting Disposal & Reporting Alert Alert others in the lab Assess Assess the spill size and immediate risk Alert->Assess Isolate Isolate the area Assess->Isolate PPE Don appropriate PPE (double gloves, goggles) Isolate->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Cover with an inert absorbent (e.g., vermiculite, sand) Contain->Neutralize Collect Collect absorbed material into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the area with soap and water Collect->Decontaminate Dispose Dispose of waste as halogenated organic waste Decontaminate->Dispose Report Report the incident to the Lab Supervisor/EHS Dispose->Report

Caption: A stepwise workflow for responding to a small chemical spill.

First Aid Measures
  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan: Responsible Stewardship

As a brominated organic compound, 1-(4-Bromobenzyl)-1,4-diazepane and any materials contaminated with it must be disposed of as hazardous waste.[8]

Disposal Protocol:

  • Segregation: All waste containing this compound (including contaminated gloves, weigh boats, and absorbent materials) must be collected in a designated "Halogenated Organic Waste" container.[8][10][11] Do not mix with non-halogenated waste.[10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Irritant).[10]

  • Storage: Keep the waste container sealed and stored in a secondary containment bin within a designated satellite accumulation area.[10]

  • Collection: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8]

By implementing this comprehensive safety framework, you can confidently and responsibly advance your research with 1-(4-Bromobenzyl)-1,4-diazepane, ensuring the well-being of yourself, your colleagues, and the environment.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems, November 30, 2022. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager, July 30, 2009. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH), July 17, 2025. [Link]

  • Personal Protective Equipment (PPE) Toolkit. Centers for Disease Control and Prevention (CDC), OneLab REACH. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • NIOSH Pocket Guide to Chemical Hazards. ASPR TRACIE, HHS.gov. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. ResponderHelp. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. [Link]

  • NIOSH Guidebook - Refresher Training. HalenHardy via YouTube, March 21, 2025. [Link]

  • Halogenated Solvents in Laboratories. Temple University, Campus Operations. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]

  • Disposal Standards. University of York, Department of Biology. [Link]

  • Safety Data Sheet Section 4 FIRST AID MEASURES. Hisco. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Academies Press (US). [Link]

  • 1-(4-Bromobenzyl)-1,4-diazepane. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(4-Bromophenylsulfonyl)-[5][8]diazepane. PubChem, National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.